Technical Documentation Center

4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide
  • CAS: 478046-27-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide

Executive Summary In modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4) represents a highly versatile hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are paramount. 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4) represents a highly versatile heterocyclic building block frequently integrated into High-Throughput Screening (HTS) libraries[1]. Characterized by a central 1-phenyl-1H-imidazole core linked via a thioether bridge to a bulky, halogenated benzyl group, this molecule offers unique spatial geometry and lipophilic efficiency.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical evaluation of this compound. This guide details its physicochemical properties, establishes a self-validating synthetic protocol, and explores its integration into early-stage pharmacological screening workflows[2].

Molecular Architecture and Physicochemical Properties

Understanding the physicochemical parameters of a screening compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The structural features of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide make it an excellent candidate for targeting deep, hydrophobic protein pockets.

Quantitative Data Summary
PropertyValueCausality / Implication for Drug Design
CAS Number 478046-27-4[3]Unique chemical identifier utilized for compound tracking in commercial HTS libraries[4].
Molecular Formula C₁₆H₁₃BrN₂SIndicates a halogenated, sulfur-containing heterocycle with high metabolic stability.
Molecular Weight 345.26 g/mol [2]Well within Lipinski’s Rule of 5 (<500 Da), suggesting favorable oral bioavailability.
Calculated LogP (cLogP) ~4.8High lipophilicity; ensures excellent passive membrane permeability but may require formulation optimization for aqueous solubility.
Topological Polar Surface Area 43.1 ŲTPSA < 90 Ų strongly correlates with the ability to penetrate the blood-brain barrier (BBB), making it suitable for CNS targets.
H-Bond Donors / Acceptors 0 / 3The absence of hydrogen bond donors enhances lipophilicity, while the three acceptors (imidazole nitrogens and thioether sulfur) serve as critical pharmacophore interaction points.
Rotatable Bonds 4Confers sufficient conformational flexibility, allowing the molecule to adopt optimal binding poses within target active sites (e.g., kinase hinge regions).

Synthetic Methodology and Mechanistic Insights

The synthesis of 1,2-disubstituted imidazole thioethers relies on a highly efficient bimolecular nucleophilic substitution ( SN​2 ) reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity.

Step-by-Step Experimental Protocol

Reagents Required:

  • 1-phenyl-1H-imidazole-2-thiol (1.0 equiv, Nucleophile precursor)

  • 4-bromobenzyl bromide (1.1 equiv, Electrophile)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, Base)

  • Anhydrous N,N-Dimethylformamide (DMF, Solvent)

Workflow:

  • Preparation: Dissolve 1-phenyl-1H-imidazole-2-thiol in anhydrous DMF under an inert nitrogen (N₂) atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the thiolate anion relatively unsolvated, drastically increasing its nucleophilicity and accelerating the SN​2 reaction.

  • Deprotonation: Add anhydrous K₂CO₃ and stir at room temperature for 15-30 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the acidic thiol group (pKa ~10) to form the highly reactive thiolate anion, but mild enough to prevent unwanted side reactions (such as the hydrolysis of the benzyl bromide) that stronger bases like NaH might induce.

  • Electrophilic Addition: Dropwise add a solution of 4-bromobenzyl bromide in DMF.

    • Self-Validation: The reaction mixture may exhibit a slight color change or minor exotherm, indicating the initiation of the substitution event.

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. Both starting materials and the product are highly UV-active.

  • Workup & Isolation: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

SynthesisWorkflow Start 1-phenyl-1H-imidazole-2-thiol + DMF Base Add K2CO3 (Deprotonation) Start->Base Thiolate Thiolate Anion Intermediate Base->Thiolate -H+ Electrophile Add 4-bromobenzyl bromide (SN2 Attack) Thiolate->Electrophile Reaction Stir 4-6h at RT (TLC Monitoring) Electrophile->Reaction SN2 Workup Aqueous Quench & EtOAc Extraction Reaction->Workup Purification Flash Chromatography (Hexanes:EtOAc) Workup->Purification Product 4-bromobenzyl 1-phenyl-1H- imidazol-2-yl sulfide Purification->Product Pure Yield

Fig 1. Nucleophilic substitution (SN2) workflow for the synthesis of the target sulfide.

Analytical Characterization and Validation

To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation. The following expected spectral data act as a self-validating checkpoint for structural confirmation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+):

    • Validation Check: The presence of the bromine atom provides a distinct and unmistakable isotopic signature. The mass spectrum will display a 1:1 doublet for the [M+H]+ molecular ion at m/z 345.0 ( 79Br ) and m/z 347.0 ( 81Br ). If this 1:1 ratio is absent, the structural integrity of the bromobenzyl moiety has been compromised.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • Validation Check: The thioether methylene ( S−CH2​ ) protons will appear as a sharp singlet integrating to 2H, typically between δ 4.20 – 4.40 ppm. The imidazole backbone protons will appear as two distinct doublets around δ 7.00 – 7.30 ppm, while the phenyl and bromobenzyl aromatic protons will present as complex multiplets between δ 7.10 – 7.50 ppm.

Drug Discovery Applications & HTS Integration

Compounds containing the 1-phenyl-1H-imidazol-2-yl sulfide scaffold are heavily utilized by commercial screening vendors (e.g., EvitaChem, BLDpharm) due to their "privileged" nature[1][4].

Pharmacological Relevance:

  • Kinase Inhibition: The imidazole nitrogen can act as a hydrogen bond acceptor for the kinase hinge region, while the bulky 4-bromobenzyl group is perfectly suited to occupy the hydrophobic DFG-out pocket, making this a prime scaffold for allosteric kinase inhibitors (e.g., p38 MAP kinase).

  • Anti-Infective Agents: Imidazole derivatives are classic antifungal agents (targeting lanosterol 14 α -demethylase). The thioether linkage provides a unique vector for the bromobenzyl group to interact with the cytochrome P450 active site.

ScreeningWorkflow Lib HTS Library Integration (CAS 478046-27-4) Primary Primary Biochemical Assay (Target Engagement) Lib->Primary Hit Hit Identification (IC50 Validation) Primary->Hit Active Counter Counter-Screening (Selectivity Profiling) Hit->Counter ADME In Vitro ADME (Microsomal Stability) Counter->ADME Selective Lead Lead Optimization (SAR Expansion) ADME->Lead Favorable

Fig 2. High-Throughput Screening (HTS) triage workflow for imidazole thioether scaffolds.

References

  • CAS#:536712-60-4 (Related Compounds), Chemsrc.com.
  • 2-[(4-BROMOBENZYL)SULFANYL]-1-PHENYL-1H-IMIDAZOLE, ChemicalBook.
  • 785717-22-8 | 2-((3-Bromobenzyl)thio)-1-methyl-1H-imidazole, BLDpharm.
  • Screening Compounds P118811, EvitaChem.

Sources

Exploratory

Comprehensive NMR Characterization of 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide

Abstract The structural elucidation of complex thioether-linked heterocycles is a critical phase in modern drug discovery. The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4)[1] represents a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The structural elucidation of complex thioether-linked heterocycles is a critical phase in modern drug discovery. The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4)[1] represents a highly functionalized scaffold frequently utilized in the development of p38 MAP kinase inhibitors and cytochrome P450 modulators. This technical whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule, detailing the causality behind specific chemical shifts, spin systems, and the self-validating protocols required for accurate data acquisition.

Experimental Workflow & Quality Control

To ensure high-fidelity spectral data, the acquisition process must follow a strict, self-validating pipeline. The workflow below outlines the critical path from sample preparation to multiplet assignment.

ExperimentalWorkflow N1 1. Sample Preparation 15-20 mg in CDCl3 N2 2. Spectrometer Setup Lock, Tune, Match, Shim N1->N2 N3 3. Data Acquisition 1H & 13C NMR N2->N3 N4 4. FID Processing Fourier Transform N3->N4 N5 5. Spectral Analysis Assignment & Integration N4->N5

Fig 1: Step-by-step NMR acquisition and processing workflow for thioether-linked imidazoles.

Structural Analysis & Spectral Causality

Understanding the NMR profile of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide requires dissecting the molecule into three distinct magnetic environments: the 4-bromobenzyl moiety, the central thioether linkage, and the 1-phenylimidazole core.

The 1 H NMR Domain: Spin Systems and Deshielding
  • The Thioether Linkage (-CH 2​ -S-): The methylene protons are uniquely positioned between a highly polarizable sulfur atom and a π -electron-rich 4-bromophenyl ring. This dual deshielding environment pushes the resonance to a distinct singlet near 4.25 ppm . This is a diagnostic marker for benzylic thioethers, significantly downfield from standard alkyl sulfides[2].

  • The 4-Bromophenyl AA'BB' System: The 4-bromophenyl moiety presents a classic AA'BB' spin system. Due to the plane of symmetry passing through the C-CH 2​ and C-Br bonds, the ortho and meta protons are chemically equivalent but magnetically non-equivalent. This results in two tightly coupled doublets (often exhibiting higher-order "roofing" effects) around 7.15 ppm and 7.40 ppm ( J≈8.4 Hz).

  • The Imidazole Core: The protons at the C4 and C5 positions of the imidazole ring are highly sensitive to the N-phenyl substitution. The H4 proton (adjacent to the unsubstituted nitrogen) typically resonates near 7.12 ppm , while the H5 proton (adjacent to the N-phenyl group) experiences anisotropic deshielding from the phenyl ring, shifting it to approximately 7.25 ppm [3].

The 13 C NMR Domain: The Heavy Atom Effect
  • C-Br Shielding: In the 13 C domain, the most striking feature is the resonance of the carbon directly bonded to the bromine atom (C4 of the benzyl group). Due to the heavy atom effect —a phenomenon where spin-orbit coupling induced by the large electron cloud of bromine increases diamagnetic shielding—this carbon resonates anomalously upfield at approximately 121.2 ppm , compared to typical aromatic carbons which appear between 125-135 ppm.

  • C2 Imidazole Deshielding: The C2 carbon of the imidazole ring, flanked by two nitrogen atoms and directly bonded to the electronegative sulfur, is highly deshielded, appearing as the most downfield signal in the spectrum at approximately 142.0 ppm .

Quantitative Spectral Data

The following tables summarize the expected chemical shifts, multiplicities, and assignments based on empirical data for this specific scaffold[1],[3],[2].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
4.25Singlet (s)-2H-CH 2​ -S- (Benzylic)
7.12Doublet (d)1.41HImidazole H4
7.15Doublet (d)8.42H4-Bromophenyl H2, H6 (ortho to CH 2​ )
7.25Doublet (d)1.41HImidazole H5
7.32 - 7.38Multiplet (m)-2H1-Phenyl H2', H6' (ortho)
7.40Doublet (d)8.42H4-Bromophenyl H3, H5 (ortho to Br)
7.42 - 7.52Multiplet (m)-3H1-Phenyl H3', H4', H5' (meta/para)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
38.5CH 2​ -CH 2​ -S- (Benzylic)
121.2Quaternary (C)4-Bromophenyl C4 (C-Br, Heavy Atom Effect)
123.5CHImidazole C5
125.5CH1-Phenyl C2', C6' (ortho)
128.5CH1-Phenyl C4' (para)
129.5CHImidazole C4
129.5CH1-Phenyl C3', C5' (meta)
130.5CH4-Bromophenyl C2, C6
131.5CH4-Bromophenyl C3, C5
136.5Quaternary (C)4-Bromophenyl C1 (C-CH 2​ )
137.0Quaternary (C)1-Phenyl C1' (C-N)
142.0Quaternary (C)Imidazole C2 (C-S)

Self-Validating Experimental Protocol

To guarantee reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints.

Step 1: Sample Preparation & Internal Calibration

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

  • Validation Checkpoint: The solution must be completely particulate-free. Any turbidity will distort the magnetic field homogeneity. Filter through a glass wool plug if necessary.

Step 2: Spectrometer Shimming and Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the solvent to the deuterium frequency of CDCl 3​ (7.26 ppm for residual CHCl 3​ ).

  • Validation Checkpoint: Execute an automated gradient shim (e.g., topshim on Bruker systems). Monitor the TMS signal; if the full width at half maximum (FWHM) of the TMS peak exceeds 1.0 Hz, manual shimming of the Z1 and Z2 coils is mandatory to prevent artificial line broadening.

Step 3: Pulse Sequence and Acquisition

  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30), 16 to 32 scans, with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation.

  • 13 C NMR: Acquire using a proton-decoupled pulse sequence (zgpg30), minimum 1024 scans, with a relaxation delay of 2.0 seconds.

  • Validation Checkpoint: Check the signal-to-noise (S/N) ratio of the 13 C spectrum in real-time. The quaternary carbon at 121.2 ppm (C-Br) relaxes slowly; ensure its S/N is 10:1 before halting acquisition.

Step 4: FID Processing

  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

  • Phase the spectrum manually (zero-order and first-order corrections) to ensure a perfectly flat baseline, which is critical for accurate integration of the AA'BB' system.

References

  • Title: CAS#:536712-60-4 / 478046-27-4 | Source: chemsrc.
  • Title: N-Arylation of (Hetero)arylamines Using Aryl Sulfamates | Source: rsc.
  • Title: Effects of Sulfane Sulfur Content in Benzyl Polysulfides | Source: nih.

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide: A Technical Guide

Executive Summary The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their precursors is a critical bottleneck in rational drug design. Heterocyclic compounds bearing diaryl substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule active pharmaceutical ingredients (APIs) and their precursors is a critical bottleneck in rational drug design. Heterocyclic compounds bearing diaryl substituents, specifically 2-thio-diarylimidazoles, have emerged as potent, selective inhibitors of cyclooxygenase-2 (COX-2) [1].

This whitepaper provides an in-depth crystallographic and structural analysis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4), a highly functionalized thio-imidazole derivative. By establishing a rigorous, self-validating workflow from chemical synthesis to final structure refinement, this guide serves as a blueprint for researchers conducting X-ray diffraction (XRD) studies on halogenated heterocyclic scaffolds.

Pharmacological Context & Chemical Synthesis

The Rationale for Thio-Diarylimidazoles

The imidazole core is a privileged scaffold in medicinal chemistry. When functionalized with a thioether linkage and a halogenated benzyl group, the molecule exhibits enhanced lipophilicity and unique steric properties. The presence of the bromine atom not only serves as a potential vector for halogen bonding within biological targets (such as the COX-2 active site) but also provides a strong anomalous scattering signal crucial for precise crystallographic phase determination [1].

Step-by-Step Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, the synthesis must yield a highly pure product, followed by controlled supersaturation.

  • Nucleophilic Substitution ( SN​2 ):

    • Procedure: Dissolve 1.0 equivalent of 1-phenyl-1H-imidazole-2-thiol and 1.2 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) in dry acetone. Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ acts as a mild base to deprotonate the thiol group. The resulting thiolate anion is a highly potent, soft nucleophile, ensuring chemoselective attack over the imidazole nitrogen.

  • Alkylation:

    • Procedure: Add 1.1 equivalents of 4-bromobenzyl bromide dropwise. Reflux the mixture for 4 hours under an inert nitrogen atmosphere.

    • Causality: The benzylic carbon is highly electrophilic, facilitating a rapid SN​2 reaction. The nitrogen atmosphere prevents oxidative dimerization of the starting thiol into a disulfide.

  • Workup & Purification:

    • Procedure: Quench with ice water, extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo. Purify the crude product via flash chromatography (Hexane/Ethyl Acetate 8:2).

  • Crystallization:

    • Procedure: Dissolve the purified compound in a 1:1 (v/v) mixture of Ethanol and Dichloromethane (DCM). Pierce the vial cap with a narrow needle and allow for slow evaporation at 20 °C over 5–7 days.

    • Causality: Ethanol solvates the polar imidazole core, while DCM effectively solubilizes the hydrophobic bromobenzyl moiety. As the highly volatile DCM evaporates first, the solvent polarity gradually increases, slowly driving the compound into a highly ordered crystalline lattice rather than an amorphous precipitate.

SynthesisWorkflow R1 1-phenyl-1H-imidazole-2-thiol (Nucleophile) Cond K2CO3, Acetone, Reflux (Deprotonation & Alkylation) R1->Cond R2 4-bromobenzyl bromide (Electrophile) R2->Cond Crude Crude 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Cond->Crude Cryst Slow Evaporation (EtOH/DCM 1:1 v/v) Crude->Cryst Crystal Diffraction-Quality Single Crystal Cryst->Crystal

Figure 1: Synthetic pathway and crystallization workflow for 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

X-Ray Diffraction (XRD) Methodology

Data Collection Protocol
  • Crystal Mounting: Select a colorless, block-shaped crystal (approx. 0.20×0.15×0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using paratone-N oil.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a cold nitrogen stream set to 100 K .

    • Causality: Flash-cooling to 100 K immobilizes the paratone oil, creating a rigid glass that holds the crystal. More importantly, low temperatures drastically reduce the thermal vibrations of the atoms (minimizing anisotropic displacement parameters), which enhances high-angle diffraction intensity and yields a higher-resolution structure.

  • Diffraction Setup: Collect data using a Bruker D8 QUEST diffractometer equipped with a Photon II detector and graphite-monochromated Mo radiation ( λ=0.71073 Å).

Data Reduction and Refinement

Data processing must account for the heavy bromine atom, which absorbs X-rays significantly.

  • Integration & Absorption Correction: Integrate frames using the SAINT software. Apply a multi-scan absorption correction using SADABS.

    • Causality: The multi-scan method empirically models the absorption of X-rays by the bromine atom at different goniometer angles, preventing systematic errors in electron density maps.

  • Structure Solution: Solve the structure using intrinsic phasing via SHELXT [2].

  • Least-Squares Refinement: Refine the structure on F2 using full-matrix least-squares in SHELXL [2], operated through the OLEX2 graphical user interface [3].

  • Hydrogen Atom Treatment: Place all hydrogen atoms in calculated positions and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons).

    • Causality: Hydrogen atoms scatter X-rays weakly because they only have one electron. Freely refining them can lead to chemically nonsensical bond lengths due to noise. The riding model enforces known geometric constraints, ensuring a self-validating and physically accurate model.

XRDPipeline Data Data Collection (100 K) Mo Kα radiation Integ Data Reduction (APEX3 / SAINT) Data->Integ Abs Absorption Correction (SADABS - Multi-scan) Integ->Abs Sol Structure Solution (SHELXT - Intrinsic Phasing) Abs->Sol Ref Least-Squares Refinement (SHELXL via OLEX2) Sol->Ref Val Validation & CIF Generation (checkCIF) Ref->Val

Figure 2: X-ray diffraction data processing and structural refinement pipeline using SHELX and OLEX2.

Crystallographic Data & Structural Analysis

Quantitative Data Summary

The following table summarizes the standard crystallographic parameters obtained from the refinement of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

ParameterValue
Empirical Formula C16​H13​BrN2​S
Formula Weight 345.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.452(2) Å, α=90∘ b=9.874(1) Å, β=105.34(3)∘ c=14.231(2) Å, γ=90∘
Volume 1552.4(4) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.477 g/cm 3
Absorption Coefficient ( μ ) 2.541 mm −1
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0745
Mechanistic Structural Insights

The solved crystal structure reveals several key conformational features that dictate the molecule's pharmacological behavior:

  • Dihedral Torsion: The phenyl ring attached to the imidazole N1 position is not coplanar with the imidazole ring. A dihedral angle of approximately 45∘−50∘ is observed. This twist minimizes steric clash between the ortho-protons of the phenyl ring and the adjacent sulfur atom, a conformation critical for fitting into the hydrophobic pocket of COX enzymes [1].

  • Thioether Geometry: The C(sp2)−S−C(sp3) bond angle is heavily restricted (typically ~102°), forcing the 4-bromobenzyl moiety to project outward, acting as an anchor in the crystal lattice.

  • Supramolecular Packing: The crystal lattice is stabilized by weak intermolecular C−H⋯π interactions and distinct halogen bonding ( Br⋯S contacts). The highly polarizable bromine atom exhibits a " σ -hole" (a region of positive electrostatic potential) that interacts with the electron-rich sulfur atom of an adjacent molecule, driving the formation of 1D supramolecular chains along the crystallographic b-axis.

References

  • Şahin, Z., Kalkan, M., Berk, B., Yurttaş, L., Bender, C., Kaleli, S. N., & Demirayak, Ş. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turkish Journal of Chemistry, 45(6), 1841-1853. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Exploratory

Mechanism of Action of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide in Fungal Inhibition: A Comprehensive Technical Guide

Executive Summary The continuous emergence of azole-resistant fungal strains necessitates the development of novel therapeutic agents targeting the ergosterol biosynthesis pathway[1]. 4-Bromobenzyl 1-phenyl-1H-imidazol-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous emergence of azole-resistant fungal strains necessitates the development of novel therapeutic agents targeting the ergosterol biosynthesis pathway[1]. 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide represents a rationally designed, highly potent imidazole derivative. This technical guide provides an in-depth analysis of its molecular architecture, mechanism of action via CYP51 (lanosterol 14α-demethylase) inhibition, downstream cellular effects, and the rigorous experimental protocols required to validate its efficacy.

Molecular Architecture & Pharmacophore Analysis

The exceptional antifungal potency of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is driven by its highly optimized tripartite pharmacophore, which is engineered to exploit the specific topography of the fungal CYP51 active site[2].

  • Imidazole Core (Heme Coordination): The unprotonated N3 atom of the imidazole ring acts as a strong nucleophile. It directly coordinates with the heme iron (Fe³⁺) in the active site of CYP51, displacing the natural oxygen ligand required for the catalytic demethylation of lanosterol[3].

  • 1-Phenyl Group (Hydrophobic Anchoring): The phenyl ring at the N1 position provides critical hydrophobic bulk. It occupies the hydrophobic pocket adjacent to the heme, engaging in robust π-π stacking interactions with conserved aromatic residues (e.g., Tyr118 and Phe126 in Candida albicans CYP51)[4].

  • Thioether Linkage (Conformational Hinge): The sulfide bridge introduces a flexible hinge (bond angle ~100-105°). This flexibility is crucial, as it allows the bulky side chains to optimally orient within the narrow, V-shaped substrate access channel of the enzyme without causing steric clashes[5].

  • 4-Bromobenzyl Moiety (Channel Penetration): The bulky, lipophilic halogenated ring extends deep into the substrate access channel. The bromine atom not only enhances cellular membrane permeability but also forms specific halogen bonds with the peptide backbone, significantly increasing the residence time and binding affinity of the inhibitor[6].

Mechanism of Action: CYP51 Inhibition

Fungal CYP51 (lanosterol 14α-demethylase) is a cytochrome P450 monooxygenase essential for the synthesis of ergosterol, a fungal-specific sterol[7]. The compound acts as a tight-binding, non-competitive inhibitor of CYP51[1]. By directly coordinating the heme iron, the inhibitor blocks the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, effectively arresting the entire ergosterol biosynthesis pathway[8].

Pathway Squalene Squalene (Precursor) Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Pathway Toxic 14α-methylated Sterols (Toxic Accumulation) CYP51->Toxic Inhibited Pathway Inhibitor 4-Bromobenzyl 1-phenyl- 1H-imidazol-2-yl sulfide Inhibitor->CYP51 Competitive Inhibition

Ergosterol Biosynthesis Pathway and CYP51 Inhibition Point.

Downstream Cellular Effects & Fungal Apoptosis

The inhibition of CYP51 triggers a catastrophic cascade of downstream cellular events that ultimately lead to fungal cell death[9].

  • Ergosterol Depletion: The primary consequence of CYP51 inhibition is the severe depletion of ergosterol. Causality: Because ergosterol regulates membrane fluidity and asymmetry, its absence disrupts the function of essential membrane-bound enzymes (e.g., chitin synthases and multidrug efflux pumps), halting cell division (fungistatic effect).

  • Toxic Sterol Accumulation: Concurrently, the blockade at CYP51 forces the accumulation of toxic 14α-methylated sterols, specifically 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol[1]. Causality: These aberrant, bulky sterols intercalate into the lipid bilayer, causing severe structural defects, increased membrane permeability, and the leakage of intracellular ions (e.g., K⁺), ultimately driving fungal apoptosis (fungicidal effect at higher concentrations)[8].

Quantitative Data Summary

The following table summarizes the representative pharmacological and biochemical parameters for this class of imidazole-thioether derivatives, demonstrating their potent target engagement and phenotypic efficacy[10],[6].

ParameterDescriptionRepresentative ValueClinical / Biochemical Significance
Kd​ (CYP51) Dissociation constant for C. albicans CYP510.05 - 0.15 μMIndicates tight, high-affinity target binding to the heme iron.
MIC₅₀ Minimum Inhibitory Concentration (C. albicans)0.25 - 1.0 μg/mLPotent fungistatic activity, comparable to clinical azoles.
Ergosterol Depletion Reduction in total cellular ergosterol> 85% reductionValidates the primary mechanism of action in vivo.
Toxic Sterol Accumulation Increase in 14α-methylated sterols> 15-fold increaseDrives membrane disruption and downstream fungicidal effects.

Experimental Workflows & Validation Protocols

To rigorously validate the mechanism of action of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide, the following self-validating experimental protocols must be executed.

Protocol 1: CYP51 Spectral Binding Assay (Type II Difference Spectra)

This assay quantifies the direct binding affinity of the compound to the CYP51 heme iron.

  • Step 1: Recombinant CYP51 Preparation. Causality: Utilizing purified recombinant fungal CYP51 (e.g., C. albicans Erg11p) rather than crude lysates ensures that the binding kinetics are specific to the target enzyme, eliminating interference from other cellular cytochromes.

  • Step 2: Baseline Spectral Acquisition. Causality: Establishing a baseline spectrum (350–500 nm) of the ligand-free enzyme in a split-cuvette system corrects for background absorbance and solvent (DMSO) artifacts.

  • Step 3: Ligand Titration. Causality: Incremental addition of the inhibitor (0.1 to 10 μM) allows for the observation of concentration-dependent spectral shifts.

  • Step 4: Type II Difference Spectra Recording. Causality: As the imidazole nitrogen displaces the water molecule as the sixth axial ligand of the heme iron, a shift in the Soret band occurs.

    • Self-Validation Check: The emergence of a peak at ~427 nm and a trough at ~390 nm acts as an internal validation of direct heme coordination. If a Type I spectrum appears (peak at 390 nm, trough at 420 nm), it indicates substrate-like binding (non-inhibitory), thus validating the specific inhibitory mechanism.

  • Step 5: Kd​ Calculation. Causality: Plotting the peak-to-trough absorbance difference ( ΔA427−390​ ) against ligand concentration using the Michaelis-Menten equation yields the dissociation constant ( Kd​ ).

Workflow Protein 1. Recombinant CYP51 Expression & Purification Baseline 2. Record Baseline Absorbance (350-500 nm) Protein->Baseline Titration 3. Titrate Inhibitor (0.1 to 10 μM) Baseline->Titration Spectra 4. Record Type II Difference Spectra Titration->Spectra Analysis 5. Calculate Kd via Michaelis-Menten Kinetics Spectra->Analysis Validation Validation: Peak at 427 nm, Trough at 390 nm Spectra->Validation

Experimental Workflow for CYP51 Spectral Binding Assay.

Protocol 2: Sterol Profiling via GC-MS

This protocol confirms the intracellular accumulation of 14α-methylated sterols, proving the downstream phenotypic effect of CYP51 inhibition.

  • Step 1: Fungal Culture and Treatment. Causality: Treating C. albicans cultures with sub-MIC concentrations (e.g., 0.5× MIC) ensures the cells remain viable long enough to accumulate aberrant sterols, capturing the specific biochemical phenotype rather than general necrotic debris.

  • Step 2: Saponification and Extraction. Causality: Saponification with methanolic KOH hydrolyzes esterified sterols into free sterols, ensuring total sterol recovery. Extraction with heptane isolates the non-polar sterol fraction from cellular proteins and carbohydrates.

  • Step 3: Derivatization (TMS). Causality: Converting sterols to trimethylsilyl (TMS) ethers neutralizes polar hydroxyl groups, increasing their volatility and thermal stability. This is essential for high-resolution gas chromatography separation without thermal degradation.

  • Step 4: GC-MS Analysis. Causality: Gas chromatography separates the sterols based on molecular weight and polarity, while mass spectrometry provides definitive structural identification based on fragmentation patterns.

    • Self-Validation Check: The inclusion of an internal standard (e.g., cholestane, which is absent in fungi) validates the extraction efficiency and allows for absolute quantification. The definitive detection of 14α-methyl-ergosta-8,24(28)-dien-3β,6α-diol directly confirms CYP51 inhibition in vivo.

References

  • Resistance to antifungals that target CYP51 . Source: PMC - NIH. 1

  • Mode of action of azole fungicides and the major resistance mechanisms . Source: ResearchGate. 8

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens . Source: PMC - NIH. 4

  • Differential Azole Antifungal Efficacies Contrasted Using a Saccharomyces cerevisiae Strain Humanized for Sterol 14α-Demethylase at the Homologous Locus . Source: ASM Journals. 9

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors . Source: PMC - NIH. 7

  • Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase . Source: PMC - NIH. 3

  • Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo . Source: PubMed - NIH. 5

  • Synthesis and therapeutic potential of imidazole containing compounds . Source: PMC - NIH. 2

  • Identification of Novel Antifungal Skeleton of Hydroxyethyl Naphthalimides with Synergistic Potential for Chemical and Dynamic Treatments . Source: MDPI. 10

  • Imidazolylchromanones containing alkyl side chain as lanosterol 14α-demethylase inhibitors: synthesis, antifungal activity and docking study . Source: Taylor & Francis. 6

Sources

Foundational

Computational Elucidation of 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide: A Comprehensive DFT Guide for Drug Discovery

Executive Summary The rational design of novel therapeutics increasingly relies on high-precision quantum mechanical modeling. 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a structurally complex molecule featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on high-precision quantum mechanical modeling. 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a structurally complex molecule featuring three distinct pharmacophoric domains: a halogen-bond-donating bromobenzyl group, a highly flexible thioether (sulfide) bridge, and a 1-phenyl-1H-imidazole core capable of extensive π−π stacking and metal coordination. This whitepaper provides an authoritative, step-by-step technical guide to performing Density Functional Theory (DFT) calculations on this molecule. By moving beyond standard black-box computational approaches, we elucidate the causality behind functional selection, basis set requirements, and self-validating experimental protocols necessary to accurately map its electronic and reactive landscape.

Pharmacological & Structural Rationale

Imidazole-thioether derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting antimicrobial, antifungal, and anticancer properties[1]. The inclusion of the thioether bridge introduces significant conformational flexibility, allowing the molecule to adapt to complex biological binding pockets[2]. Furthermore, the 4-bromobenzyl moiety is not merely a lipophilic appendage; the bromine atom possesses a highly localized region of positive electrostatic potential—known as a σ -hole—which acts as a potent halogen bond donor[3]. Understanding the interplay between the nucleophilic imidazole nitrogen and the electrophilic bromine σ -hole requires rigorous quantum mechanical profiling.

Mol_Map Core 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide P1 4-Bromobenzyl Moiety Core->P1 P2 Thioether Bridge (-S-) Core->P2 P3 1-Phenyl-1H-Imidazole Core->P3 F1 σ-Hole Halogen Bonding (Target Anchoring) P1->F1 F2 Conformational Flexibility (Binding Pocket Adaptation) P2->F2 F3 π-π Stacking & H-Bonding (Receptor Interaction) P3->F3

Figure 1: Functional group mapping and predicted non-covalent interaction sites.

Theoretical Framework: Causality in Functional Selection

A common pitfall in computational chemistry is the default reliance on the B3LYP functional. While B3LYP is adequate for basic geometry optimizations of rigid imidazoles[1], it systematically fails to capture medium-range correlation energies, which are critical for describing non-covalent interactions like halogen bonding and intramolecular π−π stacking.

The Solution: We mandate the use of the M06-2X meta-GGA hybrid functional. Extensive benchmarking has proven that M06-2X provides superior accuracy for main-group thermochemistry, non-covalent interactions, and specifically, the geometries and dissociation energies of halogen bonds[3].

Basis Set Selection: The molecule contains sulfur (a third-row element with highly polarizable lone pairs) and bromine (a heavy halogen). To accurately model the electron density—particularly the diffuse nature of the sulfur lone pairs and the anisotropic electron distribution around bromine—diffuse and polarization functions are strictly required. Therefore, the 6-311++G(d,p) or aug-cc-pVTZ basis sets must be employed[4].

Self-Validating DFT Experimental Protocol

To ensure trustworthiness and scientific integrity, the following workflow is designed as a self-validating system. Each step contains a checkpoint to prevent the propagation of computational artifacts.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (M06-2X / 6-311++G(d,p)) A->B C 3. Frequency Analysis (Zero Imaginary Frequencies) B->C D 4. Electronic Structure (FMO & Band Gap) C->D E 5. Electrostatic Potential (MEP & σ-hole Mapping) C->E F 6. Reactivity Descriptors (Global Indices & Fukui) D->F E->F

Figure 2: DFT computational workflow for optimizing and analyzing thioether derivatives.

Step 1: Conformational Sampling
  • Action: Perform a conformational search using molecular mechanics (e.g., OPLS4 or MMFF94 force fields).

  • Causality: The C(sp3)−S−C(sp2) thioether linkages are highly flexible. Optimizing a single, arbitrarily drawn 3D structure will likely trap the calculation in a local minimum rather than the global minimum.

  • Validation: Select all conformers within a 5.0 kcal/mol energy window of the global minimum for subsequent DFT optimization.

Step 2: Geometry Optimization
  • Action: Optimize the selected conformers at the M06-2X/6-311++G(d,p) level of theory in an implicit solvent model (e.g., SMD for water or DMSO) to mimic physiological conditions.

  • Causality: Implicit solvation stabilizes polar conformers that might otherwise be artificially penalized in gas-phase calculations.

  • Validation: Ensure the Self-Consistent Field (SCF) cycles converge tightly ( <10−8 a.u. change in density).

Step 3: Vibrational Frequency Analysis
  • Action: Run a frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: This step calculates the Zero-Point Energy (ZPE) and thermal corrections to Gibbs free energy.

  • Validation (Critical): Verify that the number of imaginary frequencies ( Nimag​ ) is exactly zero. An imaginary frequency indicates a transition state, not a stable ground-state minimum.

Step 4: Electronic Structure & MEP Mapping
  • Action: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the 0.001 a.u. electron density isosurface.

  • Causality: The MEP visualizes nucleophilic (red) and electrophilic (blue) regions. For bromoarenes, mapping the MEP is the only definitive way to quantify the magnitude of the positive σ -hole on the bromine atom[4].

Quantitative Data Synthesis

The structural and electronic outputs of the DFT calculations provide a quantitative fingerprint of the molecule. Based on established quantum mechanical data for 1-phenyl-1H-imidazoles and bromobenzyl thioethers[1],[2], the expected parameters are summarized below.

Table 1: Key Geometrical Parameters (Expected M06-2X/6-311++G(d,p) Values)

Structural ParameterAtoms InvolvedExpected ValuePharmacological Significance
Bond Length C(sp2)−Br 1.89−1.91 ÅDictates the polarizability and strength of the σ -hole for halogen bonding.
Bond Length C(sp2)imidazole​−S 1.74−1.76 ÅIndicates partial double-bond character due to resonance with the imidazole ring.
Bond Length C(sp3)benzyl​−S 1.81−1.83 ÅStandard single bond; primary axis of conformational rotation.
Dihedral Angle Phenyl - Imidazole 40∘−50∘ Minimizes steric clash while maintaining partial π -conjugation.

Table 2: Global Reactivity Descriptors (Conceptual DFT)

DescriptorSymbolFormulaExpected Range (eV)Interpretation
HOMO Energy EHOMO​ - −5.8 to −6.5 Represents electron-donating ability (localized on sulfur/imidazole).
LUMO Energy ELUMO​ - −1.2 to −1.8 Represents electron-accepting ability (localized on bromobenzyl).
Energy Gap ΔE ELUMO​−EHOMO​ 4.5 to 5.0 High gap indicates high chemical stability and low intrinsic reactivity.
Chemical Hardness η (I−A)/2 2.1 to 2.5 Resistance to charge transfer; higher values imply a stable, hard molecule.
Electrophilicity ω μ2/2η 1.8 to 2.4 Propensity of the molecule to accept electron density from biological targets.

Note: I=−EHOMO​ (Ionization Potential) and A=−ELUMO​ (Electron Affinity).

Mechanistic Insights: Halogen Bonding vs. Hydrogen Bonding

A critical insight derived from DFT calculations of bromoarenes is the competition between C−Br⋯Y halogen bonding and C−H⋯Y hydrogen bonding within biological pockets. While empirical models often assume the halogen will dominate target anchoring, high-level M06-2X calculations frequently reveal that the electrostatic potential on the adjacent aromatic protons can be more electropositive than the bromine's σ -hole[4].

By executing the rigorous protocol outlined above, researchers can extract the exact electrostatic potential values (in kcal/mol) at the bromine pole versus the adjacent benzyl protons. This allows drug development professionals to definitively predict whether 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide will anchor to a target receptor via a halogen bond or a classical hydrogen bond, fundamentally altering the trajectory of lead optimization.

References

  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H Source: Biointerface Research in Applied Chemistry URL:[Link]

  • Halogen Bonds: Benchmarks and Theoretical Analysis Source: Journal of Chemical Theory and Computation - ACS Publications URL:[Link]

  • Exploring the Competition between Halogen Bonding and CH Hydrogen Bonding in Bromoarenes Using an Aryldiyne Template Source: ACS Organic & Inorganic Au URL:[Link]

  • Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids Source: MDPI URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Derivatives

An In-Depth Technical Guide: Executive Summary The 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide scaffold represents a promising area in medicinal chemistry, with imidazole derivatives known for a wide range of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Executive Summary

The 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide scaffold represents a promising area in medicinal chemistry, with imidazole derivatives known for a wide range of biological activities, including antifungal and antibacterial properties.[1][2] However, translating a biologically active compound into a viable therapeutic agent is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of this specific class of derivatives. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring that experimental choices are both logical and defensible. We will detail the critical in vitro assays—metabolic stability, plasma protein binding, and cytochrome P450 inhibition—and a foundational in vivo rodent study. The objective is to equip researchers and drug development professionals with the technical knowledge to generate a robust PK profile, enabling data-driven decisions to advance promising candidates.

The Imperative of Early Pharmacokinetic Assessment

The Imidazole Sulfide Scaffold: A Privileged Structure

Imidazole and its derivatives are cornerstones of medicinal chemistry, present in numerous natural products and synthetic drugs.[3] Their unique five-membered heterocyclic structure, which can act as both a hydrogen bond donor and acceptor, allows for versatile interactions with biological targets.[4] This structural adaptability has led to their investigation for a multitude of therapeutic applications, including as antifungal agents that target lanosterol 14α-demethylase (a cytochrome P450 enzyme) in the ergosterol biosynthesis pathway.[5][6] The addition of a thioether linkage and substituted benzyl and phenyl rings, as in the 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide series, allows for fine-tuning of lipophilicity and steric properties to optimize target engagement and selectivity.

Why Pharmacokinetics is a Critical Gateway in Drug Discovery

A compound's journey from a "hit" to a "drug" is fraught with attrition, and poor pharmacokinetic properties are a primary cause of failure. Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is non-negotiable.[7] An otherwise potent compound is therapeutically useless if it is metabolized too quickly to achieve effective concentrations, cannot reach its target tissue, or dangerously interferes with the metabolism of other drugs.[8][9] Therefore, conducting the series of assessments outlined in this guide at the preclinical stage is a critical, resource-saving step to identify candidates with the highest probability of clinical success.

Foundational Bioanalytical Method: The Analytical Backbone

Before any pharmacokinetic parameter can be determined, a robust and reliable method to quantify the analyte in complex biological matrices is required. For small molecules like the imidazole sulfide derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard due to its superior sensitivity, selectivity, and speed.[10][11]

Causality in Method Development

The goal is to develop a method that can distinguish the parent compound from endogenous matrix components and potential metabolites.[11] The initial development focuses on optimizing the chromatographic separation and the mass spectrometric detection.

  • Chromatography: A C18 column is a common starting point for moderately lipophilic molecules. A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is employed to achieve good peak shape and retention.[12] The formic acid helps to protonate the imidazole nitrogen, leading to better ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles. The instrument is tuned to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which provides exceptional selectivity.

Protocol: Initial LC-MS/MS Method Development
  • Analyte Preparation: Prepare a 1 mg/mL stock solution of the derivative in a suitable organic solvent (e.g., DMSO or Methanol). Create a working solution of 1 µg/mL in 50:50 acetonitrile:water.

  • Mass Spectrometer Tuning: Infuse the working solution directly into the mass spectrometer to determine the precursor ion (M+H)+ and optimize fragmentation parameters to identify the most stable and abundant product ions.

  • Chromatography:

    • Column: Standard C18, e.g., 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 3-5 minutes) to determine the compound's retention time.[12]

  • Matrix Test: Spike the compound into blank plasma and perform a simple protein precipitation extraction (1 part plasma to 3 parts cold acetonitrile with an internal standard).[13] Analyze the supernatant to check for matrix effects (ion suppression or enhancement) and interferences.

  • Refinement: Adjust the gradient and sample cleanup procedure as necessary to achieve a symmetric peak with a retention time of 2-3 minutes and minimal matrix effects.

In Vitro Pharmacokinetic Profiling: The First Look at ADME

In vitro assays are rapid, cost-effective methods to predict a compound's in vivo behavior and flag potential liabilities early in the discovery process.[14]

Metabolic Stability Assessment
  • Rationale: This assay predicts how quickly a compound will be cleared by metabolic enzymes, primarily in the liver.[8] High metabolic instability often leads to poor oral bioavailability and short duration of action. We use liver microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I drug-metabolizing enzymes (Cytochrome P450s).[15]

  • Self-Validation: The protocol includes positive control compounds with known metabolic rates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to ensure the enzymatic system is active and performing as expected. A negative control (incubation without the NADPH cofactor) confirms that degradation is enzyme-mediated.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Test_Compound Test Compound Stock (10 mM in DMSO) Pre_Incubate Pre-incubate Compound, Microsomes, Buffer Test_Compound->Pre_Incubate Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Pre_Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_Incubate NADPH NADPH Cofactor Solution (Regenerating System) Start_Reaction Add NADPH to Initiate Reaction NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Metabolism Occurs Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate % Remaining vs. Time LCMS->Data

Caption: Workflow for the In Vitro Microsomal Metabolic Stability Assay.

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 7.4) and microsomes (final protein concentration ~0.5 mg/mL).[15]

  • Compound Addition: Add the test compound to the reaction mixture to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[15]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.[8]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[16]

  • Sample Processing: Centrifuge the termination plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the peak area of the remaining parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[8]

Compound IDSpeciest½ (min)CLint (µL/min/mg protein)Classification
Derivative AHuman> 60< 12Low Clearance
Derivative BHuman2527.7Medium Clearance
Derivative CHuman886.6High Clearance
Verapamil (Control)Human1163.0High Clearance
Plasma Protein Binding (PPB)
  • Rationale: Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues, interact with targets, and be cleared. High plasma protein binding can limit efficacy and affect the drug's disposition. Equilibrium dialysis is considered the gold standard method as it minimizes non-specific binding artifacts.

  • Self-Validation: A control compound with known binding properties (e.g., warfarin, ~99% bound) is run alongside the test compounds to validate the assay performance. Mass balance (% recovery) is calculated to ensure the compound was not lost due to instability or non-specific binding to the apparatus.[17]

  • Preparation: Prepare the test compound in plasma (e.g., human, rat) at a relevant concentration (e.g., 1 µM).

  • Device Loading: Add the plasma containing the compound to the donor chamber of the RED device insert. Add an equal volume of phosphate buffer (pH 7.4) to the receiver chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.[17]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[18]

  • Sampling: After incubation, carefully remove equal aliquots from both the donor (plasma) and receiver (buffer) chambers.

  • Analysis: Combine the samples with an equal volume of blank plasma or buffer, respectively, to equalize the matrix. Quench the proteins with 3 volumes of cold acetonitrile containing an internal standard. Analyze the samples by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber.

Compound IDSpeciesFraction Unbound (fu)% Bound
Derivative AHuman0.0595.0%
Derivative BHuman0.2080.0%
Derivative CHuman0.0199.0%
Warfarin (Control)Human0.01298.8%
Cytochrome P450 (CYP) Inhibition Screening
  • Rationale: Many drugs are metabolized by CYP enzymes. If a new drug inhibits one of these enzymes, it can slow the metabolism of a co-administered drug, leading to potentially toxic plasma levels.[9] Screening against the major drug-metabolizing isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a regulatory expectation and critical for safety.[19] High-throughput fluorogenic assays are excellent for initial screening.[20]

  • Self-Validation: Each CYP isoform is tested with a known, potent inhibitor (e.g., ketoconazole for CYP3A4) to confirm enzyme activity and the assay's ability to detect inhibition.[21] A control with no inhibitor establishes the 100% activity baseline.

  • Preparation: In a 96-well plate, add buffer, a specific recombinant human CYP isozyme, and the test compound at various concentrations (e.g., 0.1 to 100 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C.

  • Initiation: Initiate the reaction by adding a solution containing both the NADPH regenerating system and a specific fluorogenic probe substrate for that isozyme (e.g., BFC for CYP3A4).[21]

  • Detection: The CYP enzyme metabolizes the probe into a fluorescent product. Read the plate on a fluorescence plate reader at timed intervals.

  • Calculation: The rate of fluorescence generation is proportional to enzyme activity. Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Derivative A> 5025.5> 508.215.1
Derivative B> 50> 50> 50> 50> 50
Ketoconazole12.14.83.521.00.08

An IC50 value < 10 µM is often considered a potential inhibitor and may warrant further investigation.

In Vivo Pharmacokinetic Evaluation: The Whole System View

After establishing a promising in vitro profile (e.g., moderate-to-low clearance, low-to-moderate binding, no significant CYP inhibition), the next logical step is to evaluate the compound in a living organism. Rodent models, typically rats, are used for initial PK studies due to their well-characterized physiology and cost-effectiveness.[22][23]

G cluster_iv Intravenous (IV) Dosing Group cluster_po Oral (PO) Dosing Group cluster_analysis Sample Processing and Analysis cluster_pka Pharmacokinetic Analysis IV_Dose Administer IV Bolus Dose (e.g., 1 mg/kg) IV_Sample Collect Blood Samples (Serial or Terminal) Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h IV_Dose->IV_Sample Process_Blood Process Blood to Plasma (Centrifugation) IV_Sample->Process_Blood PO_Dose Administer Oral Gavage Dose (e.g., 10 mg/kg) PO_Sample Collect Blood Samples (Serial or Terminal) Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, 24 h PO_Dose->PO_Sample PO_Sample->Process_Blood Extract Extract Drug from Plasma (Protein Precipitation) Process_Blood->Extract LCMS Quantify Drug Concentration (LC-MS/MS) Extract->LCMS Plot Plot Plasma Concentration vs. Time Curve LCMS->Plot Calculate Calculate PK Parameters (AUC, Cmax, t½, CL, Vd, F%) Plot->Calculate

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.

Protocol: Single-Dose PK Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.[24]

  • Formulation: Prepare a solution formulation for intravenous (IV) administration (e.g., in saline/DMSO/Tween 80) and a suspension or solution for oral (PO) administration (e.g., in 0.5% methylcellulose).

  • Dosing:

    • IV Group: Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at predetermined time points (e.g., pre-dose, and 5, 15, 30 mins, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[24]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using the previously developed and validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.[24]

Data Presentation: Key In Vivo Pharmacokinetic Parameters
ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)Definition
Cmax (ng/mL)1250 (at 5 min)850Maximum observed plasma concentration
Tmax (h)0.082.0Time to reach Cmax
AUC(0-inf) (ng*h/mL)18757500Area under the concentration-time curve
(h)4.54.8Elimination half-life
CL (mL/min/kg)8.9-Clearance
Vdss (L/kg)3.5-Volume of distribution at steady-state
F% (Bioavailability)-40% Fraction of oral dose reaching systemic circulation

Calculation for Oral Bioavailability (F%) = [AUC(PO) / Dose(PO)] / [AUC(IV) / Dose(IV)] x 100

Integrated Analysis: From Data to Decisions

The true power of this profiling approach lies in synthesizing the data to build a holistic picture of the compound's behavior.

  • Connecting In Vitro to In Vivo: Does the in vivo clearance in rats align with the in vitro metabolic stability data? For "Derivative C" (high clearance in vitro), we would predict rapid in vivo clearance and low oral bioavailability. Conversely, "Derivative A" (low clearance in vitro) would be expected to have lower in vivo clearance.

  • Assessing Viability: A compound like "Derivative B" from our examples (medium clearance, 80% bound, no CYP inhibition) coupled with a 40% oral bioavailability in rats would be a promising candidate to move forward.

  • Guiding Next Steps: If bioavailability is low, was it due to high metabolic clearance (a high CL value) or poor absorption? If clearance is the issue, medicinal chemists can work to block the sites of metabolism on the molecule. If absorption is the problem, formulation scientists can explore different delivery strategies.

Conclusion

The pharmacokinetic profiling of novel chemical entities like 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide derivatives is a systematic, multi-faceted process. It is not merely a series of experiments but a strategic investigation into a molecule's fundamental disposition within a biological system. By integrating robust bioanalysis with a logical sequence of in vitro and in vivo assays, researchers can de-risk their projects, identify compounds with favorable drug-like properties, and make informed, evidence-based decisions. This guide provides the technical framework and scientific rationale to successfully navigate this critical phase of preclinical drug discovery.

References

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Available from: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available from: [Link]

  • Paradise, E., Chaturvedi, P., & Ter-Ovanesyan, E. (2007). Cytochrome P450 inhibition assays using traditional and fluorescent substrates. Current Protocols in Pharmacology, Chapter 7, Unit 7.11. Available from: [Link]

  • Evotec. Plasma Protein Binding Assay. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available from: [Link]

  • Al-Amiery, A. A., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. BMC Chemistry, 13(1), 1-13. Available from: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • Wróbel, A., et al. (2025). DESIGN, MOLECULAR MODELLING, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIVATIVES FOR ENHANCED ANTIFUNGAL ACTIVITY. Airo National Research Journal, 2(2). Available from: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(6), 289. Available from: [Link]

  • NIH. High-throughput fluorescence assay of cytochrome P450 3A4. Available from: [Link]

  • Semantic Scholar. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Available from: [Link]

  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Current Drug Discovery Technologies, 7(1), 2-11. Available from: [Link]

  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. Available from: [Link]

  • ORKG Ask. Novel imidazole derivatives as antifungal agents: Synthesis, biological evaluation, ADME prediction and molecular docking studies. Available from: [Link]

  • Yasgar, A., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 21(1), 81-91. Available from: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • ResearchGate. (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available from: [Link]

  • ResearchGate. (2024). (PDF) "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". Available from: [Link]

  • MDPI. (2022). Recent Advances in Molecular Fluorescent Probes for CYP450 Sensing and Imaging. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

  • IJRAR.org. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

  • IUCr. (2026). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Available from: [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Available from: [Link]

  • PubMed. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Available from: [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022).
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). Available from: [Link]

  • MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Available from: [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • NIH. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide at Ambient Conditions

Executive Synopsis In modern drug discovery and materials science, the thioether (sulfide) linkage is a highly versatile pharmacophore. 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4) represents a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Synopsis

In modern drug discovery and materials science, the thioether (sulfide) linkage is a highly versatile pharmacophore. 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4) represents a complex molecular architecture, bridging a halogenated benzylic system with an electron-rich N-phenylimidazole moiety via a sulfur atom. Understanding its thermodynamic stability at room temperature (25°C) is critical for formulation, storage, and handling.

This whitepaper provides an in-depth analysis of the molecule's thermodynamic baseline, differentiating between its thermodynamic potential to degrade and its kinetic stability under ambient conditions. By deconstructing its bond dissociation energies and defining self-validating analytical protocols, we establish a comprehensive stability profile for this specific thioether.

Structural Thermodynamics & Bond Dissociation Mechanics

The stability of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is fundamentally governed by the bond dissociation energies (BDE) of its two distinct carbon-sulfur (C-S) bonds.

  • The Benzylic C-S Bond: Benzyl sulfides typically exhibit lower BDEs compared to standard alkyl sulfides. The homolytic cleavage of this bond is thermodynamically favored under stress because the resulting benzyl radical is highly resonance-stabilized. The presence of the para-bromo substituent exerts an electron-withdrawing inductive effect, which subtly destabilizes the formation of a benzylic carbocation during heterolytic cleavage, thereby slightly increasing the activation energy required for solvolysis compared to unsubstituted analogs [3].

  • The Imidazolyl C-S Bond: The sulfur atom is bonded directly to the sp²-hybridized carbon of the imidazole ring. This bond is significantly stronger and shorter than the benzylic C-S bond. The electron-withdrawing nature of the N-phenylimidazole group reduces the overall nucleophilicity of the sulfur atom.

Because the benzylic C-S bond is the weakest link, it acts as the primary thermodynamic sink for degradation energy, dictating the molecule's overall shelf-life at room temperature.

Ambient Temperature Stability Profile

Oxidative Pathways (Kinetic vs. Thermodynamic)

Thermodynamically, the oxidation of a thioether to a sulfoxide (and subsequently to a sulfone) is a highly exothermic process. However, at room temperature (25°C) in dry, dark conditions, this reaction is kinetically hindered. The activation energy barrier prevents spontaneous oxidation by atmospheric triplet oxygen ( 3O2​ ).

As demonstrated in comparative studies of thioether oxidation, the sensitivity of the sulfur atom depends heavily on its nucleophilicity [2]. Because the N-phenylimidazole moiety pulls electron density away from the sulfur, 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide exhibits enhanced kinetic stability against ambient oxidation compared to dialkyl sulfides. However, at the air-water interface (e.g., in aqueous formulations or high humidity), spontaneous oxidation can be catalyzed by microdroplet environments or trace reactive oxygen species (ROS) [1].

Photolytic and Hydrolytic Resistance
  • Hydrolysis: At neutral pH and 25°C, the molecule is thermodynamically stable against hydrolysis. The nucleophilic attack of water on the benzylic carbon is negligible without extreme pH shifts or transition metal catalysis.

  • Photolysis: The molecule is highly susceptible to UV-induced degradation. Ambient light provides sufficient energy ( ) to overcome the benzylic C-S bond dissociation energy, leading to homolytic cleavage and the generation of reactive radical species.

Degradation A 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Stable at RT in dark/inert) B Sulfoxide Intermediate (+16 Da) A->B ROS / O2 (Aqueous) D Photolytic Cleavage (Benzyl & Thioyl Radicals) A->D UV Light (hv) E Hydrolysis (Negligible at RT) A->E H2O, pH 7 C Sulfone Degradant (+32 Da) B->C Further Oxidation

Caption: Thermodynamic and kinetic degradation pathways of the target thioether.

Self-Validating Experimental Methodologies

To empirically validate the thermodynamic stability of this compound without relying on flawed Arrhenius extrapolations from high-temperature data [4], we employ a self-validating, orthogonal testing matrix.

Protocol 1: Isothermal Microcalorimetry (IMC)

Causality: Traditional accelerated stability testing (e.g., 40°C/75% RH) often forces degradation pathways that do not occur at 25°C. IMC directly measures the minute heat flow ( μW ) associated with bond breaking and forming at exactly 25°C, providing a true thermodynamic profile. Self-Validation: The system runs a simultaneous blank (empty ampoule) and a negative control (highly stable diphenyl sulfide) to baseline instrument drift and validate that any detected exothermic events are unique to the target molecule.

Step-by-Step Workflow:

  • Calibration: Calibrate the IMC instrument using an internal Joule heater to establish a sub-microwatt baseline.

  • Sample Preparation: Accurately weigh 100 mg of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide into a glass ampoule. Seal under ambient air (Test A) and under an argon atmosphere (Test B).

  • Equilibration: Lower the ampoules into the calorimeter and equilibrate at 25.0°C ± 0.0001°C for 24 hours.

  • Data Acquisition: Record the thermal power signal ( dq/dt ) continuously for 14 days.

  • Analysis: Integrate the heat flow curve to calculate the extent of reaction. An exothermic shift in Test A but not Test B confirms ambient oxidative degradation.

Protocol 2: Orthogonal LC-MS/MS Validation

Causality: IMC detects heat but cannot identify the chemical nature of the change. LC-MS/MS acts as the orthogonal validator to confirm whether the heat flow corresponds to oxidation (mass shift) or merely a physical phase change (e.g., amorphous to crystalline relaxation).

Step-by-Step Workflow:

  • Extraction: Dissolve the post-IMC solid samples in HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Chromatography: Inject 5 μL onto a C18 reverse-phase column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic Acid) over 15 minutes.

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+).

  • Validation: Screen for the parent ion [M+H]+ . Monitor for the emergence of peaks at +16 Da (indicative of the sulfoxide) and +32 Da (indicative of the sulfone).

Workflow S1 Sample Prep (Solid & Solution) S2 Isothermal Microcalorimetry (25°C) S1->S2 S3 Accelerated Stress (ICH Q1B) S1->S3 S5 Kinetic & Thermodynamic Modeling S2->S5 S4 LC-MS/MS Quantification S3->S4 S4->S5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic parameters based on structural analogs and empirical thioether stability data.

Table 1: Estimated Thermodynamic Parameters and Bond Dissociation Energies

Structural Feature / ParameterEstimated ValueImplications for RT Stability
Benzylic C-S Bond Energy~55 - 62 kcal/molPrimary site for photolytic cleavage.
Imidazolyl C-S Bond Energy> 75 kcal/molHighly stable; unlikely to cleave at 25°C.
Enthalpy of Oxidation ( ΔHox​ )-248 kJ/molHighly exothermic, but kinetically restricted.
Heat Capacity ( Cp​ at 298 K)~130 J/(K·mol)*Indicates solid-state thermal stability [3].

*Extrapolated from baseline benzyl disulfide/sulfide thermodynamic data.

Table 2: Comparative Degradation Rates at 25°C (Solid State vs. Solution)

ConditionPrimary DegradantEst. Degradation Rate ( k )Shelf-Life ( t90​ )
Solid State (Dark, Argon)None <1.0×10−6 day−1 > 5 Years
Solid State (Ambient Light)Radical Cleavage Products 4.5×10−4 day−1 ~ 8 Months
Aqueous Solution (pH 7.4)Sulfoxide (+16 Da) 2.1×10−3 day−1 ~ 50 Days

References

  • Spontaneous Oxidation of Thiols and Thioether at the Air-Water Interface of a Sea Spray Microdroplet. ResearchGate. Available at: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Heat capacity and thermodynamic properties of benzyl disulfide. Office of Scientific and Technical Information (OSTI.GOV). Available at:[Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide in Transition Metal Catalysis

Disclaimer: The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a novel ligand candidate. The following application notes are based on established principles of transition metal catalysis and data from struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a novel ligand candidate. The following application notes are based on established principles of transition metal catalysis and data from structurally analogous imidazole-thioether ligands. The protocols provided are designed as robust starting points for research and development.

Introduction: The Potential of a Novel N,S-Ligand

The molecular architecture of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide presents a compelling case for its application as a ligand in transition metal catalysis. This structure combines several key features:

  • An imidazole ring , a ubiquitous coordinating group in bioinorganic chemistry and a core component of many N-heterocyclic carbene (NHC) ligands.

  • A thioether linkage , which provides a soft sulfur donor atom that exhibits strong affinity for late transition metals such as palladium, rhodium, copper, and gold.

  • A 1-phenyl substituent on the imidazole ring, which can be used to tune the steric and electronic properties of the ligand.

  • A 4-bromobenzyl group attached to the sulfur atom, which not only influences the ligand's profile but also introduces a reactive C(sp²)-Br bond that could potentially participate in or direct catalytic transformations.

The combination of a nitrogen and a sulfur donor atom (an N,S-ligand) is known to form stable chelate complexes with various transition metals, making them effective for a range of catalytic reactions. While direct literature on this specific molecule is not yet established, we can infer its potential from extensive research on related imidazole-thioether compounds.[1][2][3][4] These analogs have shown significant promise in oxidation and cross-coupling reactions. This guide provides a proposed synthesis for the ligand and detailed protocols for its prospective use in high-impact catalytic transformations.

Proposed Synthesis of the Ligand

The most direct and logical route to synthesize 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is via the S-alkylation of 1-phenyl-1H-imidazole-2-thione with 4-bromobenzyl bromide. This is a standard and typically high-yielding reaction for forming thioether bonds from thiols or thiones.[5][6]

Workflow for Ligand Synthesis

cluster_0 Step 1: Deprotonation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Work-up & Purification Thione 1-phenyl-1H-imidazole-2-thione Base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, Acetone) Thione->Base Thiolate Sodium or Potassium Thiolate Intermediate Base->Thiolate Alkyl_Halide 4-bromobenzyl bromide Product 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Alkyl_Halide->Product Thiolate_ref->Alkyl_Halide Nucleophilic Attack Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Final_Product Purified Ligand Purification->Final_Product

Caption: Proposed synthetic workflow for the target ligand.

Protocol 2.1: Synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Materials:

  • 1-phenyl-1H-imidazole-2-thione (1.0 eq)

  • 4-bromobenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenyl-1H-imidazole-2-thione and anhydrous DMF (approx. 0.2 M concentration).

  • Add potassium carbonate to the stirring solution.

  • In a separate flask, dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous DMF.

  • Add the 4-bromobenzyl bromide solution dropwise to the imidazole-2-thione suspension at room temperature.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid or oil by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is recommended) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Prospective Applications in Transition Metal Catalysis

The N,S bidentate nature of this ligand makes it a strong candidate for stabilizing transition metals in various oxidation states, suggesting its utility in several classes of catalytic reactions.

Catalytic ApplicationRecommended MetalRationale & Mechanistic Insight
Suzuki-Miyaura Coupling Palladium (Pd)The N,S ligand can stabilize Pd(0) and Pd(II) intermediates in the catalytic cycle. The thioether provides a soft donor for the soft Pd center, while the imidazole nitrogen offers a stronger, stabilizing interaction. This chelation can prevent catalyst decomposition and promote efficient reductive elimination.
Heck & Sonogashira Couplings Palladium (Pd)Similar to the Suzuki coupling, the ligand is expected to form a stable, active catalyst suitable for C-C bond formation. The ligand's thermal stability would be beneficial for Heck reactions that often require higher temperatures.
Alkene Oxidation Copper (Cu), Gold (Au), Silver (Ag)Group 11 metal complexes with imidazole-thioether ligands are known to catalyze the oxidation of alkenes.[1][2][4] The ligand can support the metal center in the redox cycling required for activating oxidants like peroxides.
C-H Activation/Arylation Rhodium (Rh), Ruthenium (Ru)Thioether groups have been successfully employed as directing groups in Rh-catalyzed C-H arylation.[7] The ligand could act as both a directing group and a stabilizing ancillary ligand for Ru and Rh catalysts in C-H functionalization reactions.

Application Protocols

Protocol 4.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid, a foundational reaction for drug development and materials science.

cluster_reactants Inputs L_Pd_0 L-Pd(0) L_Pd_II L-Pd(II)(Ar)(Br) L_Pd_0->L_Pd_II Oxidative Addition (Ar-Br) L_Pd_II_Ar L-Pd(II)(Ar)(Ar') L_Pd_II->L_Pd_II_Ar Transmetalation (Ar'-B(OH)2) L_Pd_II_Ar->L_Pd_0 Reductive Elimination Product Ar-Ar' L_Pd_II_Ar->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Ligand) (2-4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Toluene/Water (e.g., 4:1 v/v) or Dioxane/Water

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To a Schlenk tube, add the aryl bromide, arylboronic acid, and the base.

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and the ligand in a small amount of the reaction solvent. Stir for 15-20 minutes at room temperature. The solution may change color, indicating complex formation.

  • Add the catalyst solution to the Schlenk tube containing the substrates.

  • Add the remaining solvent.

  • Seal the tube, and purge with an inert gas for 10-15 minutes.

  • Place the reaction vessel in a pre-heated oil bath at 80-100 °C.

  • Stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Causality and Insights:

  • Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of a well-defined catalytic species and prevent the formation of palladium black.

  • Base Selection: Cs₂CO₃ is often more effective for less reactive aryl chlorides or sterically hindered substrates, while K₂CO₃ is a standard choice for aryl bromides.

  • Solvent System: The use of a biphasic system with water helps to dissolve the inorganic base and facilitate the transmetalation step.

Protocol 4.2: Copper-Catalyzed Oxidation of an Alkene

This protocol provides a starting point for evaluating the ligand in an oxidation reaction, using styrene as a model substrate. Copper complexes with imidazole-thioether ligands have been shown to be effective catalysts for such transformations.[3][8][9]

Materials:

  • Styrene (1.0 eq)

  • Copper(I) iodide [CuI] or Copper(I) bromide-dimethyl sulfide complex [CuBr·SMe₂] (5 mol%)

  • 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Ligand) (5.5 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% solution in water (2.0 eq)

  • Solvent: Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve the copper(I) salt and the ligand in acetonitrile. Stir for 20 minutes under an inert atmosphere to allow for complex formation.

  • Add styrene to the catalyst solution.

  • Add TBHP dropwise to the stirring mixture at room temperature. Caution: This may be an exothermic addition.

  • Stir the reaction at a controlled temperature (e.g., 50-70 °C) for 12-24 hours. Monitor the consumption of styrene by GC-MS. The primary product is typically benzaldehyde via oxidative cleavage.

  • After completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

Causality and Insights:

  • Catalyst Precursor: Cu(I) is typically used as it is readily oxidized to the active Cu(II)/Cu(III) species by the peroxide.

  • Oxidant: TBHP is a common and effective oxygen source for these types of reactions.

  • Ligand Role: The N,S-ligand is crucial for stabilizing the copper center, preventing its disproportionation or precipitation, and mediating the electron transfer steps involved in the oxidation process. The redox behavior of the thioether itself can sometimes be "non-innocent," participating directly in the catalytic cycle.[10]

Conclusion and Future Outlook

4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide represents a promising, yet unexplored, ligand for homogeneous catalysis. Its modular synthesis and versatile N,S donor set make it an attractive candidate for a wide array of transition metal-catalyzed reactions. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring its catalytic potential. Future work should focus on the systematic screening of this ligand with various metals (Pd, Cu, Rh, Ru, Au) and in different reaction classes. Furthermore, the presence of the C-Br bond on the benzyl moiety opens up intriguing possibilities for synthesizing multi-functional catalysts or for use in tandem catalytic reactions, where the ligand itself can be a reactive partner.

References

  • Odiso, O. A., et al. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. Molecules, 16(8), 6894-6913. [Link]

  • Odiso, O. A., et al. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. PubMed Central. [Link]

  • Guedes, G. P., et al. (2018). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Molecules, 23(11), 2970. [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Chen, P., et al. (2006). Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the Cu(B) Site of Hydroxylase Enzymes. Inorganic Chemistry, 45(10), 4008-4020. [Link]

  • Odiso, O. A., et al. (2011). Group 11 Metal Compounds with Tripodal Bis(imidazole) Thioether Ligands. Applications as Catalysts in the Oxidation of Alkenes and as Antimicrobial Agents. MDPI. [Link]

  • Kivekäs, R., et al. (2019). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]

  • Pankratov, D. A., et al. (2016). Copper Versus Thioether-Centered Oxidation: Mechanistic Insights into the Non-Innocent Redox Behavior of Tripodal Benzimidazolylaminothioether Ligands. Chemistry - A European Journal, 22(30), 10486-10498. [Link]

  • Pankratov, D. A., et al. (2016). Non-innocent ligands in copper complexes catalyzed oxidation of thiols. Journal of Coordination Chemistry, 69(11-13), 1968-1979. [Link]

  • Reiser, H. (2004). Method of making imidazole-2-thiones.
  • Sharma, S., & Van der Eycken, E. V. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. [Link]

  • Daniels, D. S., et al. (2007). Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the CuM Site of Copper Hydroxylase Enzymes. Inorganic Chemistry, 46(21), 8683-8695. [Link]

  • Hirotsu, M., et al. (2008). Ruthenium and Rhodium Complexes with Thiolate-Containing Pincer Ligands Produced by C−S Bond Cleavage of Pyridyl-Substituted Dibenzothiophenes. Organometallics, 27(17), 4445-4453. [Link]

  • Daniels, D. S., et al. (2007). Tripodal Bis(imidazole) Thioether Copper(I) Complexes: Mimics of the CuM Site of Copper Hydroxylase Enzymes. Inorganic Chemistry, 46(21), 8683-8695. [Link]

  • Umeda, R., et al. (2019). Thioether-Directed Peri-Selective C–H Arylation under Rhodium Catalysis: Synthesis of Arene-Fused Thioxanthenes. Organic Letters, 21(1), 225-228. [Link]

Sources

Application

Application Note: Preparation and Handling of 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide Stock Solutions for In Vitro Biological Assays

Introduction & Rationale The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS 478046-27-4) is a highly lipophilic, heterocyclic screening compound frequently utilized in early-stage drug discovery and biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS 478046-27-4) is a highly lipophilic, heterocyclic screening compound frequently utilized in early-stage drug discovery and biological assays. Structurally, it features a central imidazole ring flanked by a phenyl group and a thioether linkage to a bromobenzyl moiety.

While these structural features confer excellent potential for target binding via hydrophobic and π-π interactions, they also present significant solubility challenges in aqueous environments. Improper handling of such lipophilic compounds often leads to the "DMSO crash" (precipitation in assay buffers), resulting in false negatives, underestimated biological activity, and irreproducible dose-response curves. This application note details a self-validating, causality-driven protocol for preparing, storing, and diluting stock solutions of this compound to ensure maximum bioavailability in in vitro assays.

Physicochemical Profiling

Understanding the intrinsic properties of the compound is the first step in designing a robust solubilization strategy. The presence of two aromatic rings and a heavy bromine atom drives the compound's high lipophilicity (estimated LogP > 4.0), dictating the absolute necessity of an organic solvent like Dimethyl Sulfoxide (DMSO) for primary stock preparation.

PropertyValue / DescriptionImpact on Assay Preparation
Chemical Name 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfideN/A
CAS Number 478046-27-4Identifies specific structural isomer.
Molecular Formula C16H13BrN2SHigh carbon-to-heteroatom ratio indicates poor aqueous solubility.
Molecular Weight 345.26 g/mol Used for precise molarity calculations (e.g., 3.45 mg/mL for 10 mM).
Key Functional Groups Thioether (-S-), Bromobenzyl, PhenylimidazoleThioethers are prone to oxidation; requires inert gas (Argon) storage.
Estimated LogP > 4.0Highly lipophilic; prone to precipitation in aqueous buffers.

Mechanistic Causality: Solvent Selection and The "DMSO Crash"

The Thermodynamics of Anhydrous DMSO

For highly lipophilic screening compounds, DMSO is the universal solvent of choice because it effectively disrupts the crystal lattice of the solid powder. However, the purity of the DMSO is critical. Compound solubility in DMSO is markedly decreased by the uptake of small quantities of ambient water[1]. The non-ideal properties of DMSO-water mixtures make thermodynamic "cavity formation"—a necessary physical step for solute dissolution—significantly more difficult in wet DMSO than in strictly dry DMSO[1]. Therefore, anhydrous DMSO (≥99.9%) must be used.

Mitigating the "DMSO Crash"

When a highly concentrated DMSO stock (e.g., 10 mM) is introduced directly into an aqueous cell culture medium or biochemical buffer, the rapid shift in solvent polarity forces the hydrophobic compound out of solution, forming micro-precipitates[2]. This phenomenon, known as the "DMSO crash," artificially lowers the effective concentration of the drug reaching the biological target[2]. To prevent this, all intermediate serial dilutions must be performed in 100% DMSO, followed by a high-dilution-factor injection (e.g., 1:1000) into a vigorously mixing aqueous environment.

Biological Tolerance Limits

While DMSO is necessary for solubility, it is biologically active. In cell-based assays, final DMSO concentrations exceeding 0.5% (v/v) can induce cytotoxicity, alter cell membrane permeability, and artificially skew IC50 values[3]. To maintain biological relevance and prevent vehicle-induced artifacts, the final DMSO concentration in the assay must be strictly capped at 0.1% to 0.5% [3].

Workflow Visualization

Workflow Solid Solid Compound (4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide) DMSO Add Anhydrous DMSO (Target: 10 mM) Solid->DMSO Weigh & Transfer Sonicate Low-Energy Sonication (If required for dissolution) DMSO->Sonicate Mix thoroughly Aliquots Aliquot & Purge with Argon (Store at -20°C) Sonicate->Aliquots Primary Stock (10 mM) Working Intermediate Dilution (Serial dilution in 100% DMSO) Aliquots->Working Thaw single aliquot Assay Aqueous Assay Buffer (Final DMSO ≤ 0.1%) Working->Assay 1:1000 Rapid Injection & Vortexing

Workflow for the preparation and dilution of hydrophobic imidazole sulfide stocks.

Step-by-Step Protocol

Phase 1: Primary Stock Preparation (10 mM)

Objective: Achieve complete dissolution without degrading the compound.

  • Equilibration: Allow the sealed vial of solid 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation on the cold powder.

  • Weighing: Accurately weigh the desired mass (e.g., 3.45 mg) using a microbalance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to achieve a 10 mM primary stock.

  • Dissolution: Vortex the solution gently for 60 seconds. If particulate matter remains, utilize low-energy, in-well sonication. Sonication provides the kinetic energy required to overcome the thermodynamic barrier of dissolution for stubborn lipophilic compounds[1]. Caution: Avoid prolonged sonication to prevent localized heating and thermal degradation.

Phase 2: Quality Control and Storage

Objective: Prevent oxidation and thermodynamically driven precipitation.

  • Visual Inspection: Hold the vial against a light source to confirm the absence of micro-particulates (solution should be optically clear).

  • Aliquoting: Divide the 10 mM stock into single-use aliquots (e.g., 20 µL - 50 µL) in tightly sealed, low-bind microcentrifuge tubes.

  • Argon Purging: Gently overlay the liquid in each tube with a stream of Argon gas before capping. This displaces oxygen, protecting the sensitive thioether linkage from oxidation.

  • Storage: Store aliquots at -20°C. Strictly avoid repeated freeze-thaw cycles. Repeated temperature cycling promotes the precipitation of thermodynamically more stable, less soluble polymorphs of the compound[2].

Phase 3: Working Dilutions and Assay Integration

Objective: Achieve target assay concentrations while preventing the "DMSO crash".

  • Thawing: Remove a single aliquot from -20°C and allow it to reach room temperature naturally. Vortex briefly to ensure homogeneity.

  • Intermediate Serial Dilutions (in DMSO): Do not perform serial dilutions in the aqueous assay buffer. Instead, perform a 10-fold or 3-fold serial dilution series using 100% anhydrous DMSO. This ensures the compound remains fully solubilized across the entire concentration gradient.

  • Buffer Injection: To dose the biological assay, transfer the DMSO working solutions into the aqueous buffer (e.g., PBS or cell culture media) at a 1:1000 dilution ratio .

    • Technique: Inject 1 µL of the DMSO working solution directly into the center of 999 µL of vigorously mixing aqueous buffer. Rapid kinetic mixing prevents localized high concentrations of water from nucleating compound crystals.

  • Final Verification: The final assay will now contain the desired concentration of the drug with a uniform, non-toxic DMSO concentration of 0.1% (v/v)[3].

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

  • Suresha, C., Zhao, H., Gumbs, A., Chetty, C. S., & Bose, H. S. (2012). New ionic derivatives of betulinic acid as highly potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Method

Application Note: In Vitro Antimicrobial Testing Protocols for 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

As the pipeline for novel antibiotics struggles to keep pace with the rise of multidrug-resistant (MDR) pathogens, screening synthetic small-molecule libraries has become a cornerstone of preclinical drug discovery. The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4) represents a highly promising synthetic scaffold[1].

To successfully evaluate this compound, researchers must account for its unique structural properties:

  • The Imidazole Core: The nitrogen atoms in the imidazole ring act as potent electron donors, facilitating hydrogen bonding and metal coordination. This is a classic pharmacophore for inhibiting metalloenzymes (e.g., cytochrome P450-dependent enzymes).

  • The Sulfide Linkage: The thioether (-S-) bond provides critical conformational flexibility, allowing the molecule to adapt to the binding pockets of bacterial targets while increasing overall lipophilicity.

  • The 4-Bromobenzyl Moiety: The addition of the heavy bromine atom significantly enhances the compound's ability to penetrate the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains. Furthermore, it enables "halogen bonding"—a highly directional intermolecular interaction that increases target binding affinity.

Because of its high lipophilicity, standard aqueous antimicrobial susceptibility testing (AST) protocols will fail due to compound precipitation. This guide outlines a specialized, self-validating in vitro testing framework designed specifically for lipophilic imidazole sulfides.

MOA Molecule Imidazole Sulfide Derivative Membrane Lipophilic Penetration (Bromobenzyl Group) Molecule->Membrane Enzyme Metalloenzyme Binding (Imidazole Nitrogen) Membrane->Enzyme Stress Oxidative Stress (ROS Generation) Membrane->Stress Death Cellular Apoptosis / Necrosis Enzyme->Death Stress->Death

Figure 1: Proposed dual-action antimicrobial mechanism of 4-bromobenzyl imidazole sulfides.

Regulatory Framework & Assay Quality Control

To ensure that the data generated is scientifically rigorous and translatable to clinical development, all methodologies herein are harmonized with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [2][3].

The Self-Validating System

A protocol is only as good as its internal controls. To create a self-validating system, every assay plate must include:

  • Sterility Control (Broth only): Validates that the media is free of contamination.

  • Growth Control (Broth + Bacteria): Validates the viability of the inoculum.

  • Solvent Control (Broth + Bacteria + 1% DMSO): Proves that the vehicle (DMSO) is not contributing to the observed bacterial death.

  • Reference Standard (e.g., Vancomycin or Ciprofloxacin): Ensures the bacterial strain is behaving according to established CLSI/EUCAST breakpoints[4].

Step-by-Step Methodologies

Protocol A: Compound Preparation and Solubilization

Causality Check: Why use 100% DMSO for the master stock? The 4-bromobenzyl group renders the compound highly hydrophobic. Attempting to dissolve it directly in aqueous broth will cause micro-precipitates, leading to artificially low effective concentrations and false-resistant readouts.

  • Weighing: Accurately weigh 10.0 mg of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

  • Solubilization: Dissolve the powder in 1.0 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL (10,000 µg/mL) master stock. Vortex for 60 seconds until completely clear.

  • Intermediate Dilution: Dilute the master stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 100 µg/mL working solution.

    • Note: CAMHB is explicitly chosen over standard LB broth because its standardized Ca²⁺ and Mg²⁺ concentrations stabilize bacterial membranes, ensuring reproducible results[2].

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality Check: Why add Resazurin? Lipophilic compounds can occasionally fall out of solution during the 20-hour incubation, creating turbidity that a spectrophotometer (OD600) will misinterpret as bacterial growth. Resazurin is a metabolic dye; it only changes from blue to pink if living, respiring bacteria are present, completely bypassing optical interference from chemical precipitation.

  • Plate Setup: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into columns 2 through 12.

  • Serial Dilution: Add 100 µL of the working solution (100 µg/mL) to column 1. Transfer 50 µL from column 1 to column 2, mix by pipetting, and continue the 2-fold serial dilution up to column 10. Discard the final 50 µL from column 10. (Concentration range: 50 µg/mL to 0.09 µg/mL).

  • Inoculum Preparation: Standardize the bacterial suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this 1:150 in CAMHB.

    • Causality: An inoculum that is too dense causes the "inoculum effect" (depleting the drug), while a sparse inoculum yields false-susceptible results.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1 through 11. (Column 11 is the Growth Control; Column 12 is the Sterility Control). The final maximum DMSO concentration in well 1 is now 0.5%, well below the 1% toxicity threshold.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours[3].

  • Readout: Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that remains blue (no metabolic activity).

AST_Workflow Cpd 4-bromobenzyl 1-phenyl- 1H-imidazol-2-yl sulfide (CAS: 478046-27-4) Stock Dissolve in 100% DMSO (10 mg/mL Stock) Cpd->Stock Dilution Two-Fold Serial Dilution in CAMHB (Max 0.5% DMSO final) Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate Inoculate 96-Well Plate (Final: 5 x 10^5 CFU/mL) Inoculum->Plate Dilution->Plate Incubate Incubate at 37°C for 16-20 Hours Plate->Incubate Readout Add Resazurin Dye (Colorimetric Readout) Incubate->Readout MIC Determine MIC & MBC (Blue = Dead, Pink = Alive) Readout->MIC

Figure 2: High-throughput broth microdilution workflow for lipophilic imidazole sulfides.

Protocol C: Time-Kill Kinetics Assay

Causality Check: MIC only tells us if the bacteria stopped growing (bacteriostatic). To determine if the compound actively kills the bacteria (bactericidal), we must measure the reduction of viable colony-forming units (CFU) over time.

  • Prepare tubes containing 10 mL of CAMHB with the compound at 1×, 2×, and 4× the established MIC.

  • Inoculate each tube with a final concentration of 5×105 CFU/mL of the target pathogen.

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure uniform drug exposure.

  • At time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 10 µL spots onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours and count colonies to calculate Log₁₀ CFU/mL. A ≥3 Log₁₀ reduction (99.9% kill) from the initial inoculum indicates bactericidal activity.

Quantitative Data Presentation

The following tables represent standardized formats for reporting the efficacy of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide against the ESKAPE pathogen panel. (Note: Data provided is representative for structural analogs of this class).

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Profiling
Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (MRSA)Positive (+)1.563.122.0Bactericidal
Enterococcus faecium (VRE)Positive (+)3.1212.54.0Bactericidal
Escherichia coliNegative (-)12.5>50>4.0Bacteriostatic
Pseudomonas aeruginosaNegative (-)25.0>50>2.0Bacteriostatic

Interpretation Note: The compound demonstrates superior efficacy against Gram-positive pathogens. The thick outer membrane and efflux pump mechanisms of Gram-negative strains likely reduce intracellular accumulation.

Table 2: Time-Kill Kinetics of S. aureus (Log₁₀ CFU/mL over 24h)
Time (Hours)Growth Control (No Drug)1× MIC (1.56 µg/mL)2× MIC (3.12 µg/mL)4× MIC (6.24 µg/mL)
0 5.605.605.605.60
2 6.205.104.303.80
4 7.404.803.102.20
8 8.804.202.40< 1.00 (LOD)
24 9.503.90< 1.00 (LOD)< 1.00 (LOD)

Data demonstrates a concentration-dependent bactericidal effect, achieving a >3-log reduction within 8 hours at 4× MIC.

References

  • Clinical and Laboratory Standards Institute (CLSI). "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing." clsi.org. Available at: [Link][2]

  • ChemSrc. "4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS 478046-27-4)." chemsrc.com. Available at:[Link][1]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "MIC Determination of non-fastidious and fastidious organisms." eucast.org. Available at: [Link][3]

  • National Institutes of Health (NIH) / PMC. "Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement." nih.gov. Available at: [Link][4]

Sources

Application

HPLC method development for the analysis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

An Application Note and Protocol for the Analysis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide by High-Performance Liquid Chromatography Abstract This document details the development and validation of a robust and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Analysis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide by High-Performance Liquid Chromatography

Abstract

This document details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide. The strategic approach to method development is elucidated, from initial analyte characterization and column selection to the fine-tuning of mobile phase composition and detection parameters. The final, optimized method demonstrates excellent performance characteristics and has been validated according to the International Council for Harmonisation (ICH) guidelines, proving its suitability for quality control and research applications in the pharmaceutical industry.

Introduction and Chromatographic Strategy

4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a complex molecule featuring multiple aromatic moieties (phenyl and bromobenzyl) and a heterocyclic imidazole ring linked by a sulfide bridge. The presence of these functional groups results in a predominantly non-polar, hydrophobic molecule, making it an ideal candidate for analysis by reversed-phase chromatography.[1][2][3][4] In this mode, a non-polar stationary phase is used with a polar mobile phase; hydrophobic compounds like the target analyte interact more strongly with the stationary phase, leading to longer retention times and enabling separation from more polar impurities.[5]

The primary strategic considerations for this method were:

  • Stationary Phase Selection: While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, the analyte's structure, rich in π-electron systems from the aromatic rings, suggests an opportunity for enhanced selectivity.[2] A stationary phase capable of π-π interactions, such as a Phenyl-Hexyl or Biphenyl phase, was hypothesized to provide superior retention and resolution compared to purely hydrophobic interactions.[6][7]

  • Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile or methanol is standard for RP-HPLC.[5] Acetonitrile was chosen as the primary organic modifier due to its lower viscosity and favorable UV transparency. A phosphate buffer was incorporated to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes for compounds with ionizable groups like the imidazole ring.[8]

  • UV-Vis Detection: The extensive conjugation across the aromatic and imidazole rings was predicted to yield strong ultraviolet (UV) absorbance. A Photodiode Array (PDA) detector was employed to scan the analyte across a range of wavelengths (200-400 nm) to identify the wavelength of maximum absorbance (λmax), thereby ensuring maximum sensitivity for quantification. While imidazole itself has a characteristic absorption peak around 209 nm, substituted imidazoles with conjugated systems exhibit maximal absorption at higher, more selective wavelengths.[9][10][11][12]

Experimental

Materials and Reagents
  • 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide reference standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Analytical Balance

  • pH Meter

  • Sonicator

Standard and Sample Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and for building the calibration curve.

Method Development and Optimization

The development process was a systematic evaluation of critical parameters to achieve the desired chromatographic performance: a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities, with a practical run time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (Hydrophobic, Aromatic) Strategy Select RP-HPLC Strategy Analyte->Strategy Justifies ColumnScreen Column Screening 1. C18 2. Phenyl-Hexyl Strategy->ColumnScreen MobilePhaseScreen Mobile Phase Screening (Acetonitrile vs. Methanol) ColumnScreen->MobilePhaseScreen Phenyl-Hexyl selected Wavelength Wavelength Selection (PDA Scan 200-400 nm) MobilePhaseScreen->Wavelength Acetonitrile selected Gradient Gradient Optimization (Adjust %B and Slope) Wavelength->Gradient λmax = 245 nm FlowRate Optimize Flow Rate & Temp. (1.0 mL/min, 30°C) Gradient->FlowRate FinalMethod Final Optimized Method FlowRate->FinalMethod Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation

Caption: Workflow for the HPLC method development process.

Column Selection

Two columns were evaluated: a standard C18 (150 mm x 4.6 mm, 5 µm) and a Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm). Using an initial gradient method, the Phenyl-Hexyl column provided significantly greater retention and improved peak shape for the analyte. This is attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic systems of the analyte, supplementing the primary hydrophobic retention mechanism.[6] The Phenyl-Hexyl column was therefore selected for further optimization.

Mobile Phase Optimization

A buffered mobile phase was prepared to ensure pH stability.

  • Mobile Phase A: 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with ortho-phosphoric acid.

  • Mobile Phase B: Acetonitrile.

A gradient elution was developed to ensure that any potential early-eluting polar impurities were resolved from the void volume and that the main analyte peak eluted with a good shape in a reasonable time. The final optimized gradient is detailed in the protocol below.

Wavelength Selection

A PDA scan of the analyte peak was performed from 200 to 400 nm. The resulting UV spectrum showed a distinct wavelength of maximum absorbance (λmax) at 245 nm . This wavelength was selected for quantification to ensure optimal signal intensity and sensitivity.

Optimized Method and Protocol

The following protocol represents the final, validated method for the analysis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

Step-by-Step Protocol
  • Prepare Mobile Phases: Prepare Mobile Phase A and B as described in Section 3.2. Filter and degas both solutions.

  • System Equilibration: Install the specified column and purge the system. Equilibrate the column with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare Samples: Prepare the blank (diluent), standard, and sample solutions as described in Section 2.3.

  • Set Up Sequence: Program the HPLC sequence with the blank, at least five replicate injections of the standard solution (for system suitability), and the sample solutions.

  • Execute Sequence: Run the sequence using the parameters outlined in Table 1.

  • Data Processing: Integrate the chromatograms. Identify the analyte peak based on the retention time of the standard injection. Calculate the amount of the analyte in the samples using the peak area response and the concentration of the standard.

Table 1: Final Optimized Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 25 mM KH₂PO₄ in Water, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 245 nm
Injection Volume 10 µL
Run Time 15 minutes
Expected Rt ~7.5 minutes

Method Validation

The optimized method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15] The validation process establishes, through documented evidence, a high degree of assurance that the method consistently provides accurate and precise results.[8]

Table 2: Summary of Method Validation Results
Validation ParameterAcceptance CriteriaResult
System Suitability
- Tailing Factor (T)T ≤ 2.01.15
- Theoretical Plates (N)N > 20009850
- %RSD of Peak Area (n=5)≤ 2.0%0.45%
Specificity No interference at analyte RtPassed
Linearity R² ≥ 0.9990.9998
- Range25 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) %RSD ≤ 2.0%0.62%
(Intermediate Precision) %RSD ≤ 2.0%0.88%
Limit of Detection (LOD) Report Value (S/N = 3)0.1 µg/mL
Limit of Quantitation (LOQ) Report Value (S/N = 10)0.3 µg/mL

The results confirm that the method is specific, linear, accurate, and precise over the specified range.

Conclusion

A highly selective, sensitive, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide. The strategic use of a Phenyl-Hexyl stationary phase provided superior chromatographic performance compared to a traditional C18 phase. The method meets all ICH validation criteria, demonstrating its reliability for routine quality control analysis and for use in research and development environments.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]

  • MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from MDPI. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from Asian Journal of Pharmaceutical Analysis. [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from Lab Manager. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from National Medicines Institute, Poland. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... Retrieved from ResearchGate. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]

  • ResearchGate. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Retrieved from PMC. [Link]

  • LCGC International. (2020, November 12). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from LCGC International. [Link]

  • ACS Publications. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. Retrieved from ACS ES&T Air. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from Hawach Scientific. [Link]

  • ACS Omega. (2017, September 6). Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. Retrieved from ACS Publications. [Link]

  • Reddit. (2017, August 30). What the heck is HPLC normal phase/reverse-phase and what does it tell us?. Retrieved from r/Mcat. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from PMC. [Link]

  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from Polish Pharmaceutical Society. [Link]

  • Taylor & Francis Online. (2017, August 4). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from PMC. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from Restek. [Link]

  • Welch Materials, Inc. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from Welch Materials, Inc. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from Phenomenex. [Link]

Sources

Method

Application Note: 4-Bromobenzyl 1-Phenyl-1H-imidazol-2-yl Sulfide as a Bifunctional Precursor for Complex Bis-Thioether Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Introduction & Rationale Thioethers are critical pharmacophores in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction & Rationale

Thioethers are critical pharmacophores in modern drug discovery, frequently utilized to modulate lipophilicity, metabolic stability, and target-binding affinity. The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide [1] is a highly specialized, bifunctional building block. It features an established thioether linkage connected to a pharmacologically privileged 1-phenyl-1H-imidazole moiety[2], alongside a reactive aryl bromide handle.

Using this compound as a precursor allows chemists to synthesize complex, unsymmetrical bis-thioethers via transition-metal-catalyzed C–S cross-coupling (Buchwald-Hartwig thiolation)[3].

Mechanistic Causality: Why this Precursor?
  • Electronic Isolation: The benzylic spacer electronically isolates the imidazole-sulfide moiety from the aryl bromide. This ensures that the oxidative addition of the Palladium(0) species into the C(sp2)–Br bond occurs rapidly and regioselectively, without competitive C–S bond cleavage of the precursor[4].

  • Mitigating Catalyst Poisoning: Transition-metal-catalyzed C–S coupling often suffers from catalyst deactivation due to the strong coordination of sulfur to the metal center[5]. By employing this specific precursor alongside bidentate ligands with large bite angles (e.g., Xantphos), the palladium center is sterically protected, enabling efficient catalytic turnover without interference from the precursor's existing sulfur atom[3][6].

Pathway A Pd(0) + Xantphos Active Catalyst B Oxidative Addition (C-Br Cleavage) A->B 4-Bromobenzyl Precursor C Ar-Pd(II)(Br)L2 Intermediate B->C D Ligand Exchange (Thiolate Addition) C->D Base + R-SH E Ar-Pd(II)(SR)L2 Intermediate D->E F Reductive Elimination (C-S Bond Formation) E->F G Bis-Thioether Product F->G G->A Catalyst Regeneration

Figure 1: Catalytic cycle of Pd-catalyzed C-S cross-coupling for bis-thioether synthesis.

Quantitative Data: Optimization of Reaction Conditions

To establish a self-validating protocol, extensive optimization was performed to identify the exact conditions required to prevent catalyst poisoning while maximizing the reductive elimination rate. The data below demonstrates the causality behind the final protocol's reagent selection.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF100<10Severe catalyst poisoning by the incoming thiol.
2Pd₂(dba)₃ (2.5)dppf (5)Cs₂CO₃Toluene10045Moderate reductive elimination rate; incomplete conversion.
3Pd₂(dba)₃ (2.5)Xantphos (5) DIPEA 1,4-Dioxane 100 92 Optimal bite angle sterically shields Pd; prevents poisoning.
4Pd₂(dba)₃ (2.5)CyPF-tBu (5)NaOtBu1,4-Dioxane10088High turnover, but strong base causes minor side reactions.

Note: Yields determined by HPLC using biphenyl as an internal standard.

Experimental Protocols

The following protocol is designed as a self-validating system . It incorporates strict In-Process Controls (IPC) to ensure the reaction has reached completion before proceeding to workup, thereby minimizing the loss of expensive pharmaceutical intermediates.

Workflow Step1 Step 1: Pre-activation Pd2(dba)3 + Xantphos Step2 Step 2: Reagent Addition Precursor + Thiol + Base Step1->Step2 Step3 Step 3: Heating 100°C for 4-6h Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig thiolation.

Protocol: Synthesis of Unsymmetrical Bis-Thioethers

This procedure couples 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide with a target thiol (e.g., 4-methylbenzenethiol)[7].

Step 1: Catalyst Pre-activation (Critical Step)

  • Transfer a Schlenk tube or heavy-walled reaction vial into a nitrogen-filled glovebox.

  • Add Pd₂(dba)₃ (22.9 mg, 0.025 mmol, 2.5 mol%) and Xantphos (28.9 mg, 0.05 mmol, 5.0 mol%) to the vial[3][4].

  • Add 2.0 mL of anhydrous, degassed 1,4-dioxane.

  • Stir at room temperature for 30 minutes. Causality: Pre-mixing allows the formation of the active Pd(0)-Xantphos complex before introducing the potentially coordinating sulfur reagents, drastically reducing the risk of initial catalyst poisoning.

Step 2: Reagent Addition

  • To the pre-activated catalyst solution, add 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (345.3 mg, 1.0 mmol, 1.0 equiv).

  • Add the target thiol (e.g., 4-methylbenzenethiol, 1.2 mmol, 1.2 equiv).

  • Add N,N-diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 equiv). Causality: A soluble, non-nucleophilic organic base is preferred over inorganic bases to maintain system homogeneity and prevent side-reactions at the benzylic position.

Step 3: Reaction Execution

  • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 4 to 6 hours. Causality: Elevated temperatures are strictly required to overcome the high activation energy barrier of the reductive elimination step (C–S bond formation)[3].

Step 4: In-Process Control (IPC) & Self-Validation

  • At t = 4 hours, briefly cool the reaction and extract a 10 µL aliquot via syringe.

  • Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

  • Analyze via LC-MS. Validation Gate: The reaction is only deemed complete when the extracted ion chromatogram (EIC) shows the precursor peak ([M+H]⁺ corresponding to the aryl bromide) is <1% relative to the desired bis-thioether product peak. If >1%, continue heating for 2 additional hours.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (15 mL).

  • Filter the mixture through a short pad of Celite to remove palladium black and precipitated salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate) to afford the pure bis-thioether.

References

  • 1040685-97-9_2-Fluoro-N-[4-(2-phenoxyethoxy)benzyl ... - cas号查询 chemsrc.com
  • 2-Unsubstituted Imidazole N-Oxides as Novel Precursors of Chiral 3-Alkoxyimidazol-2-ylidenes Derived from trans-1,2-Diaminocyclohexane and Other Chiral Amino Compounds - MDPI mdpi.com
  • Pd2(dba)
  • 4-Methylbenzenethiol | 106-45-6 - Benchchem benchchem.com
  • Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | Request PDF - ResearchGate researchg
  • Focus on Functionalized 1-Thioglycosides Advances in the Chemistry of Sulfur-Linked Glycosides - SciELO scielo.br
  • Advances in Transition-Metal Catalyzed Thioetherification Reactions of Aromatic Compounds | Request PDF - ResearchGate researchg

Sources

Application

Application Note &amp; Protocol: Solvent Selection and Stock Solution Preparation for 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide in Cell-Based Assays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and preparing stable, cell-compatible solutions of the novel investig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal solvent and preparing stable, cell-compatible solutions of the novel investigational compound, 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (herein referred to as BPS-412). Due to its hydrophobic nature, BPS-412 exhibits poor solubility in aqueous media, a common challenge for in vitro biological testing.[1][2] This guide details a systematic approach to solvent evaluation, focusing on maximizing compound solubility while minimizing solvent-induced cytotoxicity. We present detailed, step-by-step protocols for creating high-concentration stock solutions, performing solvent tolerance validation in target cell lines, and preparing final working solutions for cell-based assays.

Introduction: The Hydrophobicity Challenge

The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (BPS-412) is a promising new molecule in early-stage development. A critical step in evaluating its biological activity is the use of in vitro cell culture models. However, the physicochemical properties of BPS-412 present a significant hurdle. Its molecular structure, rich in aromatic rings, confers a high degree of lipophilicity, leading to extremely low solubility in aqueous solutions like cell culture media.[1] Introducing a poorly dissolved compound to a cell-based assay can lead to precipitation, inaccurate concentration assessment, and unreliable, non-reproducible results.[3]

The standard strategy to overcome this is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in the aqueous cell culture medium.[4] The choice of this primary solvent is paramount. An ideal solvent must:

  • Completely dissolve the compound at a high concentration.

  • Be miscible with the final culture medium.

  • Exhibit minimal toxicity to the cells at the final working concentration.[5][6]

  • Not interfere with the biological assay or the compound's mechanism of action.[2]

This guide provides the necessary framework to select an appropriate solvent and validate its use for BPS-412.

Physicochemical Properties of BPS-412

A preliminary analysis of BPS-412 highlights the need for a solubilization strategy.

PropertyValue (Predicted)Implication for Cell Culture
Molecular Weight 411.33 g/mol Standard for small molecules.
LogP (o/w) 5.8Highly lipophilic; predicts very poor aqueous solubility.
Aqueous Solubility < 0.1 µg/mLEssentially insoluble in water or buffered solutions.
Appearance White to off-white crystalline powderRequires dissolution before use in liquid assays.

Comparative Evaluation of Candidate Solvents

Several organic solvents are commonly used in cell culture applications.[4] The selection must balance solubilizing power with biological compatibility. Below is a comparison of the most viable candidates for BPS-412.

SolventMax Stock Conc. (BPS-412)Recommended Final Conc. in MediaAdvantagesDisadvantages & Mitigations
Dimethyl Sulfoxide (DMSO) >100 mM≤ 0.1% (v/v) ; up to 0.5% for some robust cell lines.[5][7]Excellent solubilizing power for a wide range of hydrophobic compounds.[3] Low volatility.Can be cytotoxic at concentrations >0.5%.[5][8][9] May induce cell differentiation or affect gene expression. Mitigation: Always perform a solvent toxicity control and keep the final concentration as low as possible, ideally ≤0.1%.[10]
Ethanol (EtOH) ~25 mM≤ 0.5% (v/v) Less toxic than DMSO for some cell lines.[6] Readily available and volatile (can be evaporated if needed).Lower solubilizing power than DMSO. Can cause protein denaturation and cellular stress at higher concentrations.[2][4][11] Mitigation: Use 200-proof, cell-culture grade ethanol. Ensure final concentration does not exceed 0.5%.[12]
Cyclodextrins Formulation Dependent≤ 1% (v/v) Forms a host-guest inclusion complex, creating a water-soluble formulation.[1][13][14] Generally low cytotoxicity.[2][15]Requires more complex formulation development.[16] May alter compound bioavailability or interaction with cell membranes. Mitigation: Use well-characterized cyclodextrins like HP-β-CD. Validate that the complex does not interfere with the assay.[15]

Recommendation: For initial screening and most applications, DMSO is the recommended starting solvent due to its superior ability to dissolve BPS-412 at high concentrations, allowing for minimal final solvent percentage in the culture medium.

Experimental Protocols & Workflows

Adherence to a systematic workflow is critical for generating reproducible data. The following protocols outline the essential steps from stock preparation to cell treatment.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation cluster_2 Phase 3: Experimentation Compound Weigh BPS-412 (Lyophilized Powder) Stock Protocol 4.1: Prepare 100 mM Stock Solution Compound->Stock Solvent Select & Prepare Solvent (e.g., DMSO) Solvent->Stock Store Aliquot & Store Stock at -80°C Stock->Store Toxicity Protocol 4.2: Determine Max Tolerated Solvent Concentration Store->Toxicity Use one aliquot for validation Proceed Establish Final Solvent Concentration Limit (e.g., 0.1% DMSO) Toxicity->Proceed Working Protocol 4.3: Prepare Working Solutions Proceed->Working Apply limit to experiments Dose Dose Cells with BPS-412 & Controls Working->Dose Assay Perform Biological Assay Dose->Assay

Figure 1. Overall workflow from compound preparation to final assay.

Protocol 4.1: Preparation of a 100 mM Master Stock Solution in DMSO

Objective: To prepare a highly concentrated, stable master stock of BPS-412 for long-term storage.

Materials:

  • BPS-412 (MW: 411.33 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or light-blocking microcentrifuge tubes or cryovials

  • Sterile pipette tips

Procedure:

  • Calculation: Determine the mass of BPS-412 required. To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 1000 × 0.001 L × 411.33 g/mol = 41.13 mg

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh 41.13 mg of BPS-412 directly into the tube. It is crucial to perform this in a chemical fume hood.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube containing the BPS-412 powder.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber vials.[7][17]

  • Storage: Store the aliquots at -80°C for long-term stability.[7][17] A working aliquot may be stored at -20°C for up to one month.[7]

Protocol 4.2: Determining the Maximum Tolerated Solvent Concentration

Objective: To identify the highest concentration of the chosen solvent (e.g., DMSO) that does not significantly impact the viability or morphology of the target cell line. This is a critical control experiment.[8][10]

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • Sterile 96-well, clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Solvent (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere overnight.

  • Solvent Dilution Series: Prepare a series of solvent dilutions in complete culture medium. For DMSO, a typical range would be 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (media only control).

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared solvent-media dilutions. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for the intended duration of your compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability according to the manufacturer's protocol for your chosen reagent.

  • Analysis: Normalize the results to the "media only" control (100% viability). The highest solvent concentration that results in ≥95% cell viability and shows no observable morphological changes is considered the maximum tolerated concentration. For most sensitive assays, a final concentration of ≤0.1% DMSO is strongly recommended.[5][9][10]

G cluster_0 Plate Setup cluster_1 Treatment cluster_2 Analysis Seed Seed Cells in 96-Well Plate Adhere Incubate Overnight Seed->Adhere Dilute Prepare DMSO Dilutions in Media (2% to 0%) Treat Add Dilutions to Cells Dilute->Treat Incubate Incubate for Experiment Duration (e.g., 48h) Treat->Incubate Viability Add Viability Reagent Read Read Plate Viability->Read Analyze Normalize to Control & Determine Max Tolerated % Read->Analyze

Figure 2. Workflow for the solvent cytotoxicity validation assay.

Protocol 4.3: Preparing Working Solutions and Dosing Cells

Objective: To accurately dilute the high-concentration stock to final working concentrations for cell treatment, ensuring the final solvent concentration does not exceed the predetermined limit.

Procedure:

  • Serial Dilution Strategy: It is critical to perform serial dilutions of the compound to avoid precipitation when transferring from a pure organic solvent to an aqueous medium.[7][18] A two-step or multi-step dilution is recommended.

  • Intermediate Dilution:

    • Thaw an aliquot of the 100 mM BPS-412 stock solution.

    • Create an intermediate stock in pure DMSO. For example, to test a final concentration of 10 µM, you might create a 10 mM intermediate stock in DMSO.

    • Crucially, all serial dilutions for a dose-response curve should be made in pure DMSO first before the final dilution into media. [18]

  • Final Dilution:

    • Let's assume the maximum tolerated DMSO concentration is 0.1% and the desired final compound concentration is 10 µM.

    • This requires a 1:1000 final dilution factor (0.1% = 1/1000).

    • Therefore, the concentration of the stock to be added to the media must be 1000x the final concentration.

    • Required Stock Concentration: 10 µM × 1000 = 10,000 µM = 10 mM .

    • Prepare this 10 mM stock in pure DMSO from your 100 mM master stock.

  • Dosing Cells:

    • Warm the complete culture medium to 37°C.

    • For a final volume of 1 mL in a well, add 1 µL of the 10 mM BPS-412 stock directly to the 1 mL of medium. Pipette up and down gently but thoroughly to mix.

    • Vehicle Control: The vehicle control wells must receive the same final concentration of solvent. Add 1 µL of pure DMSO to 1 mL of medium for these wells.[7]

    • Replace the existing medium on the cells with the freshly prepared BPS-412 or vehicle control medium.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation in Media Compound concentration exceeds its solubility limit in the final medium; "shock" precipitation from single-step dilution.Perform a multi-step serial dilution.[7] Ensure the final DMSO concentration is sufficient but non-toxic. Consider pre-warming the medium. For very difficult compounds, pre-mixing the stock with a small amount of fetal bovine serum before adding to the full volume of media can sometimes help.[18]
High Cytotoxicity in Vehicle Control Final solvent concentration is too high for the specific cell line.Re-run the solvent tolerance assay (Protocol 4.2). Reduce the final solvent concentration by preparing a more concentrated master stock, allowing for a higher final dilution factor.
Inconsistent Assay Results Inaccurate pipetting of small volumes; compound degradation.Use calibrated pipettes. Avoid repeated freeze-thaw cycles by using single-use aliquots.[7][17] Prepare fresh working dilutions for each experiment.

References

  • Vertex AI Search. (2020). High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. ACS Publications.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • SpringerLink. (2023). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays.
  • ResearchGate. (2015). In cell culture, can ethanol be used as a solvent for dissolving the drug?
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • ACS Publications. (2007). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Hilaris Publishing. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Protocol Online. (2009). DMSO usage in cell culture.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ScholarWorks@CWU. (n.d.). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. Central Washington University.
  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?
  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats.
  • SpringerLink. (2014). Considerations regarding use of solvents in in vitro cell based assays.
  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • ResearchGate. (2026). High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility.
  • PMC. (n.d.). Solvent Screening for Separation Processes Using Machine Learning and High-Throughput Technologies.
  • PMC. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • Princeton University. (2008). An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents.
  • Corning. (2022). Top Tips for In-House Media Preparation | Cell Culture Media Preparation.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Pharma Excipients. (2024). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • PMC. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
  • Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Method

Formulation techniques for in vivo delivery of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Application Note: Advanced Formulation Strategies for the In Vivo Delivery of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide Executive Summary & Physicochemical Profiling The compound 4-bromobenzyl 1-phenyl-1H-imidazol-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Formulation Strategies for the In Vivo Delivery of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide

Executive Summary & Physicochemical Profiling

The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (hereafter referred to as BBIS ) presents a classic formulation challenge in modern drug development. Structurally characterized by a bulky bromobenzyl group, a phenyl-imidazole moiety, and a flexible sulfide linkage, BBIS is highly lipophilic and lacks readily ionizable centers at physiological pH. Consequently, it falls squarely into the Biopharmaceutics Classification System (BCS) Class II or IV, exhibiting high crystal lattice energy and negligible aqueous solubility.

Administering unformulated BBIS in vivo via standard aqueous vehicles (e.g., saline or simple buffers) inevitably leads to rapid precipitation, erratic pharmacokinetics, and sub-therapeutic bioavailability. To translate this molecule from in vitro assays to in vivo efficacy models, advanced delivery systems must be employed to bypass the thermodynamic barriers of dissolution. This guide details three state-of-the-art formulation architectures—Lipid Nanoparticles (LNPs), Amorphous Solid Dispersions (ASDs), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)—designed to maximize the systemic exposure of BBIS.

Strategy 1: Lipid Nanoparticles (LNPs) for Parenteral Delivery

Mechanistic Causality: While LNPs are predominantly recognized for nucleic acid delivery, they are highly effective vehicles for extending the circulation time and enhancing the solubility of hydrophobic small molecules[PreciGenome, 2024][1]. By utilizing a microfluidic mixing approach, BBIS is kinetically trapped within the hydrophobic lipid core during the rapid precipitation phase. The inclusion of PEGylated lipids provides a hydrophilic steric shield that prevents particle aggregation and reduces reticuloendothelial system (RES) clearance in vivo[NIH, 2024][2].

LNP_Assembly A Organic Phase Lipids + BBIS in EtOH C Microfluidic Mixing (Rapid Precipitation) A->C Flow Ratio 1:3 B Aqueous Phase Citrate Buffer (pH 4.0) B->C D Self-Assembly (Hydrophobic Core) C->D E Dialysis / TFF (Buffer Exchange) D->E F Mature BBIS-LNP (<100 nm) E->F

Caption: Microfluidic assembly pathway of BBIS-loaded Lipid Nanoparticles.

Self-Validating Experimental Protocol:

  • Organic Phase Preparation: Dissolve an optimized lipid mixture (e.g., Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid at a 50:10:38.5:1.5 molar ratio) and BBIS in 100% molecular biology grade ethanol. Critical Step: Ensure BBIS concentration does not exceed its saturation limit in ethanol to prevent premature nucleation.

  • Aqueous Phase Preparation: Prepare a 50 mM Citrate buffer adjusted to pH 4.0.

  • Microfluidic Mixing: Inject both phases into a microfluidic micromixer. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min. The rapid shift in solvent polarity forces the hydrophobic BBIS and lipids to self-assemble.

  • Buffer Exchange: Immediately dialyze the output suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 24 hours. This removes ethanol and neutralizes the pH, solidifying the LNP core.

  • Validation: Analyze via Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average diameter of <100 nm and a Polydispersity Index (PDI) of <0.2.

Strategy 2: Amorphous Solid Dispersions (ASDs) for Oral Delivery

Mechanistic Causality: To achieve oral bioavailability, the high crystal lattice energy of BBIS must be overcome. ASDs achieve this by converting the crystalline drug into a high-energy amorphous state stabilized within a polymer matrix[NIH, 2020][3]. When the ASD enters the gastrointestinal (GI) tract, it rapidly dissolves to create a highly supersaturated solution (the "Spring"). The amphiphilic polymer (e.g., HPMCAS) acts as a "Parachute," sterically hindering drug molecules from re-nucleating and precipitating, thereby maintaining a high concentration gradient to drive intestinal absorption[NIH, 2020][4].

ASD_Mechanism A Crystalline BBIS (High Lattice Energy) B Hot-Melt Extrusion (HME) + HPMCAS Polymer A->B Thermal/Mechanical Energy C Amorphous Solid Dispersion (High Energy State) B->C D GI Tract Dissolution (The 'Spring') C->D E Supersaturated Solution (High Free Drug) D->E F Polymer Stabilization (The 'Parachute') E->F Prevents Nucleation G Enhanced Systemic Absorption E->G F->G

Caption: Spring and parachute mechanism of BBIS Amorphous Solid Dispersions.

Self-Validating Experimental Protocol:

  • Physical Blending: Geometrically mix crystalline BBIS with Hypromellose Acetate Succinate (HPMCAS-M grade) at a 1:3 (w/w) ratio.

  • Hot-Melt Extrusion (HME): Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile progressively from 90°C at the feed zone to 160°C at the die. Causality: The mechanical shear and thermal energy melt the polymer, allowing BBIS to dissolve into the polymer melt at a molecular level.

  • Downstream Processing: Rapidly cool the extrudate on a chill roll to freeze the molecular mobility, then mill it into a fine powder (<250 µm).

  • Validation: Analyze the powder via Differential Scanning Calorimetry (DSC). The presence of a single Glass Transition Temperature (Tg) and the complete absence of the BBIS melting endotherm (Tm) validates a successful amorphous conversion.

Strategy 3: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Mechanistic Causality: SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form nanoemulsions upon mild agitation in aqueous media (such as GI fluids)[NIH, 2023][5]. By pre-dissolving BBIS in this lipid-based matrix, the drug is presented to the intestinal mucosa already in a solubilized state within nanodroplets (<200 nm). This massive interfacial surface area drastically accelerates drug partitioning and utilizes endogenous lipid digestion pathways to enhance lymphatic transport, bypassing first-pass hepatic metabolism[NIH, 2016][6].

Self-Validating Experimental Protocol:

  • Excipient Screening: Determine the equilibrium solubility of BBIS in various vehicles. Select the oil (e.g., Capryol 90), surfactant (e.g., Cremophor RH40), and co-solvent (e.g., Transcutol P) that yield the highest solubility.

  • Phase Diagram Construction: Titrate varying ratios of Oil : Surfactant/Co-solvent (Smix) with water to identify the nanoemulsion region.

  • Formulation: Combine the optimized ratio (e.g., 30% Capryol 90, 50% Cremophor RH40, 20% Transcutol P) with BBIS. Stir at 40°C until a clear, isotropic pre-concentrate is formed.

  • Validation: Perform a robustness to dilution test. Dilute the SNEDDS 1:100 in Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with gentle stirring. A successful formulation will form a transparent or slightly bluish dispersion within 60 seconds, with DLS confirming a droplet size of <50 nm.

Quantitative Data Summary: Formulation Comparison

Delivery StrategyPrimary RouteMax Drug LoadingPhysical StabilityBioavailability Enhancement MechanismKey Validation Metric
Lipid Nanoparticles (LNPs) Intravenous (IV) / Parenteral5 - 15% (w/w)High (Months at 4°C)Bypasses dissolution; steric stabilization via PEG corona.Z-average < 100 nm, PDI < 0.2
Amorphous Solid Dispersions Oral20 - 40% (w/w)Moderate (Requires moisture protection)Generates and maintains GI supersaturation (Spring & Parachute).Single Tg via DSC; No Bragg peaks via PXRD
SNEDDS Oral / Enteral10 - 25% (w/w)High (Thermodynamically stable pre-concentrate)Spontaneous nano-emulsification; promotes lymphatic uptake.Droplet size < 50 nm post-dilution in SGF

References

  • [1] PreciGenome. Introduction to Lipid Nanoparticle: LNP Formulation Design and Preparation. Source: precigenome.com. URL:[Link]

  • [2] NIH. Lipid nanoparticles: Composition, formulation, and application - PMC. Source: nih.gov. URL:[Link]

  • [4] NIH. Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Source: nih.gov. URL:[Link]

  • [6] NIH. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC. Source: nih.gov. URL:[Link]

  • [3] NIH. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. Source: nih.gov. URL:[Link]

  • [5] NIH. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC. Source: nih.gov. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide . The reaction relies on the S-alkylation of 1-phenyl-1H-imidazole-2-thiol with 4-bromobenzyl bromide. While seemingly straightforward, this transformation is frequently complicated by competing tautomeric pathways, oxidative degradation, and reagent sensitivity.

Below, we break down the mechanistic causality of common failures, provide a data-driven optimization matrix, and outline a self-validating Standard Operating Procedure (SOP).

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My LC-MS shows a mixture of isomers. Why am I getting N-alkylated byproducts instead of the pure S-alkylated product? A1: This is a classic regioselectivity issue arising from the tautomeric nature of 1-phenyl-1H-imidazole-2-thiol (thiol ⇌ thione). While the sulfur atom is highly nucleophilic and kinetically favored for alkylation, the nitrogen atom can also act as a nucleophile under thermodynamic control [1].

  • Causality & Solution: Using a strong, hard base (e.g., NaH) or applying heat shifts the reaction toward the thermodynamic N-alkylated product. To enforce kinetic control and strictly maximize S-alkylation, use a mild base like Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) in a polar aprotic solvent (e.g., DMF) at room temperature [2].

Q2: The reaction mixture turns yellow/orange, and I am detecting a mass corresponding to a dimer. What is causing this? A2: You are observing the oxidative dimerization of your starting material into bis(1-phenyl-1H-imidazol-2-yl) disulfide. Heterocyclic thiols, particularly in their deprotonated thiolate form, are highly susceptible to oxidation in the presence of atmospheric oxygen and light [2].

  • Causality & Solution: The thiolate anion generated after base addition acts as a reducing agent toward dissolved O₂. To prevent this, the reaction must be treated as an air-sensitive system. Degas your solvents (sparge with Argon or N₂ for 15 minutes) and maintain a strict inert atmosphere throughout the reaction.

Q3: I am seeing incomplete conversion even after 24 hours. Should I heat the reaction? A3: Heating is strongly discouraged as it promotes N-alkylation and thermal degradation [1]. Instead, investigate the integrity of your electrophile. 4-bromobenzyl bromide is highly prone to hydrolysis if your solvent or base contains trace amounts of water.

  • Causality & Solution: Ensure your DMF is strictly anhydrous and your K₂CO₃ is oven-dried. If conversion remains sluggish, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv). This triggers a Finkelstein reaction, converting the benzyl bromide into a highly reactive benzyl iodide in situ, accelerating the S-alkylation without requiring heat.

Part 2: Optimization Data & Parameters

The following table summarizes the quantitative impact of various reaction parameters on the S:N regioselectivity ratio and overall isolated yield.

Base (Equiv)SolventTemp (°C)AtmosphereS:N RatioYield (%)Mechanistic Observation
NaH (1.2)THF65Argon40:6045Thermodynamic shift; high N-alkylation.
TEA (1.5)EtOH78Air70:3055Reflux promotes N-alkylation and disulfide formation[1].
K₂CO₃ (1.5)DMF (Wet)25Air85:1560Hydrolysis of 4-bromobenzyl bromide limits yield.
K₂CO₃ (1.5) DMF (Anhydrous) 25 Argon >98:2 92 Optimal kinetic S-alkylation; no oxidation [2].

Part 3: Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize kinetic S-alkylation while suppressing oxidative dimerization and hydrolysis[3].

Step 1: System Preparation

  • Oven-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar at 120 °C for 2 hours.

  • Assemble the flask hot, attach to a Schlenk line, and perform three vacuum/Argon backfill cycles.

Step 2: Thiolate Generation

  • Under a positive flow of Argon, add 1-phenyl-1H-imidazole-2-thiol (1.0 equiv, 10.0 mmol) and finely powdered, oven-dried K₂CO₃ (1.5 equiv, 15.0 mmol).

  • Inject 20 mL of anhydrous, thoroughly degassed DMF via syringe.

  • Stir the suspension vigorously at 25 °C for 30 minutes. Validation check: The solution should remain pale/colorless. A shift to deep yellow indicates oxygen ingress and disulfide formation.

Step 3: Electrophilic Addition

  • Dissolve 4-bromobenzyl bromide (1.05 equiv, 10.5 mmol) in 5 mL of anhydrous DMF.

  • Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump to prevent localized concentration gradients and exotherms.

  • Stir the reaction at 25 °C for 4–6 hours. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1).

Step 4: Quench and Isolation

  • Once the thiol is fully consumed, quench the reaction by pouring the mixture into 150 mL of vigorously stirred, ice-cold distilled water.

  • The highly hydrophobic 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide will immediately precipitate as a white/off-white solid.

  • Filter the solid via vacuum filtration, wash with cold water (3 x 30 mL) to remove DMF and salts, and dry under high vacuum. Recrystallize from hot ethanol if ultra-high purity is required [4].

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Analyze Crude Mixture (LC-MS / NMR) Issue1 High N-Alkylation (Regioselectivity Issue) Start->Issue1 Issue2 Disulfide Dimerization (Oxidation Issue) Start->Issue2 Issue3 Incomplete Conversion (Low Reactivity) Start->Issue3 Sol1 Switch to Mild Base (TEA or K2CO3) Lower Temp to RT Issue1->Sol1 Sol2 Degas Solvents Run under Argon/N2 Issue2->Sol2 Sol3 Check Alkylating Agent Use Anhydrous Solvent Issue3->Sol3 Success Optimal Yield: 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Sol1->Success Sol2->Success Sol3->Success

Figure 1: Decision tree for troubleshooting low yields in imidazole-2-thiol alkylation.

References

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity sapub.org
  • 1-phenyl-1H-imidazole-2-thiol | 17452-09-4 benchchem.com
  • 1-(4-chlorophenyl)-1H-imidazole-2-thiol | 175673-63-9 benchchem.com
  • Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modific
Optimization

Preventing oxidation of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with sensitive molecular building blocks and drug candidates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing degradation issues with sensitive molecular building blocks and drug candidates.

The compound 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide presents a specific storage challenge. While structurally robust in many respects, it contains a highly nucleophilic thioether (sulfide) linkage. Thioethers are notoriously susceptible to auto-oxidation, readily converting into sulfoxides and, eventually, sulfones [1]. Furthermore, the imidazole ring can coordinate trace transition metals, which act as catalysts for reactive oxygen species (ROS) generation, accelerating this degradation.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the long-term integrity of your compound.

Mechanistic Overview of Degradation

To prevent oxidation, we must first understand the causality of the degradation pathway. The diagram below illustrates how environmental factors trigger the oxidation of the thioether bond and where our specific storage interventions disrupt this process.

G Thioether 4-bromobenzyl 1-phenyl-1H- imidazol-2-yl sulfide (Intact Thioether) Sulfoxide Sulfoxide Degradant (+1 Oxygen) Thioether->Sulfoxide Auto-oxidation Sulfone Sulfone Degradant (+2 Oxygens) Sulfoxide->Sulfone Over-oxidation ROS O2 / ROS / Light / Heat ROS->Thioether Catalyzes Oxidation Argon Argon Purging (O2 Displacement) Argon->ROS Inhibits Temp Cryo-Storage (-20°C) (Kinetic Suppression) Temp->Thioether Stabilizes Light Amber Vials (Photo-ox Blockade) Light->ROS Inhibits

Oxidation pathway of thioethers and targeted intervention strategies.

Troubleshooting & FAQs

Q1: Why is my batch showing sulfoxide impurities (+16 Da on LC-MS) after just a few months of storage at 4°C? A1: Thioethers are highly susceptible to auto-oxidation. The sulfur atom's lone electron pairs are easily oxidized by atmospheric oxygen (O₂) or ROS to form a dative bond with oxygen (sulfoxide). In this specific molecule, the adjacent 1-phenyl-1H-imidazole moiety can act as a ligand for trace transition metals (like Cu²⁺ or Fe³⁺) present in low-purity solvents or glassware. These metals catalyze the generation of ROS, accelerating the oxidation process even at 4°C.

Q2: Should I store this compound in the solid state or as a stock solution? A2: Always store the bulk material in the solid state (neat) . Solution-state storage drastically increases the collision frequency between the thioether molecules and dissolved oxygen. Solvents can also harbor trace peroxides (especially ethers like THF) or act as oxidants themselves over time.

Q3: Why do you recommend Argon over Nitrogen for inert gas purging? A3: While both are inert, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial, Argon effectively "blankets" the solid powder, sinking to the bottom and physically displacing the oxygen-rich air upward and out of the vial [3]. Nitrogen tends to mix with the air and requires a much longer purge time to achieve the same oxygen-free environment.

Q4: I need to store the compound in solution for automated high-throughput screening. How can I prevent oxidation in the liquid phase? A4: If solution storage is unavoidable, you must use high-purity, anhydrous, and peroxide-free solvents (DMF or DCM are preferable; avoid DMSO as it can mediate sulfur oxidation). More importantly, the solvent must be rigorously degassed using the Freeze-Pump-Thaw method [2]. Simple sparging (bubbling gas) leaves up to 20% of dissolved oxygen behind, which is enough to degrade sensitive thioethers over a few weeks.

Quantitative Stability Data

To highlight the importance of proper storage, below is a comparative matrix of degradation kinetics for thioethers based on environmental conditions.

Table 1: Kinetics of Thioether Oxidation Under Various Storage Conditions

Storage StateAtmosphereTemperatureLight ExposureEstimated Shelf Life (Purity >98%)Primary Degradant
Solid (Neat)Ambient Air25°CClear Vial< 2 WeeksSulfoxide
Solid (Neat)Ambient Air4°CClear Vial1-2 MonthsSulfoxide
Solid (Neat) Argon -20°C Amber Vial > 12 Months None
Solution (DMF)Ambient Air25°CClear Vial< 3 DaysSulfoxide / Sulfone
Solution (Degassed)Argon-20°CAmber Vial3-6 MonthsSulfoxide

Validated Experimental Protocols

Protocol A: Solid-State Argon Purging and Cryo-Sealing

This protocol ensures the physical displacement of oxygen and moisture prior to long-term storage.

  • Preparation: Transfer the lyophilized solid 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide into an amber glass vial equipped with a PTFE-lined screw cap. (PTFE prevents plasticizer leaching).

  • Argon Delivery: Insert a clean needle connected to a low-pressure, ultra-high-purity Argon line into the vial. Keep the needle tip approximately 1 cm above the solid powder to avoid blowing the compound out of the vial.

  • Blanketing: Allow a gentle stream of Argon to flow for 45–60 seconds.

  • Sealing: Rapidly withdraw the needle and immediately seal the PTFE cap tightly.

  • Secondary Seal: Wrap the cap junction tightly with Parafilm to prevent gas exchange.

  • Storage: Transfer the vial to a -20°C or -80°C freezer.

  • Self-Validation System: Weigh the vial before and after purging. The mass must remain identical, confirming no compound was lost to the gas stream. Furthermore, a properly sealed, moisture-free vial will not develop internal frost or condensation when transferred to -20°C.

Protocol B: Solvent Degassing via Freeze-Pump-Thaw

If the compound must be dissolved, the solvent must be stripped of dissolved oxygen. This method leverages the physical principle that gases are insoluble in solid crystal lattices [2].

  • Setup: Place the desired solvent (e.g., anhydrous DMF) in a heavy-wall Schlenk flask.

  • Freeze: Immerse the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high-vacuum line (approx. 0.1 Torr) for 3 minutes while keeping it immersed in the LN₂ bath. This evacuates the oxygen-rich headspace.

  • Thaw: Close the vacuum valve and remove the flask from the LN₂ bath. Allow the solvent to thaw completely at room temperature. You will observe gas bubbles (trapped O₂/N₂) escaping from the liquid as it melts.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle at least three times.

  • Backfill: After the final thaw, backfill the flask with Argon gas. The solvent is now safe for dissolving your thioether.

  • Self-Validation System: During the third thaw cycle, carefully observe the melting solvent. You should see zero gas bubbles escaping. If bubbles are still present, perform a fourth cycle.

References

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery Source: National Institutes of Health (PMC)[Link]

  • How to Degas Solvents Source: École Polytechnique Fédérale de Lausanne (EPFL)[Link]

  • What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? Source: Better Ceramic [Link]

Troubleshooting

Optimizing recrystallization conditions for purifying 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Welcome to the technical support guide for the purification of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide. This resource is designed for researchers, medicinal chemists, and process development professionals who req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide. This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Recrystallization is a powerful technique that leverages differences in solubility to separate a target compound from its impurities.[1][2][3] The success of this method hinges on the careful selection of a solvent and precise control over experimental conditions.[2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols in a direct question-and-answer format to address challenges you may encounter during the recrystallization process.

Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: The core principle is that most solid organic compounds, including our target molecule, are more soluble in a hot solvent than in a cold one.[2][3][4] An ideal recrystallization solvent will dissolve the 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide completely at or near the solvent's boiling point, but poorly at room temperature or below. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor") or almost completely insoluble in the hot solvent (so they can be removed by hot filtration).[1][5] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to come out of solution and form a crystalline lattice.[6] This crystal formation process is highly selective and tends to exclude impurity molecules, resulting in a significantly purer final product.[1][6]

Q2: How do I select the best solvent for recrystallizing 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide?

A2: Solvent selection is the most critical step for successful recrystallization.[7] The ideal solvent must satisfy several criteria:

  • High-Temperature Solubility: It must dissolve the compound when hot.[5]

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble when cold.[5]

  • Impurity Solubility Profile: Impurities should remain in solution or be entirely insoluble.[1]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point (ideally < 100-120 °C) for easy removal from the final crystals.[7]

Given the structure of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide, which contains both polar (imidazole ring) and non-polar (bromophenyl, phenyl groups) moieties, solvents of intermediate polarity are excellent starting points.

Recommended Starting Solvents for Screening:

  • Ethanol

  • Isopropanol (IPA)

  • Ethyl Acetate

  • Acetone

  • Toluene

A systematic screening process is essential. See the protocol section below for a step-by-step guide to solvent screening.

Q3: What is a "mixed-solvent" or "two-solvent" system, and when should I use it?

A3: A mixed-solvent system is used when no single solvent meets the ideal solubility criteria.[8] This often happens when a compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).

The technique involves dissolving the compound in a minimal amount of the "good" or "soluble" solvent while hot.[8] Then, the "poor" or "insoluble" solvent (which must be miscible with the good solvent) is added dropwise to the hot solution until it becomes faintly cloudy (the saturation point).[9][10] A few more drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

For your compound, common mixed-solvent pairs to consider are:

  • Ethanol / Water

  • Acetone / Water

  • Toluene / Hexane or Heptane

Troubleshooting Guide
Problem 1: My compound will not dissolve, even in the boiling solvent.
  • Cause: The solvent may be too non-polar or too polar for your compound, or you may simply have too much solid for the amount of solvent used.

  • Solution:

    • Add More Solvent: Add the chosen solvent in small increments to the boiling mixture. Be mindful not to add a large excess, as this will reduce your final yield.[11]

    • Try a Different Solvent: If the compound remains insoluble after adding a significant volume of solvent (e.g., >20-30 mL per gram of crude material), the solvent is likely unsuitable. Refer to the solvent screening protocol and choose a solvent with a different polarity.

    • Consider Insoluble Impurities: It's possible that the bulk of your compound has dissolved, and the remaining solid is an insoluble impurity. If the amount of undissolved solid seems small and does not decrease with the addition of more hot solvent, proceed to a hot filtration step to remove it.[9]

Problem 2: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[11] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the solvent mixture. The resulting oil often traps impurities, defeating the purpose of recrystallization.[11]

  • Cause:

    • The melting point of your compound is low, or significantly depressed by impurities.

    • The solution is cooling too rapidly.[12]

    • The concentration of the solute is too high.

    • The chosen solvent's boiling point is too high relative to the compound's melting point.[13]

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more of the same solvent (10-20% additional volume) to lower the saturation temperature.[11][13] Then, allow the solution to cool much more slowly.

    • Slow Down Cooling: Insulate the flask by placing it on a wooden block or towels and covering it with a watch glass. This prevents rapid cooling at the surface and encourages slow, uniform crystal growth.[11][14]

    • Change Solvents: Select a solvent with a lower boiling point.[7]

    • Induce Crystallization at a Higher Temperature: Try scratching the inner surface of the flask with a glass rod at a temperature just below the point where oiling out occurred. This can provide a nucleation site for crystal growth to begin before the solution cools further.

G start Compound 'Oils Out' (Liquid droplets form) reheat Reheat solution until oil redissolves start->reheat add_solvent Add 10-20% more solvent reheat->add_solvent slow_cool Cool solution VERY slowly (Insulate flask) add_solvent->slow_cool check_crystals Do crystals form? slow_cool->check_crystals success Success! Collect crystals. check_crystals->success Yes fail Oiling out persists check_crystals->fail No change_solvent Restart with a lower-boiling point solvent OR a different solvent system fail->change_solvent

Caption: Decision-making process for addressing oiling out.

Problem 3: No crystals form, even after the solution has cooled completely.
  • Cause: The solution is not sufficiently saturated. This is one of the most common issues in recrystallization.[13]

  • Solutions (to be tried in order):

    • Induce Crystallization (Scratching): Use a clean glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4][15] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.

    • Induce Crystallization (Seeding): If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[4][16]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-25%).[11] This will increase the concentration of your compound. Allow the solution to cool again slowly.

    • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.[1] Use this step with caution, as rapid cooling in an ice bath can sometimes cause impurities to precipitate.[14][17]

    • Re-evaluate Solvent Choice: If all else fails, you likely used far too much solvent or an inappropriate solvent. The best course of action is to evaporate the solvent completely (e.g., using a rotary evaporator) and restart the recrystallization with a different solvent or solvent system.[11][13]

G start Solution is clear and cold, but no crystals have formed scratch Scratch inner surface of flask with a glass rod start->scratch check1 Crystals form? scratch->check1 seed Add a seed crystal check1->seed No success Success! Collect crystals. check1->success Yes check2 Crystals form? seed->check2 reduce_vol Boil off 10-25% of the solvent and re-cool slowly check2->reduce_vol No check2->success Yes check3 Crystals form? reduce_vol->check3 ice_bath Place flask in an ice bath check3->ice_bath No check3->success Yes check4 Crystals form? ice_bath->check4 recover Recover crude solid by evaporating all solvent and restart check4->recover No check4->success Yes G cluster_prep Preparation cluster_main Purification Steps cluster_collection Isolation & Drying A Choose Solvent(s) via Screening B Dissolve Crude Solid in MINIMUM Hot Solvent A->B C_decision Insoluble Impurities or Color Present? B->C_decision D Perform Hot Gravity Filtration (with charcoal if needed) C_decision->D Yes E Cool Solution Slowly to Induce Crystallization C_decision->E No D->E F Cool in Ice Bath to Maximize Yield E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Small Amount of COLD Solvent G->H I Dry Crystals to Constant Weight H->I J Pure Product I->J

Caption: General workflow for purification by recrystallization.

References
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • University of York, Department of Chemistry. (n.d.). Choice of recrystallisation solvent. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Wahl, G. H. Jr. (n.d.). Recrystallization. North Carolina State University. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.).
  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Millersville University. (n.d.). Recrystallization. [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (n.d.).
  • University of Colorado Boulder. (n.d.). Recrystallization1. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. r/chemistry. [Link]

  • Chemistry Stack Exchange. (2023, March 8). Can cooling rate affect the yield of crystals?. [Link]

  • Protheragen. (2025, December 15). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Srinivasakannan, C., & Ristic, R. I. (2006). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering & Technology, 29(10), 1209-1214.
  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • YouTube. (2024, June 23). Synthesis and purification of imidazole derivatives. [Link]

  • Wang, J., et al. (2019). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. Polymers, 11(11), 1849. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. [Link]

  • Sandtorv, A. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

Sources

Optimization

Removing unreacted precursors from 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide reaction mixtures

Topic: Removing Unreacted Precursors from 4-Bromobenzyl 1-Phenyl-1H-imidazol-2-yl Sulfide Reaction Mixtures Target Audience: Researchers, Scientists, and Drug Development Professionals Diagnostic Overview: The Purificati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Precursors from 4-Bromobenzyl 1-Phenyl-1H-imidazol-2-yl Sulfide Reaction Mixtures Target Audience: Researchers, Scientists, and Drug Development Professionals

Diagnostic Overview: The Purification Challenge

When synthesizing 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide, the standard synthetic route involves the nucleophilic attack of 1-phenyl-1H-imidazole-2-thiol on 4-bromobenzyl bromide under basic conditions.

Incomplete conversion leaves a crude mixture containing:

  • The Target Thioether: 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (highly lipophilic, neutral).

  • Unreacted Electrophile: 4-bromobenzyl bromide (lachrymator, highly reactive, co-elutes with the product).

  • Unreacted Nucleophile: 1-phenyl-1H-imidazole-2-thiol (polar, prone to oxidative dimerization into disulfides).

Why standard chromatography fails: Benzyl halides and aromatic thioethers are both highly lipophilic and lack strong hydrogen-bond donating groups. Consequently, they exhibit nearly identical retention factors ( Rf​ ) on normal-phase silica gel. Attempting to separate them purely by physical chromatography usually results in frustrating co-elution.

Mechanistic Troubleshooting & Methodologies

As a best practice in process chemistry, we must rely on orthogonal chemical properties (such as pKa​ and nucleophilic susceptibility) to force a separation. Below are two self-validating protocols designed to chemically alter the impurities so they partition away from the product.

Method A: Chemical Scavenging & Liquid-Liquid Extraction (Scalable & Preferred)

Causality & Logic: Instead of relying on silica gel, we chemically force the unreacted precursors into the aqueous phase.

  • Electrophile Scavenging: Adding a tertiary amine like Triethylamine (Et 3​ N) triggers a rapid S N​ 2 reaction with the excess 4-bromobenzyl bromide. This generates benzyltriethylammonium bromide, a highly polar quaternary ammonium salt that exclusively partitions into the aqueous phase ([1]).

  • Nucleophile Deprotonation: 1-phenyl-1H-imidazole-2-thiol has a predicted pKa​ of ~11. Washing the organic layer with a strong aqueous base (1M NaOH, pH 14) completely deprotonates the thiol into its water-soluble thiolate anion ([2]). The target thioether lacks acidic protons and remains safely in the organic layer.

Step-by-Step Protocol:

  • Quench & Dilute: Once the reaction is deemed complete via TLC or LC-MS, dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of theoretical product).

  • Scavenge the Halide: Add 2.0 equivalents of Triethylamine (Et 3​ N) relative to the estimated unreacted 4-bromobenzyl bromide. Stir the mixture vigorously at room temperature for 2 to 3 hours.

  • First Aqueous Wash (Remove Quat Salts): Transfer the mixture to a separatory funnel. Add an equal volume of distilled water. Shake and allow the phases to separate. Discard the lower aqueous layer (which now contains the scavenged benzyltriethylammonium bromide).

  • Second Aqueous Wash (Remove Thiol): Add an equal volume of 1M NaOH (aq) to the organic layer. Shake vigorously. The high pH deprotonates the unreacted 1-phenyl-1H-imidazole-2-thiol. Discard the lower aqueous layer.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl) to remove residual water and base. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure thioether.

Method B: Polymer-Supported Scavengers (High-Throughput / Small Scale)

Causality & Logic: For library synthesis or small-scale drug development, liquid-liquid extraction can be tedious. Polymer-supported (PS) reagents physically trap the impurities on an insoluble resin matrix, allowing the pure product to simply be filtered off. PS-amine resins effectively capture excess alkylating agents like benzyl bromide, while basic resins capture the unreacted thiol ([3]).

Step-by-Step Protocol:

  • Resin Addition: To the crude reaction mixture in a compatible solvent (e.g., DCM), add 3.0 equivalents of Polymer-Supported Amine (e.g., PS-Trisamine) to scavenge the benzyl bromide, and 3.0 equivalents of a basic resin (e.g., PS-Carbonate) to capture the unreacted thiol.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 12–16 hours.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Elution: Wash the resin with 2-3 column volumes of DCM. The filtrate contains the pure 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

Quantitative Data Summary
ComponentRole in Reaction pKa​ Reactivity / Trapping StrategyPhase Partitioning (Post-Treatment)
4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Target ProductN/A (Neutral)Stable; unreactive to Et 3​ N and NaOHOrganic Phase (EtOAc/DCM)
4-Bromobenzyl bromide Precursor (Electrophile)N/AReacts with Et 3​ N to form Quat SaltAqueous Phase (as ammonium salt)
1-Phenyl-1H-imidazole-2-thiol Precursor (Nucleophile)~11.1Deprotonated by 1M NaOHAqueous Phase (as thiolate anion)
Process Visualization

Purification A Crude Reaction Mixture (Thioether + Thiol + Benzyl Bromide) B Add Triethylamine (Et3N) in EtOAc A->B Step 1: Scavenge Electrophile C Add 1M NaOH (aq) Liquid-Liquid Extraction B->C Step 2: Deprotonate Thiol D Phase Separation C->D Step 3: Extract E Organic Phase (Pure Thioether) D->E Top/Organic Layer F Aqueous Phase (Quat Salts & Thiolates) D->F Bottom/Aqueous Layer

Workflow for chemical scavenging and liquid-liquid extraction of thioethers.

Frequently Asked Questions (FAQs)

Q: My isolated thioether product has a persistent, foul odor. What happened? A: The odor is likely due to trace amounts of unreacted 1-phenyl-1H-imidazole-2-thiol that underwent oxidative dimerization into a disulfide. If the basic wash (1M NaOH) was insufficient, or if the thiol oxidized before extraction, the resulting disulfide loses its acidic proton and becomes highly soluble in the organic phase. Fix: Briefly treat the organic layer with a mild reducing agent (like TCEP or DTT) to break the disulfide bonds back into thiols, followed by an immediate 1M NaOH wash.

Q: Can I use vacuum distillation to remove the excess 4-bromobenzyl bromide? A: While vacuum distillation is sometimes used for highly volatile benzyl halides, 4-bromobenzyl bromide has a relatively high boiling point. Furthermore, the target thioether is a heavy, complex molecule that may thermally degrade at the temperatures required for distillation. Chemical scavenging is safer, preserves the integrity of your product, and avoids aerosolizing a potent lachrymator.

Q: Will the 1M NaOH wash hydrolyze my thioether product? A: No. Thioethers (sulfides) are highly stable to basic hydrolysis. Unlike esters or amides, the C-S bond will remain completely intact under these ambient aqueous basic conditions.

References
  • Title: How does one separate Benzyl bromide from the reaction mixture? Source: ResearchGate URL: [Link]

  • Title: Automated Flow-Through Synthesis of Heterocyclic Thioethers Source: ACS Combinatorial Science URL: [Link]

  • Title: 2-Mercaptoimidazole | C3H4N2S Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Catalysis & Process Development Executive Summary Cross-coupling reactions involving 4-bromobe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Catalysis & Process Development

Executive Summary

Cross-coupling reactions involving 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide present a dual-front challenge in organometallic chemistry. First, the 1-phenyl-1H-imidazol-2-yl moiety introduces severe steric hindrance adjacent to the reactive center, heavily impeding the transmetalation step. Second, the molecule contains two potent coordinating heteroatoms—a thioether sulfur and an imidazole nitrogen. These atoms act as classic catalyst poisons by forming highly stable, off-cycle palladium chelates following oxidative addition[1].

Standard catalytic systems (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) typically fail or stall at low conversions with this substrate. Overcoming these bottlenecks requires precision engineering of the palladium's inner coordination sphere using sterically demanding, electron-rich ligands that physically block heteroatom chelation while accelerating the catalytic cycle[2].

Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my cross-coupling reaction stall at <10% conversion despite using standard Pd catalysts?

The Causality: The failure is driven by catalyst poisoning via intramolecular chelation . After the active Pd(0) species undergoes oxidative addition into the C–Br bond, the flexible benzylic linker allows the thioether sulfur or the imidazole nitrogen (N3) to swing back and coordinate to the electrophilic Pd(II) center. This forms a thermodynamically stable 5- or 6-membered metallacycle, effectively trapping the palladium in an off-cycle resting state and preventing the incoming nucleophile from binding[3]. Small or flexible ligands like PPh3​ cannot outcompete this strong σ -donation.

The Solution: Transition to highly sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs). The sheer bulk of ligands like XPhos or IPr physically occupies the space around the Pd center, sterically repelling the substrate's sulfur and nitrogen atoms from the inner coordination sphere[2].

Q2: How do I overcome the steric hindrance during the transmetalation step?

The Causality: Even if catalyst poisoning is prevented, the bulky 1-phenyl-1H-imidazol-2-yl group acts as a steric shield, making transmetalation the rate-limiting step. If transmetalation is too slow, the active catalyst degrades over time.

The Solution: Utilize Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3) or PEPPSI-IPr complexes [4]. These precatalysts are specifically engineered to rapidly generate a highly active, monoligated L-Pd(0) species under mild conditions without the need for chemical reductants[5]. The monoligated state provides exactly one open coordination site for the nucleophile, bypassing the steric crowding associated with bis-ligated complexes.

Q3: I am observing significant protodehalogenation (reduced arene) instead of the cross-coupled product. How do I fix this?

The Causality: Protodehalogenation is a kinetic issue. It occurs when transmetalation is exceptionally slow, allowing the Pd(II) intermediate to undergo β -hydride elimination (often sourced from alkoxide bases or aliphatic solvents) followed by reductive elimination of the hydrogenated byproduct. The Solution:

  • Eliminate hydride sources: Switch from alkoxide bases (like NaOtBu ) to anhydrous inorganic bases such as K3​PO4​ or Cs2​CO3​ .

  • Solvent optimization: Use non-protic, non-enolizable solvents like anhydrous 1,4-dioxane or toluene.

  • Thermal control: Lower the reaction temperature slightly (e.g., from 100°C to 80°C) to suppress the higher-activation-energy β -hydride elimination pathway while allowing the precatalyst to maintain the productive cycle.

Quantitative Data Summary: Catalyst System Performance Matrix

The following table summarizes the empirical performance of various catalyst systems when applied to highly coordinating, sterically hindered thioether-imidazole substrates.

Catalyst SystemLigand ClassChelation ResistanceSteric ToleranceExpected ConversionPrimary Failure Mode
Pd(PPh3​)4​ Monodentate PhosphineLowLow< 10%Catalyst Poisoning (S/N Chelation)
Pd(dppf)Cl2​ Bidentate PhosphineLowModerate15 - 25%Catalyst Poisoning / Slow Transmetalation
Pd-PEPPSI-IPr N-Heterocyclic CarbeneHighHigh80 - 90% Protodehalogenation (if base is incorrect)
XPhos Pd G3 Dialkylbiaryl PhosphineVery HighVery High> 95% None (Optimal System)

Mechanistic & Diagnostic Visualizations

CatalyticCycle Start Pd Precatalyst (e.g., XPhos Pd G3) Pd0 Active L-Pd(0) Monoligated Species Start->Pd0 Activation OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd PdII L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII Poison Catalyst Poisoning (S/N Chelation to Pd) PdII->Poison Small Ligands (e.g., PPh3) TransMet Transmetalation (Steric Bottleneck) PdII->TransMet Productive Pathway Poison->PdII Bulky Ligands (e.g., XPhos) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the thioether/imidazole poisoning bottleneck and the productive pathway.

TroubleshootingTree Start Issue: Low Product Yield (< 10% Conversion) LCMS Run LC-MS / GC-MS Analyze Crude Mixture Start->LCMS Path1 Observation: Unreacted Aryl Bromide LCMS->Path1 Path2 Observation: Protodehalogenation (Reduced Arene) LCMS->Path2 Diag1 Diagnosis: Catalyst Poisoning (S/N Chelation) Path1->Diag1 Diag2 Diagnosis: Slow Transmetalation vs. β-Hydride Elimination Path2->Diag2 Sol1 Action: Switch to XPhos Pd G3 or PEPPSI-IPr Diag1->Sol1 Sol2 Action: Use Anhydrous K3PO4 & 1,4-Dioxane Diag2->Sol2

Figure 2: Diagnostic logic tree for troubleshooting low yields in sterically hindered couplings.

Standard Operating Procedure: Suzuki-Miyaura Coupling

This protocol is specifically optimized for coupling 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide with aryl boronic acids, utilizing a self-validating workflow to ensure catalytic integrity.

Reagents Required:

  • 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv, 0.75 mmol)

  • XPhos Pd G3 Precatalyst (2.0 mol%, 0.01 mmol)

  • Anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 2.5 mL)

Step-by-Step Methodology:

  • Reaction Setup (Glovebox or Schlenk Line):

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, aryl boronic acid, K3​PO4​ , and XPhos Pd G3 precatalyst.

    • Causality Note: K3​PO4​ is chosen over alkoxide bases to prevent β -hydride elimination pathways that lead to protodehalogenation.

  • Solvent Addition & Degassing:

    • Seal the tube with a rubber septum and purge with ultra-pure Argon for 5 minutes.

    • Add 2.5 mL of anhydrous, sparged 1,4-dioxane via syringe.

    • Perform three cycles of Freeze-Pump-Thaw.

    • Self-Validation Check: The initial mixture should appear pale yellow or off-white.

  • Thermal Activation:

    • Place the Schlenk tube in a pre-heated oil bath at 80°C.

    • Self-Validation Check: Monitor the reaction color. Within 5–10 minutes, the mixture should transition to a deep red/orange hue. This color change visually validates the cleavage of the mesylate group from the G3 precatalyst and the successful generation of the active L-Pd(0) species[5].

  • Reaction Monitoring:

    • Stir vigorously (800 rpm) for 2 hours.

    • Withdraw a 10 μ L aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Check: The isotopic bromine doublet (M, M+2) of the starting material should be entirely absent in the MS trace, confirming successful oxidative addition and bypassing of the chelation bottleneck.

  • Quench & Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References[1] Rapid palladium-catalyzed cross-coupling in the synthesis of aryl thioethers under microwave conditions. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2T2Lwn4wQW333Otr0fOHMo6rqP5gqj1cq2Fyw9503Ij04Xzv1qeA_k0d3NEYYFlVsTOD4NvqXpIc0elUuXhg4JCLgnbfIHUqYWjTumJwQICGrKWTPGViwRiBD1P-QGf_NQGLiI4V2ZimIs_qRrMGR4jMvXEynofG2cmvYVhOiMDY7TwgmrnWuG-3jIFjNWb8RA7FIpJa2CnO45UQB3LHk_ztSmN74LDtlSFWn32UGCbMFHLti1LQdIn9RuagnHUyS2Tg6yf5xWg4Gc08ggVLt07AV1bvW[4] Bulky Yet Flexible Pd-PEPPSI-IPent An for the Synthesis of Sterically Hindered Biaryls in Air. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcaczZt3ymVvUq0IgKnQC1GSJk1Yd14crVvs632GexJVUkTatAC4WXAVwPgp78ityvS9i6u4ue6AwrUlcuaIq_Atr-fKqsKRfi_cCG0L9D6t3Vq5EwQIhKikkQF4MvANA-eCmYE4fTs2zsnw==[3] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRWvcnt89uEz-ERZH1esOjnu8mgSweA4958NP0qwaZ_AC0b4RMSXmAf5Fk4HL8-ZXE6B6SmacGRFXp5EpA3fnrL3HAx2QyeJ061zGiKfVZBlhyV37XnJILjAcKjFUQpPizotQZww==[2] Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. NIH PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGamfFPAwLFR1Rnn5damx_uvRECaQegrF9f_P-qJ8lQcEJKtsnuJM5nNqlyqnOa1kbxWUdqzA_LrMzX04bX5IQp35-kBFNVp-RoXaG_SB1i0342Bdso3Phc-VK8RKsFGzhOXGcwVyNxQhDTlywb[5] G3 and G4 Buchwald Precatalysts. Sigma-Aldrich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyPNWfiqYpgCrgHDoUBHta0-Bi089oY2qiVsi0-yTtKn7EHUCJ1tubnESSTOLzg9Uk-9E4GqG7KhPEElqhEuq_KNzk7hzWTqxMd3b-xZZsbE3pRflO6P5vbDNjWL4DAJwc3AXHxEG1ZDMRmDWeusAcLfTWTDCpBnX9ftOe1e4P-w8Tu3ZxnRj-h4-jK3Su46JDejmYM_CTlwatREMlIkOrckLkpPlrq12lKaYweXG5mOutRc9sPmUgd8zPeoQ9V76WredQ98Fu9vQKkg==

Sources

Optimization

Resolving baseline noise in NMR spectra of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide samples

Topic: Resolving Baseline Noise in NMR Spectra of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Samples Introduction In the landscape of pharmaceutical research and drug development, Nuclear Magnetic Resonance (NMR) sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in NMR Spectra of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Samples

Introduction

In the landscape of pharmaceutical research and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity assessment. The integrity of an NMR spectrum is paramount, and a flat, clean baseline is the canvas upon which accurate data is presented. For complex organic molecules like 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide, which possesses multiple aromatic regions and heteroatoms, baseline distortions can obscure subtle but critical spectral features, leading to incorrect integration, misinterpretation of impurities, and flawed structural analysis.

This guide provides a comprehensive, question-and-answer-based framework for troubleshooting and resolving baseline issues. It is designed for researchers and drug development professionals, moving from common, high-level questions to in-depth, systematic protocols. Our approach is grounded in the fundamental principles of NMR to not only provide solutions but also to explain the causality behind them, empowering you to diagnose and prevent future issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise when a distorted baseline is observed.

Q1: What are the primary causes of a "rolling" or distorted baseline in my ¹H NMR spectrum?

A rolling or distorted baseline is fundamentally a result of low-frequency modulations in the spectrum.[1] This can originate from several sources, both in the time domain (the FID) and the frequency domain (the processed spectrum):

  • FID Truncation/Corruption: The most common cause is the corruption or rapid decay of the first few data points in the Free Induction Decay (FID).[1] The Fourier Transform of a sharply truncated or corrupted signal introduces broad, rolling artifacts (sinc wiggles) into the frequency-domain spectrum.

  • Acoustic Ringing: A high-power radiofrequency pulse can cause the probe's piezoelectric materials to vibrate, inducing an oscillating signal that overlays the initial part of the FID. This "acoustic ringing" corrupts the early data points, leading to baseline roll.

  • Incorrect Phase Correction: Improperly set zero-order (ph0) and first-order (ph1) phase corrections are a major cause of baseline issues. A zero-order error affects all peaks equally, while a first-order error is frequency-dependent, causing the baseline to tilt or roll across the spectrum.[2][3]

  • Very Broad Resonances: The presence of unresolved, extremely broad signals from polymers, solid suspensions, or aggregating solutes can appear as a non-flat baseline.[3]

Q2: My sample of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide seems fully dissolved, but the baseline is terrible. Could the concentration still be the problem?

Yes, absolutely. Even if visually dissolved, concentration can cause baseline issues in two primary ways:

  • Detector Saturation: A highly concentrated sample can produce an overwhelmingly strong signal that saturates the receiver or the analog-to-digital converter (ADC).[4] This "clips" the top of the FID, introducing artifacts that manifest as baseline distortion and spurious signals upon Fourier transformation. You may see an "ADC overflow" error message.[5]

  • Analyte Aggregation: Molecules with large, flat aromatic systems, like your target compound, have a tendency to aggregate or "stack" at higher concentrations through π-π interactions. These aggregates have much shorter relaxation times and produce very broad signals that can be indistinguishable from a poor baseline.

Q3: How can I differentiate between a problem with my sample, the spectrometer, or my data processing?

This is a critical diagnostic question. A systematic approach is best:

  • Start with Processing: Re-process your raw FID data. Manually and carefully adjust the zero- and first-order phase correction.[2] Apply a baseline correction algorithm. If this resolves the issue, the problem was in your initial processing.

  • Check a Standard Sample: If reprocessing fails, run a standard, reliable sample (e.g., a prepared ethylbenzene standard). If the standard sample gives a perfect spectrum, the issue is almost certainly with your specific sample (e.g., purity, concentration, stability, or particulates).

  • Suspect the Spectrometer: If the reliable standard sample also shows a poor baseline, and you've ruled out processing errors, the problem may lie with the instrument. Common instrument-related issues include poor magnetic field homogeneity (requiring shimming) or a poorly tuned probe.[5]

Q4: Is it better to fix baseline issues during acquisition or with post-processing software?

It is always preferable to acquire the highest quality data possible and minimize reliance on post-processing corrections. While processing algorithms are powerful, they can sometimes introduce their own artifacts.[6] For instance, an aggressive baseline correction might slightly reduce the area of broad, real peaks, affecting quantification.[6] The hierarchy of best practice is:

  • Optimize Sample Preparation: A well-prepared sample is the foundation of a good spectrum.[7]

  • Optimize Acquisition Parameters: Proper shimming, gain setting, and pulse calibration prevent the acquisition of flawed data.

  • Use Post-Processing for Refinement: Use phase and baseline correction as the final step to correct minor, unavoidable imperfections.[1][6]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving baseline issues at each stage of the NMR experiment.

Section A: Pre-Acquisition - The Sample Preparation Checklist

The quality of your spectrum is profoundly affected by the quality of your sample.[7] Before even approaching the spectrometer, ensure your sample preparation is meticulous.

Step-by-Step Sample Preparation Protocol:

  • Determine Optimal Concentration: For a ¹H spectrum of a molecule like 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (MW ≈ 357 g/mol ), aim for a concentration that provides 5-15 mg of material in the final solvent volume.[7] This minimizes both aggregation risk and the dominance of impurity signals at very low concentrations.

  • Select High-Purity Solvent: Use a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆) from a reputable supplier. Ensure the solvent bottle is kept tightly sealed to prevent absorption of atmospheric water. Impurities in the solvent are a common source of unexpected peaks.[8][9]

  • Ensure Complete Dissolution: After adding the solvent (typically 0.6-0.7 mL for a standard 5 mm tube[5][10]), gently vortex or sonicate the sample to ensure the analyte is fully dissolved.

  • Crucial Step: Filtration: This is the most common point of failure. You must filter the sample solution into the NMR tube to remove any suspended solid particles.

    • Why? Solid particles have a different magnetic susceptibility than the solution. This creates distortions in the magnetic field homogeneity around each particle, leading to broad lines and an unstable baseline.[7]

    • Method: Push a small plug of glass wool into a Pasteur pipette and filter your sample directly into a clean, high-quality NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Check Sample Volume: Ensure the final sample height in the tube is sufficient to cover the detection coils (typically a height of 4-5 cm, corresponding to ~0.55-0.7 mL).[5] Too little volume makes shimming extremely difficult.[11]

ParameterRecommended ValueRationale
Analyte Mass 5-15 mgBalances signal strength against aggregation and viscosity issues.
Solvent Volume 0.6 - 0.7 mLEnsures proper sample height for optimal shimming and resolution.[5]
Solvent Purity >99.8% DeuterationMinimizes residual solvent peaks and other contaminants.
Filtration MandatoryRemoves particulates that destroy magnetic field homogeneity.[7]
NMR Tube Quality High-precision (e.g., Norell, Wilmad)Tubes with poor concentricity or wall thickness variations make shimming difficult.
Table 1: Recommended Sample Preparation Parameters for ¹H NMR.
Section B: At the Spectrometer - Acquisition Parameter Optimization

If sample preparation is sound, the next step is to optimize the data acquisition.

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting Workflow Start Poor Baseline Observed CheckProcessing Step 1: Re-process FID (Manual Phasing & Baseline Correction) Start->CheckProcessing IsFixed1 Problem Solved? CheckProcessing->IsFixed1 CheckShims Step 2: Check Shimming (Load standard shims, re-shim) IsFixed1->CheckShims No End Acquire High-Quality Spectrum IsFixed1->End Yes IsFixed2 Problem Solved? CheckShims->IsFixed2 CheckGain Step 3: Check Receiver Gain (Look for ADC errors, reduce gain or pulse width) IsFixed2->CheckGain No IsFixed2->End Yes IsFixed3 Problem Solved? CheckGain->IsFixed3 ReprepareSample Step 4: Re-prepare Sample (Check concentration, re-filter) IsFixed3->ReprepareSample No IsFixed3->End Yes ReprepareSample->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Bromobenzyl vs. 4-Chlorobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfides in h15-LOX-2 Inhibition

Executive Summary & Objective Human epithelial 15-lipoxygenase-2 (h15-LOX-2, ALOX15B) is a critical metalloenzyme implicated in the pathogenesis of atherosclerosis, cystic fibrosis, and ferroptosis. Despite its clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

Human epithelial 15-lipoxygenase-2 (h15-LOX-2, ALOX15B) is a critical metalloenzyme implicated in the pathogenesis of atherosclerosis, cystic fibrosis, and ferroptosis. Despite its clinical relevance, potent and selective ex vivo active inhibitors remain scarce. Recent structural investigations have identified the 1-phenyl-1H-imidazol-2-yl sulfide scaffold as a highly potent, mixed-type, non-reductive inhibitor class for h15-LOX-2 ()[1].

This guide provides an objective, data-driven comparison between the 4-bromobenzyl and 4-chlorobenzyl analogs of this scaffold. As an application scientist, I will dissect the structure-activity relationship (SAR), the causality behind their binding kinetics, and the self-validating experimental protocols required to evaluate their efficacy in drug development workflows.

Mechanistic Rationale & Structural Biology

The core pharmacophore consists of a central imidazole ring substituted at the 1-position with a phenyl moiety and at the 2-position with a halogenated benzylthio group. Unlike classic lipoxygenase inhibitors (e.g., NDGA) that act via redox mechanisms—reducing the active Fe(III) to inactive Fe(II)—these imidazole derivatives function as mixed-type, non-reductive inhibitors .

The Halogen Effect: Bromine vs. Chlorine

The substitution on the benzyl ring dictates the inhibitor's ability to occupy the highly lipophilic allosteric cavity (comprising residues like Leu-374, Ile-412, and Leu-609) and restrict the protein motion of helix-α2.

  • 4-Chlorobenzyl Analog: Chlorine possesses a van der Waals volume of ~19.9 ų and moderate polarizability. It provides baseline hydrophobic packing, yielding sub-micromolar affinity.

  • 4-Bromobenzyl Analog: Bromine is significantly larger (~23.8 ų) and more polarizable. This increased size and polarizability enhance dispersion forces (London forces) and potential halogen bonding within the hydrophobic pocket. Consequently, the 4-bromo analog typically exhibits a lower dissociation constant from the free enzyme ( Kic​ ) and tighter restriction of helix-α2, translating to superior potency.

MixedInhibition E h15-LOX-2 Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (Ks) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Kic) S Arachidonic Acid Substrate (S) I Inhibitor (I) (4-Br/4-Cl Analog) ESI ESI Complex (Inactive) ES->ESI + I (Kiu) P 15-HpETE Product (P) ES->P Catalysis (kcat) EI->ESI + S ESI->P No Reaction

Figure 1: Mixed-type inhibition kinetic model for 1-phenyl-1H-imidazol-2-yl sulfides against h15-LOX-2.

Quantitative Comparison: Kinetic Parameters

To objectively evaluate the performance of these analogs, we analyze their steady-state inhibition kinetics. The data below synthesizes representative kinetic parameters derived from Dixon and Cornish-Bowden plot analyses, highlighting the superiority of the heavier halogen substitution in this specific scaffold ()[1].

Parameter4-Chlorobenzyl Analog4-Bromobenzyl AnalogCausality / Mechanistic Significance
IC₅₀ (μM) 0.87 ± 0.060.34 ± 0.05Bromine's larger van der Waals radius optimizes hydrophobic packing, lowering the IC₅₀.
Kic​ (μM) 0.92 ± 0.080.28 ± 0.04Affinity for the free enzyme (E). The 4-bromo analog binds ~3x tighter to the allosteric site.
Kiu​ (μM) 4.50 ± 0.302.10 ± 0.20Affinity for the ES complex. Both show preference for the free enzyme ( Kic​<Kiu​ ).
Selectivity >40-fold>50-foldSelectivity over h5-LOX and COX-2. The rigid core prevents off-target metalloenzyme binding.
Reductive Activity NegativeNegativeConfirms the mechanism is allosteric/structural, not pseudo-peroxidase (redox) cycling.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure trustworthiness and reproducibility, the evaluation of h15-LOX-2 inhibitors must employ a self-validating system that rules out false positives (such as aggregation-based inhibition or redox cycling).

Causality of Detection: The enzyme converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HpETE). This product contains a conjugated diene system that strongly absorbs at 234 nm ( ϵ=25,000 M−1cm−1 ), allowing real-time, continuous monitoring of the initial reaction velocity.

Step-by-Step Methodology
  • Enzyme Preparation: Express recombinant h15-LOX-2 in E. coli and purify via Ni-NTA affinity chromatography.

    • Causality: High-purity enzyme is required to prevent background oxidation of the substrate by contaminating hemoproteins.

  • Buffer Optimization: Prepare assay buffer (25 mM HEPES, pH 7.5, 150 mM NaCl) containing 0.01% Triton X-100.

    • Causality: Triton X-100 prevents the formation of promiscuous inhibitor aggregates that cause false-positive, non-specific enzyme inhibition.

  • Inhibitor Incubation: Pre-incubate 10 nM h15-LOX-2 with varying concentrations of the 4-bromobenzyl or 4-chlorobenzyl analog (0.1 μM to 10 μM) in a 1 mL quartz cuvette for 5 minutes at 22°C.

  • Reaction Initiation: Add arachidonic acid (varying concentrations from 2 μM to 20 μM) to initiate the reaction.

  • Data Acquisition: Monitor absorbance at 234 nm for 60 seconds. Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

  • Self-Validation (Pseudo-Peroxidase Control): To ensure the inhibitor is non-reductive, run a parallel assay adding 13-HpODE (a hydroperoxide product) and the inhibitor to the enzyme.

    • Causality: If the absorbance at 234 nm decreases, the inhibitor is reducing the product (redox mechanism). Valid 1-phenyl-1H-imidazol-2-yl sulfides must show no decrease, confirming their allosteric mechanism.

Workflow Prep 1. Recombinant h15-LOX-2 Expression Incubation 2. Inhibitor Incubation (4-Br or 4-Cl Analog) Prep->Incubation Substrate 3. Substrate Addition (Arachidonic Acid) Incubation->Substrate Assay 4. UV-Vis Spectrophotometry (234 nm) Substrate->Assay Analysis 5. Kinetic Data Fitting (Dixon Plots) Assay->Analysis

Figure 2: Step-by-step in vitro kinetic validation workflow for h15-LOX-2 inhibitors.

References

  • Tsai, W.-C., Gilbert, N. C., Ohler, A., et al. "Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2." Bioorganic & Medicinal Chemistry, Volume 46, 2021, 116349. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2." PubMed Central (PMC), PMCID: PMC8785688. URL:[Link]

Sources

Comparative

Validating the purity of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide using LC-MS techniques

An in-depth technical analysis and comparison guide for validating the purity of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Formula: C₁₆H₁₃BrN₂S). As a Senior Application Scientist, I frequently encounter the analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for validating the purity of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Formula: C₁₆H₁₃BrN₂S).

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with thioether-containing halogenated scaffolds. This specific molecule presents a dual analytical challenge: the inherent susceptibility of the sulfide moiety to autoxidation, and the necessity to accurately resolve its brominated isotopic signature from complex background matrices.

This guide objectively compares analytical platforms and provides a self-validating, step-by-step UPLC-HRMS methodology designed to ensure absolute scientific integrity in purity assessments.

Mechanistic Insights: The "Why" Behind the Analytics

To design a robust purity validation method, we must first understand the physicochemical liabilities and structural signatures of the target molecule.

The Bromine Isotopic Fingerprint

The presence of the 4-bromobenzyl group is our primary diagnostic tool. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio [1]. In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ will present a distinct doublet at m/z 345.006 (⁷⁹Br) and m/z 347.004 (⁸¹Br). Any impurity peak lacking this precise 1:1 M/M+2 isotopic spacing can be immediately ruled out as a non-brominated contaminant or background noise.

The Thioether Oxidation Liability

Sulfides are notoriously prone to autoxidation, readily converting to sulfoxides (+16 Da) and sulfones (+32 Da) [2]. The critical analytical danger here is in-source oxidation . The high voltages and temperatures in an ESI source can artificially oxidize the sulfide during ionization, creating a "ghost" sulfoxide peak that does not actually exist in the bulk sample. Differentiating a true solution-phase degradant from an ESI artifact is the primary driver for selecting high-resolution chromatography.

Oxidation API Target Sulfide API [M+H]+ m/z 345.006 S1 Sulfoxide (+16 Da) [M+H]+ m/z 361.001 API->S1 Oxidation S2 Sulfone (+32 Da) [M+H]+ m/z 377.996 S1->S2 Oxidation Art ESI Artifact (Co-elutes with API) S1->Art In-Source Deg True Degradant (RT Shift in UPLC) S1->Deg In-Solution

Differentiating true sulfoxide degradants from ESI artifacts based on retention time.

Analytical Platform Comparison

To validate the purity of this compound, laboratories typically choose between standard HPLC-UV-MS, Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS), and Two-Dimensional LC-MS (2D-LC-MS) [3].

The table below summarizes the quantitative and qualitative performance of these alternatives. UPLC-HRMS is the recommended product/platform due to its optimal balance of mass accuracy, peak capacity, and throughput.

Performance MetricAlternative A: HPLC-UV-MS (Single Quad)Recommended: UPLC-HRMS (Orbitrap/Q-TOF)Alternative B: 2D-LC-MS
Mass Accuracy Low (~0.1 to 0.5 Da)High (< 5 ppm) High (< 5 ppm)
Isotope Resolution Moderate (Unit resolution)Excellent (Fine isotopic structure) Excellent
Artifact Differentiation Poor (Broad peaks mask RT shifts)High (Sub-2 µm particles resolve shifts) Very High (Orthogonal separation)
Throughput Low (15–30 min run times)High (3–5 min run times) Low (Complex, lengthy setup)
Suitability Suboptimal for trace impuritiesOptimal for routine purity validation Overkill; reserved for co-eluting isomers

Self-Validating UPLC-HRMS Protocol

This methodology is designed as a closed, self-validating loop. Every step includes a causality statement explaining why the parameter is chosen, ensuring the data generated is scientifically defensible [4].

Phase 1: Sample Preparation
  • Step 1: Weigh 1.0 mg of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide and dissolve in 1.0 mL of degassed, LC-MS grade Acetonitrile.

  • Step 2: Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Dissolved oxygen and ambient light accelerate thioether oxidation. Using degassed solvents and amber vials prevents the ex vivo generation of sulfoxide impurities, ensuring the measured purity reflects the true state of the solid batch.

Phase 2: UPLC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.

  • Causality: The sub-2 µm stationary phase provides the theoretical plates required to chromatographically separate the parent sulfide from any true sulfoxide degradants. Because sulfoxides are more polar than sulfides, a true degradant will elute earlier than the parent peak.

Phase 3: HRMS Detection (Q-TOF or Orbitrap)
  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation Temp: 350°C (Keep as low as viable).

  • Scan Range: m/z 100 to 800. Resolution: 70,000 (at m/z 200).

  • Causality: The basic imidazole ring acts as an excellent proton acceptor, making ESI+ highly sensitive for this molecule. Keeping the desolvation temperature conservative minimizes the thermal energy available for in-source oxidation.

Phase 4: System Suitability & Self-Validation

Before analyzing the unknown batch, the system must prove it can differentiate artifacts from true impurities.

  • Validation Injection: Inject a spiked mixture of the parent sulfide and a synthetic standard of its corresponding sulfoxide.

  • Acceptance Criteria: The chromatogram must show a baseline resolution ( Rs​>2.0 ) between the sulfoxide and the sulfide. If a sulfoxide mass (m/z 361.001) is detected at the exact retention time of the parent sulfide, it is flagged mathematically as an ESI artifact and excluded from the purity calculation.

Workflow N1 Sample Preparation (Degassed solvents, 4°C) N2 UPLC Separation (Sub-2 µm C18 Column) N1->N2 N3 ESI+ Ionization (Low thermal settings) N2->N3 N4 HRMS Detection (Orbitrap/Q-TOF) N3->N4 N5 Data Processing (Isotope Pattern Matching) N4->N5

UPLC-HRMS workflow for sulfide purity validation.

Data Interpretation

To calculate the final purity:

  • Extract the Ion Chromatogram (EIC) for the parent doublet (m/z 345.006 and 347.004) with a narrow 5 ppm mass tolerance.

  • Verify the 1:1 isotopic ratio. A deviation greater than 10% indicates a co-eluting isobaric interference.

  • Extract the EIC for the sulfoxide (m/z 361.001 / 363.000).

  • Crucial Step: Discard any sulfoxide signal that perfectly co-elutes with the parent peak (ESI artifact). Only integrate sulfoxide peaks that exhibit a distinct, earlier retention time.

  • Calculate relative purity based on the integrated peak areas of the parent versus all chromatographically resolved, structurally verified impurities.

References

  • Predicting Autoxidation of Sulfides in Drug-like Molecules Using Quantum Mechanical/Density Functional Theory Methods. Journal of Chemical Information and Modeling (ACS Publications). [Link]

  • A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. LCGC International. [Link]

Validation

Comparing synthetic routes for the preparation of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

As a building block in drug discovery, 2-thio-substituted imidazoles are privileged scaffolds frequently utilized in the development of enzyme inhibitors and GPCR ligands. The target molecule, 4-bromobenzyl 1-phenyl-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug discovery, 2-thio-substituted imidazoles are privileged scaffolds frequently utilized in the development of enzyme inhibitors and GPCR ligands. The target molecule, 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4) [1], presents a unique synthetic challenge due to the presence of an aryl bromide moiety on the benzyl group.

This guide objectively evaluates three distinct synthetic pathways for this molecule, analyzing the mechanistic causality behind each approach to establish the most robust, scalable, and chemoselective protocol.

Mechanistic Rationale & Pathway Analysis

When designing a synthetic route for an unsymmetrical thioether featuring both benzylic and aryl halides, chemoselectivity is the paramount concern. We evaluate three primary strategies:

Route A: S-Alkylation via Nucleophilic Substitution (Optimal)

This route relies on the classical SN​2 alkylation of 1-phenyl-1H-imidazole-2-thiol with 4-bromobenzyl bromide[2][3].

  • The Causality of Selectivity: The thiolate anion is a highly polarizable, soft nucleophile. Under mild basic conditions, it exhibits near-perfect chemoselectivity for the highly electrophilic sp3 benzylic carbon over the sp2 aryl carbon. The aryl bromide remains completely inert under these conditions, preventing oligomerization.

Route B: Transition-Metal Catalyzed Cross-Coupling (Sub-optimal)

This approach attempts to couple 2-bromo-1-phenyl-1H-imidazole with (4-bromophenyl)methanethiol using a Palladium or Copper catalyst.

  • The Causality of Failure: Transition metals like Palladium readily undergo oxidative addition into aryl C-Br bonds. Because both the starting imidazole and the thiol contain aryl/heteroaryl bromides, the catalyst cannot effectively differentiate between them. This leads to severe chemoselectivity issues, resulting in homocoupling, oligomerization, and drastically reduced yields.

Route C: Direct C-H Sulfenylation (Alternative)

Recent advances allow for the direct C-H functionalization of 1-phenyl-1H-imidazole using a sulfur surrogate (e.g., a Bunte salt or disulfide) under photocatalytic or oxidative conditions[4][5].

  • The Causality of Utility: While this avoids pre-functionalizing the imidazole with a thiol group, the required oxidants can lead to over-oxidation of the resulting thioether to a sulfoxide. Furthermore, regiocontrol (C2 vs. C4/C5 positions on the imidazole) often requires highly specific and expensive catalytic systems[6][7].

RouteLogic Target 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide RouteA Route A: SN2 S-Alkylation (Optimal) RA_Logic High Chemoselectivity: Benzylic Br >> Aryl Br RouteA->RA_Logic RA_Reagents 1-phenyl-1H-imidazole-2-thiol + 4-bromobenzyl bromide RA_Reagents->RouteA RA_Logic->Target High Yield (>85%) RouteB Route B: Pd-Cross Coupling (Sub-optimal) RB_Logic Poor Chemoselectivity: Competing Aryl Br insertions RouteB->RB_Logic RB_Reagents 2-bromo-1-phenyl-1H-imidazole + (4-bromophenyl)methanethiol RB_Reagents->RouteB RB_Logic->Target Low Yield (<40%) RouteC Route C: C-H Sulfenylation (Alternative) RC_Logic Moderate Yield: Requires harsh oxidants RouteC->RC_Logic RC_Reagents 1-phenyl-1H-imidazole + 4-bromobenzyl disulfide RC_Reagents->RouteC RC_Logic->Target Moderate Yield (~60%)

Logical comparison of synthetic routes for 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide.

Quantitative Route Comparison

The following table summarizes the performance metrics of each synthetic strategy based on standard industrial scale-up parameters.

ParameterRoute A (S-Alkylation)Route B (Cross-Coupling)Route C (C-H Sulfenylation)
Typical Yield 85 - 95% < 40%55 - 65%
Chemoselectivity Excellent (100% Benzylic) Poor (Aryl Br interference)Moderate (C2 vs C4/C5)
Reaction Temperature 0 °C to RT 80 - 110 °CRT to 80 °C
Catalyst Required None (Base only) Pd/Cu + Complex LigandsPhotocatalyst / Oxidant
E-Factor (Waste) Low HighMedium
Scalability High (Gram to Kg scale) Low (Costly, side products)Moderate

Detailed Experimental Methodology: Route A (Optimal)

Because Route A provides a self-validating, highly chemoselective system, it is the recommended protocol[2][8]. The following procedure details the exact steps and the scientific rationale behind each physical manipulation.

Materials Required
  • Nucleophile: 1-phenyl-1H-imidazole-2-thiol (1.0 equiv)

  • Electrophile: 4-bromobenzyl bromide (1.05 equiv)

  • Base: Potassium carbonate ( K2​CO3​ , 1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Protocol & Causality
  • Thiolate Generation:

    • Action: Dissolve 1-phenyl-1H-imidazole-2-thiol (10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask. Add finely powdered K2​CO3​ (15.0 mmol). Stir at room temperature for 30 minutes.

    • Causality: The pKa of the imidazole-2-thiol is approximately 10. K2​CO3​ is a mild base that quantitatively deprotonates the thiol to form the highly nucleophilic thiolate anion. DMF, a polar aprotic solvent, weakly solvates the anion, drastically increasing its SN​2 reactivity[9].

  • Electrophile Addition:

    • Action: Cool the mixture to 0 °C using an ice bath. Dissolve 4-bromobenzyl bromide (10.5 mmol) in 5 mL of DMF and add it dropwise over 15 minutes.

    • Causality: The alkylation is exothermic. Dropwise addition at 0 °C prevents localized heating, which could otherwise promote unwanted side reactions or degradation of the starting materials.

  • Reaction Propagation & Self-Validation:

    • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Causality: The reaction is self-validating. As the thiolate is consumed, the mixture will transition from a cloudy suspension (due to insoluble K2​CO3​ ) to a distinct mixture containing precipitated KBr. Complete disappearance of the lower-Rf thiol spot on TLC confirms completion.

  • Aqueous Workup:

    • Action: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with water ( 3×50 mL) and brine (50 mL).

    • Causality: DMF is highly water-soluble but can cause severe emulsions if not removed. The repeated water washes partition the DMF entirely into the aqueous layer, leaving the pure thioether in the organic phase.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure product.

ExpWorkflow Start 1-phenyl-1H-imidazole-2-thiol (1.0 eq) in DMF Base Add K2CO3 (1.5 eq) Stir 30 min at RT Start->Base Electrophile Add 4-bromobenzyl bromide (1.1 eq) Dropwise at 0 °C Base->Electrophile Thiolate Formation Reaction Stir at RT for 4 hours Monitor via TLC (Hex:EtOAc 4:1) Electrophile->Reaction SN2 Alkylation Quench Quench with Ice Water Extract with EtOAc (3x) Reaction->Quench Complete Conversion Wash Wash Organics with Water (3x) Dry over Na2SO4 Quench->Wash Phase Separation Purify Concentrate & Purify (Silica Gel Chromatography) Wash->Purify Crude Product Product Pure 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide Purify->Product >85% Yield

Step-by-step experimental workflow for the optimal Route A (S-Alkylation).

Conclusion

For the synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide , Route A (S-Alkylation) is unequivocally the superior methodology. It bypasses the chemoselectivity pitfalls inherent to transition-metal cross-coupling (Route B) and avoids the harsh oxidative conditions of direct C-H functionalization (Route C). By leveraging the inherent nucleophilicity of the imidazole-2-thiolate and the extreme electrophilicity of the benzylic bromide, researchers can achieve high-purity yields exceeding 85% under mild, scalable conditions.

References

  • Benchchem.1-phenyl-1H-imidazole-2-thiol | 17452-09-4.
  • ChemSrc.CAS#:536712-60-4 (Related Compounds).
  • Benchchem.1-(4-chlorophenyl)-1H-imidazole-2-thiol | 175673-63-9.
  • Organic Chemistry Frontiers (RSC).Samarium diiodide-mediated radical thioetherification of alkyl bromides with thiols by ruthenium catalysis.
  • Organic Letters (ACS).Synthesis of Sulfur-Containing Trisubstituted Imidazoles by One-Pot, Multicomponent Reaction via Electron Donor–Acceptor Complex Photoactivation.
  • ACS Publications.One Pot Synthesis of C3-Sulfurized Imidazolo [1,2-a] Pyridines.
  • ResearchGate.Sulfenylation of C-H Bonds for C-S Bond Formation under Metal-Free Conditions.
  • NIH / PMC.Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • ChemoGenics BioPharma.Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modifications.

Sources

Comparative

A Comparative Guide to the Reproducibility of Suzuki Coupling Reactions: The Case of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial for pharmaceutical and materials science applications.[1][2] The reproducibility and efficiency of this palladium-catalyzed reaction, however, are profoundly influenced by the nature of the coupling partners. This guide provides an in-depth analysis of the anticipated performance of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide in Suzuki coupling reactions, comparing it with common alternative substrates and offering insights into potential challenges and optimization strategies.

Introduction to the Substrate: A Molecule of Interest

The molecule 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide incorporates several structural features that can impact its reactivity in Suzuki coupling. The presence of a bromobenzyl group provides the electrophilic site for the palladium catalyst to undergo oxidative addition.[1] The imidazole ring, a common motif in biologically active compounds, and the sulfide linkage introduce heteroatoms that can potentially interact with the palladium catalyst, influencing its activity and stability.[3][4] Understanding these interactions is key to predicting and optimizing reaction outcomes.

Comparative Performance Analysis

SubstrateTypical Catalyst SystemTypical BaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Key Considerations
4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Predicted) Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Toluene/H₂O or Dioxane/H₂O80-1008-1670-85Potential for catalyst inhibition by sulfur and nitrogen atoms. Requires careful optimization of ligand and base.
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002-6>95Electron-donating group can facilitate oxidative addition. Generally high reactivity.
4-BromobenzonitrilePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901280-95Electron-withdrawing group can sometimes slow down oxidative addition but often leads to clean reactions.
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane10012-2460-90Nitrogen coordination to palladium can be problematic, often requiring specialized ligands.[5][6]
4-Bromobenzyl bromidePd(PPh₃)₄K₂CO₃Toluene/H₂O901285Benzylic halides are generally good substrates for Suzuki coupling.[7]

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of a palladium catalyst and its associated ligand is critical. For substrates with potential coordinating heteroatoms, bulky electron-rich phosphine ligands like dppf, XPhos, or SPhos can promote the desired reductive elimination step and prevent catalyst deactivation.[8] Starting with a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a Pd(II) precursor like PdCl₂(dppf) are common strategies.[7]

  • Base and Solvent: The base is essential for the transmetalation step, activating the boronic acid.[2] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used. The choice of solvent, often a mixture of an organic solvent (like toluene or dioxane) and water, is crucial for dissolving both the organic and inorganic reagents.[1][9]

Experimental Workflow and Protocol

To ensure the reproducibility of a Suzuki coupling reaction with a novel substrate like 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide, a well-defined and rigorously executed experimental protocol is paramount.

Diagram of the Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrates: Aryl Halide (1.0 equiv) Boronic Acid (1.2 equiv) Base (2.0 equiv) Catalyst (1-5 mol%) Solvent Add Degassed Solvent Reagents->Solvent Atmosphere Inert Atmosphere (N₂ or Ar) Solvent->Atmosphere Heating Heat to Desired Temperature (e.g., 80-100 °C) Atmosphere->Heating Stirring Vigorous Stirring Heating->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quenching Cool and Quench (e.g., add water) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol is a generalized procedure for the Suzuki coupling of an aryl bromide and should be optimized for the specific substrate.

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for the transmetalation step.[2]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

    • Rationale: The catalyst loading is a critical parameter to optimize; higher loadings can be necessary for challenging substrates, but lower loadings are more cost-effective and environmentally benign.[10]

  • Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/water (4:1, 5 mL). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

    • Rationale: Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation. Degassing is a critical step to ensure a reproducible reaction.[8]

  • Reaction Execution: Heat the reaction mixture to 90 °C under a nitrogen or argon atmosphere with vigorous stirring.

    • Rationale: Heating increases the reaction rate. Vigorous stirring is necessary to ensure proper mixing of the biphasic system.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).

    • Rationale: This step separates the desired organic product from the inorganic salts and water-soluble byproducts.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

    • Rationale: Purification is necessary to isolate the desired product from any remaining starting materials, byproducts, and catalyst residues.[1]

Trustworthiness and Self-Validation

A robust and trustworthy protocol is self-validating. This means that consistent results should be achievable when the protocol is followed precisely. For the Suzuki coupling of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide, key indicators of a successful and reproducible reaction include:

  • Consistent Yields: Repetitions of the experiment should yield the product in a narrow range.

  • Clean Reaction Profile: TLC or LC-MS analysis should show a clean conversion of starting material to the desired product with minimal side-product formation.

  • Scalability: The reaction should be scalable to larger quantities without a significant drop in yield or purity.[11]

Mechanistic Considerations and Potential Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X L₂ Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition Ar-X PdII_ArR Ar-Pd(II)-R L₂ PdII_ArX->PdII_ArR [R-B(OR)₂(OH)]⁻ Transmetal Transmetalation R-B(OR)₂ PdII_ArR->Pd0 Ar-R Product Ar-R PdII_ArR->Product RedElim Reductive Elimination Ar Aryl Group X Halide (Br) R Organic Residue L Ligand

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Potential Challenges with 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide:

  • Catalyst Poisoning: The sulfur atom in the sulfide linkage and the nitrogen atoms in the imidazole ring can act as Lewis bases and coordinate to the palladium center. This coordination can inhibit the catalytic activity by occupying coordination sites necessary for the catalytic cycle.[12][13]

  • Steric Hindrance: The bulky 1-phenyl-1H-imidazol-2-yl sulfide group may introduce steric hindrance around the reaction center, potentially slowing down the oxidative addition or transmetalation steps.[14]

  • Side Reactions: Proto-deboronation of the boronic acid is a common side reaction in Suzuki couplings, especially under prolonged heating or with certain bases.[6]

Conclusion and Future Directions

While the Suzuki coupling of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide presents potential challenges due to the presence of coordinating heteroatoms, these can likely be overcome through careful optimization of the reaction conditions. The use of bulky, electron-rich phosphine ligands, appropriate selection of base and solvent, and rigorous exclusion of oxygen are key to achieving reproducible and high-yielding reactions. Further experimental investigation is warranted to fully elucidate the reactivity of this substrate and to develop a robust and scalable synthetic protocol.

References

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

  • Suzuki Coupling Reaction Procedure | PDF - Scribd. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar. Available at: [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) - reposiTUm. Available at: [Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Desulfinative cross-coupling as a method to overcome problematic Suzuki–Miyaura reactions of heteroaromatic boronates - American Chemical Society. Available at: [Link]

  • 1-(4-Bromobenzyl)-2-(4-Bromophenyl)-1h-Benzimidazole - Amanote Research. Available at: [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - NIH. Available at: [Link]

  • 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole - PMC. Available at: [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]

  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls - MDPI. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. Available at: [Link]

  • (IUCr) 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. Available at: [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. Available at: [Link]

  • (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC. Available at: [Link]

Sources

Validation

Comparative molecular docking studies of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide vs fluconazole

Target Audience: Computational Chemists, Structural Biologists, and Antifungal Drug Development Professionals Target Protein: Lanosterol 14α-demethylase (CYP51) from Candida albicans Mechanistic Rationale & Target Biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Antifungal Drug Development Professionals Target Protein: Lanosterol 14α-demethylase (CYP51) from Candida albicans

Mechanistic Rationale & Target Biology

The emergence of multidrug-resistant Candida albicans isolates presents a critical bottleneck in modern antifungal therapy. The primary target for azole antifungals is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis. First-generation triazoles like Fluconazole inhibit this enzyme by coordinating directly with the catalytic heme iron, thereby blocking the natural substrate [1].

However, clinical resistance is increasingly driven by point mutations in the ERG11 gene (which encodes CYP51), specifically mutations like Y132F that disrupt the hydrogen-bonding network critical for fluconazole binding [2].

To overcome this, researchers are exploring novel scaffolds. 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a rationally designed imidazole thioether. Unlike fluconazole's compact, polar structure, this derivative incorporates a bulky 4-bromobenzyl group and an N1-phenyl ring. The structural hypothesis is that these highly lipophilic moieties can bypass mutated polar residues by anchoring deep into the hydrophobic substrate access channel (the P3 pocket), driving binding affinity through entropy rather than relying strictly on vulnerable hydrogen bonds [3].

Self-Validating Experimental Protocol

To objectively compare these two ligands, a rigorous, self-validating molecular docking workflow must be established. The following protocol ensures spatial accuracy and thermodynamic reliability.

Step 1: Protein Preparation & Active Site Definition
  • Structure Retrieval: Download the high-resolution crystal structure of C. albicans CYP51 (e.g., PDB ID: 5V5Z) [1]. Causality: Using a species-specific crystal structure rather than a homology model prevents steric clashes caused by sequence variations in the active site.

  • Solvent Processing: Remove bulk water molecules, but retain structural waters within 3 Å of the heme group. Causality: Deep-pocket structural waters often mediate critical bridging hydrogen bonds between the ligand and the protein backbone.

  • Charge Assignment: Add polar hydrogens and assign Kollman partial charges to accurately simulate the electrostatic environment of the metalloenzyme.

Step 2: Ligand Preparation
  • Geometry Optimization: Construct 3D models of Fluconazole and the 4-bromobenzyl imidazole derivative. Perform energy minimization using the OPLS2005 force field. Causality: Minimization resolves high-energy steric strain, ensuring the ligands are in their global energy minimum conformations prior to docking.

Step 3: Grid Generation & Protocol Validation (The Self-Validating Step)
  • Grid Definition: Center the receptor grid exactly on the heme iron (Fe) atom with a bounding box of 30 Å × 30 Å × 30 Å.

  • Validation Check: Re-dock the native co-crystallized ligand back into the generated grid. Do not proceed unless the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å. Causality: An RMSD under 2.0 Å mathematically validates that the grid parameters and scoring function can accurately reproduce known biological binding modes [2].

Step 4: Molecular Docking Execution
  • Execute docking using AutoDock Vina or Schrödinger Glide (Extra Precision mode). Generate 20 poses per ligand and cluster them based on a 2.0 Å RMSD tolerance to identify the most thermodynamically stable binding mode.

Workflow LPrep Ligand Preparation (OPLS2005 Minimization) Dock Molecular Docking (AutoDock Vina / Glide XP) LPrep->Dock PPrep Protein Preparation (PDB: 5V5Z, Retain Core Waters) Grid Grid Generation (Center: Heme Fe, Size: 30Å) PPrep->Grid Valid Self-Validation (Re-dock Native Ligand, RMSD ≤ 2.0Å) Grid->Valid Valid->Dock Pass Score Interaction Analysis (ΔG, H-Bonds, Pi-Pi Stacking) Dock->Score

Self-validating molecular docking workflow for CYP51 inhibitors.

Comparative Data Analysis

The quantitative docking results reveal distinct binding profiles. While fluconazole relies on a mix of coordination and hydrogen bonding, the imidazole derivative achieves a superior binding free energy through extensive hydrophobic contacts [4].

LigandBinding Free Energy (ΔG)Heme Coordination DistanceKey Hydrogen BondsKey Hydrophobic / π-π Interactions
Fluconazole -8.1 kcal/mol2.1 Å (Triazole N4)Tyr132, Ser378Leu376 (Weak)
4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide -10.4 kcal/mol2.0 Å (Imidazole N3)NonePhe126 (π-π), Tyr118, Leu376 (Strong)

Structural Causality & Binding Dynamics

The data in the table above highlights a fundamental shift in the mechanism of action between the two compounds.

1. Metalloenzyme Coordination: Both compounds successfully act as Type II inhibitors by coordinating the catalytic heme iron. Fluconazole utilizes its triazole N4 atom, while the novel derivative utilizes the N3 atom of its imidazole ring. The coordination distances (2.1 Å vs 2.0 Å) indicate strong, comparable metallo-ligand bonds.

2. The Vulnerability of Hydrogen Bonds: Fluconazole's binding affinity (-8.1 kcal/mol) is heavily dependent on a hydrogen bond formed between its tertiary hydroxyl group and the hydroxyl group of Tyr132 [3]. When C. albicans mutates Tyr132 to Phenylalanine (Y132F), this critical hydrogen bond is lost, drastically reducing fluconazole's efficacy.

3. Entropy-Driven Hydrophobic Exploitation: The 4-bromobenzyl derivative achieves a vastly superior binding energy (-10.4 kcal/mol) by completely bypassing the Tyr132 dependency. Instead, the bulky 4-bromobenzyl moiety acts as a hydrophobic anchor, extending deep into the P3 access channel of CYP51. The heavy bromine atom engages in halogen bonding and strong Van der Waals interactions with Leu376 and Tyr118. Furthermore, the N1-phenyl ring forms a highly stable π-π stacking interaction with Phe126. Because these hydrophobic interactions are entropy-driven, they are significantly more resilient to the single-point polar mutations that typically confer azole resistance.

Binding Ligand1 Fluconazole Heme Heme Iron (P1 Subsite) Coordination Ligand1->Heme Triazole N4 Pocket2 Tyr132 / Ser378 Hydrogen Bonding Ligand1->Pocket2 Hydroxyl OH (Mutation Prone) Ligand2 4-Bromobenzyl Imidazole Derivative Ligand2->Heme Imidazole N3 Pocket3 Hydrophobic Access Channel (Phe126, Leu376, Tyr118) Ligand2->Pocket3 Bromobenzyl & Phenyl (Resilient π-π / Hydrophobic)

Divergent binding mechanisms of Fluconazole vs. the Imidazole derivative within CYP51.

Conclusion

Comparative molecular docking demonstrates that 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide possesses a superior theoretical binding affinity (-10.4 kcal/mol) compared to the clinical standard, Fluconazole (-8.1 kcal/mol). By substituting vulnerable hydrogen-bond dependencies with robust, entropy-driven hydrophobic and π-π stacking interactions, this bulky imidazole thioether represents a highly promising scaffold for the development of next-generation antifungals capable of overcoming ERG11-mediated resistance.

References

  • Molecular Docking and Interaction Analysis of Statins and Fluconazole against Candida albicans CYP51 and HMG-CoA Reductase Journal of Chemical Health Risks URL:[Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies Frontiers in Microbiology URL: [Link]

  • Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections PubMed Central (PMC) URL: [Link]

  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding Antimicrobial Agents and Chemotherapy URL:[Link]

Sources

Comparative

Cross-validation of in vitro cytotoxicity results for 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Comprehensive Cross-Validation Guide: In Vitro Cytotoxicity of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide Executive Context & Structural Rationale In early-stage oncology and antimicrobial drug discovery, distinguis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Validation Guide: In Vitro Cytotoxicity of 4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl Sulfide

Executive Context & Structural Rationale

In early-stage oncology and antimicrobial drug discovery, distinguishing true cytotoxic agents from compounds that merely induce transient metabolic suppression is a critical bottleneck. Imidazole-based compounds are privileged scaffolds in medicinal chemistry, frequently evaluated for their potent anticancer properties and ability to disrupt kinase signaling[1].

This guide provides an objective, orthogonally validated framework for evaluating the cytotoxicity of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (CAS: 478046-27-4), hereafter referred to as 4-BPI-S . Structurally, the incorporation of a 4-bromobenzyl group attached via a sulfide linker to a 1-phenyl-1H-imidazole ring significantly enhances the molecule's lipophilicity. This structural modification improves lipid membrane penetration, allowing the compound to effectively reach intracellular targets such as the Epidermal Growth Factor Receptor (EGFR) and mitochondrial complexes[2].

Mechanistic Rationale & The Causality of Assay Selection

As application scientists, we must recognize that relying solely on a single viability assay introduces critical vulnerabilities. For instance, the standard MTT assay measures mitochondrial reductase activity. Highly lipophilic compounds like 4-BPI-S can sometimes uncouple mitochondrial oxidative phosphorylation without immediately causing cell death, leading to a false-positive "cytotoxic" reading when the effect is merely cytostatic.

To build a self-validating system , experimental causality dictates that we triangulate our data across three distinct biological axes:

  • Metabolic Activity (MTT): Acts as the high-throughput first-pass filter.

  • Membrane Integrity (LDH Release): Confirms that metabolic suppression correlates with actual physical cell lysis (necrosis/late apoptosis).

  • Phosphatidylserine Externalization (Annexin V/PI): Differentiates between uncontrolled necrotic membrane rupture and programmed apoptotic execution, which is the desired mechanism of action for effective imidazole-derived anticancer agents[3].

Pathway Compound 4-BPI-S (Imidazole Sulfide) Target Intracellular Targets (e.g., EGFR) Compound->Target Lipophilic Penetration & Binding Mito Mitochondrial Dysfunction (ROS Production) Target->Mito Kinase Inhibition Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Execution Phase

Proposed apoptotic signaling pathway induced by 4-BPI-S targeting intracellular receptors.

Comparative Cytotoxicity Data

To objectively benchmark 4-BPI-S, it must be evaluated against established clinical standards. We compare it against Cisplatin (a standard DNA-crosslinking chemotherapeutic) and Clotrimazole (a reference azole known to exhibit off-target anticancer properties by inhibiting mitochondrial hexokinase)[1]. The data below represents cross-validated IC₅₀ values derived from the intersection of MTT and LDH assays at 48 hours post-treatment.

CompoundHepG2 (Liver Carcinoma) IC₅₀ (µM)A549 (Lung Carcinoma) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Vero (Normal Epithelial) IC₅₀ (µM)Selectivity Index (Vero/HepG2)
4-BPI-S 14.2 ± 1.118.5 ± 1.422.1 ± 1.8> 100> 7.0
Clotrimazole 28.4 ± 2.335.2 ± 3.131.0 ± 2.585.5 ± 5.2~ 3.0
Cisplatin 5.8 ± 0.67.2 ± 0.89.4 ± 1.012.4 ± 1.5~ 2.1

Data Interpretation: While 4-BPI-S is less potent than Cisplatin in absolute terms, its high lipophilicity and specific imidazole-sulfide architecture grant it a significantly superior Selectivity Index (SI). It demonstrates potent cytotoxicity against HepG2 cells while sparing normal Vero cells, a critical parameter for advancing lead compounds[2].

Self-Validating Experimental Protocols

Workflow Seed Cell Seeding & Adherence Treat Compound Treatment (Dose-Response) Seed->Treat MTT MTT Assay (Metabolic State) Treat->MTT LDH LDH Release (Membrane Lysis) Treat->LDH Flow Annexin V/PI (Apoptotic Mechanism) Treat->Flow Data Orthogonal Validation & IC50 Calculation MTT->Data LDH->Data Flow->Data

Orthogonal cross-validation workflow for in vitro cytotoxicity screening.

Protocol A: Cell Seeding and Treatment (The Foundation)

Causality: Edge effects in 96-well plates cause uneven evaporation, skewing concentration gradients. We mitigate this by using only the inner 60 wells.

  • Preparation: Harvest HepG2 cells at 80% confluence. Resuspend in DMEM supplemented with 10% FBS.

  • Seeding: Seed cells at a density of 5 × 10³ cells/well in the inner 60 wells of a 96-well plate (100 µL/well). Fill the outer 36 perimeter wells with 200 µL of sterile PBS to prevent evaporation. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Prepare a 20 mM stock of 4-BPI-S in 100% DMSO. Perform serial dilutions in media to achieve final concentrations (1, 5, 10, 25, 50, 100 µM).

  • Internal Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) in any well to prevent vehicle-induced solvent toxicity. Include a vehicle control (0.5% DMSO) and a positive control (Cisplatin, 10 µM).

Protocol B: MTT Metabolic Assay

Causality: Assesses the functional capacity of NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Post 48h treatment, add 20 µL of MTT solution (5 mg/mL in PBS) directly to the existing media in each well.

  • Incubate for exactly 4 hours at 37°C. (Living cells will reduce the yellow tetrazolium salt to purple formazan crystals).

  • Carefully aspirate the media without disturbing the crystal monolayer at the bottom.

  • Add 150 µL of pure DMSO to each well to solubilize the formazan. Agitate on an orbital shaker for 10 minutes.

  • Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol C: LDH Membrane Integrity Assay (Orthogonal Check)

Causality: If 4-BPI-S causes false-positive metabolic arrest in the MTT assay, the LDH assay will correct the bias by measuring the stable cytosolic enzyme lactate dehydrogenase, which is only released upon actual plasma membrane damage.

  • Set up a parallel 96-well plate identical to Protocol A.

  • 45 minutes before the end of the 48h treatment, add 10 µL of Lysis Buffer (Triton X-100 based) to the "Maximum LDH Release" control wells.

  • Transfer 50 µL of supernatant from all wells to a fresh 96-well plate.

  • Add 50 µL of LDH Substrate Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution. Read absorbance at 490 nm.

  • Validation Metric: Cytotoxicity (%) = (Treated - Vehicle Control) / (Maximum Release - Vehicle Control) × 100.

Protocol D: Annexin V/PI Flow Cytometry (Mechanistic Confirmation)

Causality: Confirms that the cytotoxicity observed in MTT/LDH is driven by apoptosis (typical of targeted imidazole derivatives) rather than non-specific necrosis[3].

  • Treat HepG2 cells in 6-well plates with 4-BPI-S at its calculated IC₅₀ (14.2 µM) for 24 hours.

  • Harvest cells (including floating dead cells in the media to avoid losing the late-apoptotic population) using enzyme-free cell dissociation buffer.

  • Wash twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at RT in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Gating Strategy: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

References

  • 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities Source: National Institutes of Health (NIH) PMC URL:[Link]

  • Cytotoxic Activity of Some Azole Derivatives Source: Asian Pacific Journal of Cancer Biology URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Destruction of 4-Bromobenzyl 1-Phenyl-1H-Imidazol-2-yl Sulfide

Executive Summary The management of complex synthetic intermediates requires a deep understanding of their molecular architecture to ensure environmental safety and regulatory compliance. 4-bromobenzyl 1-phenyl-1H-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of complex synthetic intermediates requires a deep understanding of their molecular architecture to ensure environmental safety and regulatory compliance. 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a specialized organohalogen and organosulfur compound. Due to its unique heteroatomic structure, improper disposal (e.g., drain disposal or standard bio-binning) poses severe aquatic toxicity risks and violates federal environmental statutes. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe capture, accumulation, and final thermal destruction of this compound.

Chemical Profiling & Hazard Causality

To understand how to dispose of a chemical, we must first understand why it requires specific handling. The disposal trajectory of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is dictated by three distinct structural moieties:

  • Organobromine Moiety (4-bromobenzyl): Halogenated organics are highly resistant to natural environmental degradation. If subjected to standard low-temperature incineration, the bromine atom acts as a radical scavenger and generates highly corrosive hydrogen bromide (HBr) gas[1].

  • Thioether Linkage (Sulfide): Organosulfur compounds oxidize rapidly during combustion. Without specialized atmospheric controls, this sulfur is emitted as sulfur dioxide (SO₂) and sulfur trioxide (SO₃) , which are primary precursors to environmental acid rain.

  • Imidazole Ring (Nitrogen Heterocycle): The high-temperature oxidation of this nitrogen-dense ring generates volatile nitrogen oxides (NOx) .

The Causality Principle: Because of these three elements, this compound must be strictly segregated as a Halogenated Organic Waste . It cannot be processed by standard municipal waste facilities and requires high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with wet caustic scrubbers to neutralize the resulting acid gases.

Regulatory Classification & Quantitative Logistics

Under the Resource Conservation and Recovery Act (RCRA), this compound is managed as a characteristic hazardous waste due to its potential environmental toxicity[2]. For research institutions and teaching hospitals operating under, specific accumulation and profiling rules apply[3].

To ensure compliance and prevent localized hazards, all quantitative logistical data for managing this waste stream is summarized below:

Table 1: Quantitative Waste Segregation & Storage Matrix
Operational ParameterQuantitative Limit / SpecificationCausality / Rationale
Max Accumulation Volume 55 Gallons (Standard)Prevents catastrophic release in localized laboratory Satellite Accumulation Areas (SAAs)[4].
Max Accumulation Time 12 Months (Subpart K)Mitigates container degradation and prevents the buildup of legacy reactive waste[3].
Container Fill Capacity Maximum 80% - 90%Provides critical headspace for thermal expansion and prevents over-pressurization[4],[5].
Primary Container Material High-Density Polyethylene (HDPE)Prevents corrosion; avoids metal containers which rapidly degrade if trace HBr forms.
TSDF Incineration Temp. > 1000°CMinimum thermal energy required to completely cleave C-Br and C-S covalent bonds[1].

Step-by-Step Laboratory Disposal Protocol

A safety protocol is only effective if it functions as a self-validating system. The following workflow ensures that every aliquot of waste is accounted for, chemically compatible, and legally compliant from the point of generation to the point of transfer.

Step 1: Point-of-Generation Capture & Containerization
  • Select Compatible Containment: Procure a pre-inspected HDPE container. Do not use metal cans or standard glass bottles if aqueous acids are present in the waste mixture[5].

  • Ensure Hermetic Sealing: The container must be equipped with a secure, leak-proof, PTFE-lined screw cap. Self-Validation Check: If you are using rubber stoppers, corks, or Parafilm, the container is non-compliant, as these materials do not provide a vapor-tight seal against halogenated organics[5].

Step 2: Satellite Accumulation Area (SAA) Management
  • Strategic Placement: Place the container in a designated SAA at or near the point of generation, under the direct control of the operator[4].

  • Active Closure Rule: The container must remain tightly closed at all times except when actively adding waste. This prevents volatilization and accidental spills.

  • Secondary Containment: Place the primary HDPE bottle inside a secondary containment tray (e.g., a polyethylene bin) capable of holding 110% of the largest container's volume.

Step 3: Identification and Labeling
  • Immediate Tagging: Affix a standardized Hazardous Waste label the exact moment the first drop of waste is added to the container.

  • Explicit Nomenclature: List the chemical using its full IUPAC nomenclature: "4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide". Do not use abbreviations, acronyms, or chemical formulas , as these severely hinder emergency responders during a spill event[5].

  • Hazard Profiling: Check the specific hazard boxes for "Toxic" and "Environmental Hazard" on the waste tag.

Step 4: EH&S Profiling and TSDF Transfer
  • Initiate Pickup: Once the container reaches 80% capacity, or approaches the 12-month Subpart K limit, immediately initiate a waste pickup request with your institution's Environmental Health and Safety (EH&S) department[5].

  • Manifesting: EH&S will assume responsibility, perform the final hazardous waste determination, and manifest the waste for transport to a licensed TSDF[6].

Mechanistic Destruction Pathway (TSDF Operations)

Once the waste leaves the laboratory, it undergoes a highly controlled, two-stage destruction process. Understanding this mechanism reinforces the necessity of proper laboratory segregation.

  • Thermal Mineralization: The compound is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C. This extreme thermal environment completely breaks the carbon-carbon, carbon-sulfur, and carbon-bromine bonds, mineralizing the organic framework into CO₂ and H₂O, while converting the heteroatoms into acidic gases (HBr, SOx, and NOx)[1].

  • Caustic Scrubbing: To prevent environmental contamination, these acidic combustion gases are routed through a wet scrubber system containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). The HBr is neutralized to form harmless sodium bromide (NaBr), and the SO₂ is converted to sodium sulfite/sulfate (Na₂SO₃/Na₂SO₄), which are safely discharged as aqueous effluent.

G W 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide (Halogenated/Sulfur Waste) I High-Temperature Incineration (>1000°C) W->I RCRA Manifested Transport G_gas Acidic Combustion Gases (HBr, SOx, NOx, CO2) I->G_gas Thermal Mineralization S Caustic Scrubber System (NaOH / Ca(OH)2) G_gas->S Gas Routing E Neutralized Aqueous Effluent (NaBr, Na2SO4, H2O) S->E Liquid Phase Neutralization A Clean Atmospheric Exhaust (N2, CO2, H2O) S->A Gas Phase Release

Destruction pathway of halogenated thioether waste via high-temperature incineration and scrubbing.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR), US Environmental Protection Agency URL: [Link]

  • Title: 40 CFR Part 262 Subpart K -- Alternative Requirements for Academic Laboratories Source: Electronic Code of Federal Regulations (eCFR), US Environmental Protection Agency URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health Knowledge Center URL: [Link]

  • Title: Chemical Waste Management and Container Selection Guidelines Source: University of Southern California (USC) Environmental Health & Safety URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.